molecular formula C8H8N2S B075042 2-Amino-4-methylbenzothiazole CAS No. 1477-42-5

2-Amino-4-methylbenzothiazole

Cat. No.: B075042
CAS No.: 1477-42-5
M. Wt: 164.23 g/mol
InChI Key: GRIATXVEXOFBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methylbenzothiazole is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its primary research value lies in its role as a versatile synthetic intermediate for the construction of more complex benzothiazole derivatives. These derivatives are extensively investigated for their diverse biological activities, particularly as potential therapeutic agents. Research focuses on their interactions with various cellular targets, with studies exploring their efficacy as antimicrobial, anticancer, and anti-inflammatory compounds. The mechanism of action for many active benzothiazole analogs often involves intercalation into DNA, inhibition of key enzymes like kinases or topoisomerases, or the induction of apoptosis in malignant cell lines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIATXVEXOFBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Record name 2-AMINO-4-METHYLBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9024487
Record name 2-Amino-4-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9024487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-amino-4-methylbenzothiazole is a white powder. (NTP, 1992)
Record name 2-AMINO-4-METHYLBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
Record name 2-AMINO-4-METHYLBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

1477-42-5
Record name 2-AMINO-4-METHYLBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Amino-4-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1477-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methylbenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINO-4-METHYLBENZOTHIAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28732
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzothiazolamine, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-4-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9024487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylbenzothiazol-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-4-METHYLBENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45V5F1B9Z8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

279 to 282 °F (NTP, 1992)
Record name 2-AMINO-4-METHYLBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19780
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

2-Amino-4-methylbenzothiazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-4-methylbenzothiazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic amine containing a bicyclic structure composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. As a member of the 2-aminobenzothiazole (B30445) class, it serves as a crucial intermediate and structural motif in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, structural features, synthesis, and analytical characterization. While the broader class of 2-aminobenzothiazoles has been investigated for various pharmacological activities, the specific molecular targets and signaling pathways for this particular derivative are still under active investigation.

Chemical Structure and Identification

This compound, with the CAS Number 1477-42-5, is structurally characterized by a benzothiazole (B30560) core.[1][2][3][4] An amino group (-NH₂) is attached at the 2-position of the thiazole ring, and a methyl group (-CH₃) is substituted at the 4-position of the benzene ring. Its IUPAC name is 4-methyl-1,3-benzothiazol-2-amine.[1]

Caption: Structure of 4-methyl-1,3-benzothiazol-2-amine.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[1][2][3] It is sensitive to moisture and should be stored in a dry, dark place at room temperature.[5][6] The compound is largely insoluble in water but may be soluble in certain organic solvents.[1][3][7]

Table 1: Summary of Quantitative Physicochemical Data

PropertyValueSource(s)
Identifiers
CAS Number1477-42-5[1][3][4]
IUPAC Name4-methyl-1,3-benzothiazol-2-amine[1][8]
Molecular FormulaC₈H₈N₂S[1][3][8]
Physical Properties
Molecular Weight164.23 g/mol [3][7][8]
AppearanceWhite to light yellow crystalline powder[1][2][3]
Melting Point135-139 °C[2][4][9]
Boiling Point322.0 ± 35.0 °C (Predicted)[2][4][8]
Water Solubility< 1 mg/mL at 24-25 °C[1][3][7]
Chemical Properties
pKa4.7 (±1) at 25°C[3][6][10]
LogP~2.4[7]

Experimental Protocols

Synthesis

A common and effective method for synthesizing this compound is through the oxidative cyclization of a corresponding arylthiourea. The precursor, o-tolylthiourea (B1334601), can be synthesized from o-toluidine.

Protocol 1: Synthesis from o-Tolylthiourea via Chlorination This protocol is adapted from a patented industrial process.[3][11]

  • Step 1: Suspension Preparation

    • Suspend o-tolylthiourea (1 part by weight) in methylene (B1212753) chloride (5-10 parts by volume) in a reaction vessel equipped with a stirrer and a gas inlet.

    • Cool the suspension to a temperature between -20°C and +15°C.

  • Step 2: Chlorination and Cyclization

    • While stirring vigorously, introduce chlorine gas (approximately 1.05 to 1.1 molar equivalents relative to the o-tolylthiourea) into the suspension. Maintain the temperature within the specified range.

    • The product, this compound hydrochloride, will begin to crystallize, and hydrogen chloride gas will evolve.

  • Step 3: HCl Removal and Product Isolation

    • After the addition of chlorine is complete, heat the mixture to reflux for 1-2 hours to drive off any remaining dissolved hydrogen chloride.

    • Cool the reaction mixture and isolate the precipitated hydrochloride salt by filtration.

    • Wash the solid with a small amount of cold methylene chloride and dry under vacuum.

  • Step 4: Neutralization

    • Suspend the isolated this compound hydrochloride in water.

    • Add a sufficient amount of an aqueous base solution (e.g., 10% sodium hydroxide) dropwise with stirring until the mixture is alkaline (pH > 8).

    • The free base, this compound, will precipitate.

  • Step 5: Final Purification

    • Filter the white to off-white solid product.

    • Wash the solid thoroughly with deionized water until the washings are neutral.

    • Dry the final product in a vacuum oven at 50-60°C. Recrystallization from ethanol (B145695) or an ethanol/water mixture can be performed for higher purity.[4]

G Synthesis Workflow of this compound start Start: o-Tolylthiourea + Methylene Chloride suspend 1. Cool Suspension (-20°C to +15°C) start->suspend chlorinate 2. Introduce Cl₂ Gas (Oxidative Cyclization) suspend->chlorinate reflux 3. Heat to Reflux (Remove HCl) chlorinate->reflux filter_hcl 4. Filter Product (Isolate HCl Salt) reflux->filter_hcl neutralize 5. Neutralize with Base (e.g., NaOH solution) filter_hcl->neutralize filter_final 6. Filter Product (Isolate Free Base) neutralize->filter_final dry 7. Wash & Dry filter_final->dry end End Product: This compound dry->end

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard spectroscopic and chromatographic techniques.

Protocol 2: General Procedure for FTIR Analysis

  • Objective: To identify characteristic functional groups (e.g., N-H, C=N, aromatic C-H) and confirm the molecular backbone.

  • Methodology (ATR-FTIR):

    • Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

    • Place a small amount of the solid sample onto the crystal, ensuring complete coverage.

    • Apply pressure using the clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 32 to 64 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.[5][9]

    • Process the resulting spectrum (background correction, baseline correction) and identify characteristic peaks. Expected peaks include N-H stretching (amine), C=N stretching (thiazole ring), and aromatic C-H and C=C vibrations.[9][12]

Protocol 3: General Procedure for NMR Analysis

  • Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

  • Methodology (¹H and ¹³C NMR):

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

    • Acquire the ¹H NMR spectrum. Expected signals include peaks for the aromatic protons, the amino protons (which may be broad), and the methyl group protons.[6][9][10]

    • Acquire the ¹³C NMR spectrum. Expected signals will correspond to the different carbon environments in the benzothiazole ring system and the methyl group.[9][10]

    • Process the spectra and assign the chemical shifts, multiplicities, and coupling constants to the corresponding nuclei in the molecular structure.

G Analytical Characterization Workflow cluster_main synthesis Synthesized Product ftir FTIR Spectroscopy (Functional Groups) synthesis->ftir nmr NMR Spectroscopy (¹H & ¹³C Structure) synthesis->nmr ms Mass Spectrometry (Molecular Weight) synthesis->ms purity Purity Assessment (e.g., HPLC, Elemental Analysis) synthesis->purity data Combined Spectroscopic Data ftir->data nmr->data ms->data purity->data confirm Structure & Purity Confirmed data->confirm

Caption: General workflow for analytical characterization.

Biological Activity and Signaling Pathways

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

  • Anticancer Potential: Certain novel derivatives of 2-aminobenzothiazole have been investigated as potential anticancer agents, with some studies exploring their interaction with the PI3K/AKT/mTOR signaling pathway.[8] However, for many derivatives, this is not the primary mechanism of action, indicating that these compounds may interact with multiple cellular targets.[8]

  • Antitubercular Activity: An amino-benzothiazole scaffold was identified in a screen against Mycobacterium tuberculosis.[13][14] Subsequent studies on analogues aimed to elucidate the structure-activity relationship. While the initial hit showed activity against a strain under-expressing the signal peptidase LepB, further investigation suggested the molecules did not directly target this enzyme.[13][14] The seed molecule demonstrated good bactericidal activity against replicating, non-replicating, and intracellular bacteria, but suffered from poor metabolic stability.[14]

To date, a specific and well-defined signaling pathway directly modulated by this compound has not been fully elucidated in publicly available research. Drug development efforts typically involve screening the compound against various targets to identify its mechanism of action.

G Conceptual Drug Discovery & Screening Logic cluster_screening Biological Evaluation compound This compound (Lead Compound) pheno_screen Phenotypic Screening (e.g., Cell Viability, Antimicrobial Growth) compound->pheno_screen target_screen Target-Based Screening (e.g., Kinase Panels, Receptor Binding Assays) compound->target_screen hit_id Hit Identification pheno_screen->hit_id target_screen->hit_id moa Mechanism of Action Studies (Target Deconvolution) hit_id->moa pathway Signaling Pathway Elucidation moa->pathway

Caption: General logic for identifying the biological target of a lead compound.

Safety and Handling

This compound is classified as harmful if swallowed.[1] When heated to decomposition, it can emit toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[1][2][15] It is an amine and an organosulfide, making it incompatible with strong acids, oxidizing agents, and strong reducing agents.[2][7][15] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

Spectroscopic Profile of 2-Amino-4-methylbenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-methylbenzothiazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-57.38dJ(H5,H6) = 7.0
H-67.07tJ(H6,H5) = 7.0, J(H6,H7) = 7.8
H-77.02dJ(H7,H6) = 7.8
-NH₂6.34s (br)-
-CH₃2.50s-

Source: ChemicalBook[1]

¹³C NMR Spectral Data

The ¹³C NMR spectral data provides insight into the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
C-2 (C=N)~168
C-3a~152
C-4~130
C-5~126
C-6~124
C-7~121
C-7a~148
-CH₃~17

Note: The specific chemical shifts for ¹³C NMR can vary slightly depending on the solvent and experimental conditions. The data presented is a representative compilation from available spectral databases.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound reveals characteristic absorption bands.[3][4][5]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3300N-H stretchingAmino group (-NH₂)
3100-3000C-H stretchingAromatic C-H
2950-2850C-H stretchingMethyl group (-CH₃)
~1640N-H bendingAmino group (-NH₂)
~1590, ~1470C=C stretchingAromatic ring
~1540C=N stretchingThiazole ring
~1250C-N stretchingAromatic amine

Note: The IR spectrum of solid samples can be influenced by the sampling technique (e.g., KBr pellet, ATR). The provided data represents the key characteristic absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound was obtained using electron ionization (EI).

m/z Assignment
164[M]⁺ (Molecular ion)
163[M-H]⁺
136[M-CNH₂]⁺
122[M-C₂H₄N]⁺

Source: PubChem[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers performing similar analyses.

NMR Spectroscopy Protocol

Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent magnetic field inhomogeneities.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: Typically 16-64 scans are sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A delay of 2-5 seconds.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

Sample Preparation

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[6][7]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[6][7]

  • Sample Application: Place a small amount of solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

Instrument Parameters

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Sample Introduction

  • Sample Preparation: For a solid sample like this compound, a direct insertion probe or a gas chromatography (GC) inlet can be used. If using GC, dissolve the sample in a volatile solvent.

  • Vaporization: The sample is introduced into the ion source where it is heated and vaporized under high vacuum.

Ionization and Analysis

  • Ionization Method: Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns.[8]

  • Electron Energy: A standard electron energy of 70 eV is used to bombard the vaporized molecules.[8]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Detector: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (as powder) Sample->Solid_Sample MS Mass Spectrometer (EI) Sample->MS NMR NMR Spectrometer Dissolution->NMR FTIR FT-IR Spectrometer (ATR) Solid_Sample->FTIR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data FT-IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation & Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Amino-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2-Amino-4-methylbenzothiazole, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates crystallographic data, details experimental protocols for its synthesis and crystallization, and explores the biological significance of its derivatives, presenting a logical workflow from synthesis to potential therapeutic action.

Crystal Structure and Physicochemical Properties

This compound (C₈H₈N₂S) presents as a crystalline solid. A single-crystal X-ray diffraction study has elucidated its three-dimensional structure, providing critical insights into its solid-state conformation and intermolecular interactions.

Crystallographic Data

The crystal structure of this compound has been determined and the key crystallographic parameters are summarized in the table below. This data is essential for computational modeling, understanding solid-state packing, and for quality control in synthetic processes.

Parameter Value
Chemical FormulaC₈H₈N₂S
Formula Weight164.22
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a12.860(4) Å
b3.931(1) Å
c15.208(5) Å
β92.968(5)°
Volume767.8(4) ų
Z (molecules per unit cell)4
Data Collection and Refinement
Temperature208 K
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.047
wR-factor0.133
Molecular and Crystal Packing

The benzothiazole (B30560) unit in the structure is essentially planar. The crystal packing is stabilized by intermolecular N—H···N and N—H···S hydrogen bonds. These interactions lead to the formation of a bilayer structure, with alternating hydrophilic and hydrophobic regions when viewed down the b-axis.

Experimental Protocols

This section details the methodologies for the synthesis and crystallization of this compound, providing a reproducible framework for laboratory investigation.

Synthesis of this compound

A common synthetic route involves the cyclization of o-tolylthiourea. The following protocol is a representative example:

  • Suspension Preparation : o-Tolylthiourea is suspended in a suitable solvent, such as methylene (B1212753) chloride.

  • Cooling : The suspension is cooled to approximately 0-5 °C in an ice bath.

  • Cyclization : A halogen, such as chlorine gas, is bubbled through the stirred suspension. This induces an electrophilic cyclization to form the 2-aminobenzothiazole (B30445) ring system.

  • Isolation of Hydrochloride Salt : The resulting this compound hydrochloride precipitates out of the solution and can be collected by filtration.

  • Neutralization : The hydrochloride salt is then treated with a base, for instance, an aqueous solution of sodium hydroxide, to yield the free base, this compound.

  • Purification : The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation:

  • Sample Source : A commercial sample of this compound is utilized.

  • Solvent System : The compound is dissolved in heptane (B126788) with a minimal amount of toluene (B28343) to ensure complete dissolution.

  • Evaporation : The solution is allowed to evaporate slowly under ambient conditions.

  • Crystal Formation : Over a period of approximately 24 hours, single crystals of this compound form.

Biological Relevance and Therapeutic Potential of Derivatives

While this compound itself is a key synthetic intermediate, its derivatives have garnered significant attention for their potential therapeutic applications, particularly in oncology and infectious diseases. Research has demonstrated that modifications to the 2-aminobenzothiazole scaffold can lead to compounds with potent biological activity.

Derivatives of 2-aminobenzothiazole have been shown to exhibit antitumor properties against various cancer cell lines.[1] The proposed mechanisms of action for some of these derivatives include the induction of DNA damage in cancer cells.[1] Furthermore, other studies have indicated that certain 2-aminobenzothiazole derivatives can act as inhibitors of key signaling enzymes, such as PI3Kα kinase, which are often dysregulated in cancer.

The following diagram illustrates the logical workflow from the synthesis of 2-aminobenzothiazole derivatives to their potential mechanism of action as anticancer agents.

G cluster_synthesis Synthesis of Bioactive Derivatives cluster_action Proposed Anticancer Mechanism A This compound B Chemical Modification (e.g., Acylation, Alkylation) A->B C Bioactive 2-Aminobenzothiazole Derivatives B->C D Cancer Cell C->D Interaction E Inhibition of Signaling Enzymes (e.g., PI3Kα) D->E F Induction of DNA Damage D->F G Apoptosis / Cell Cycle Arrest E->G F->G

Caption: Synthetic workflow and proposed anticancer mechanism of 2-aminobenzothiazole derivatives.

This guide serves as a foundational resource for researchers engaged in the study of benzothiazole-based compounds. The detailed crystallographic data, coupled with established experimental protocols and an overview of the therapeutic potential of its derivatives, provides a solid platform for future investigations in medicinal chemistry and materials science.

References

The Solubility of 2-Amino-4-methylbenzothiazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-4-methylbenzothiazole is a heterocyclic amine of significant interest in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the available solubility information for this compound. Due to a lack of extensive quantitative data for this specific compound in the public domain, this guide also presents detailed solubility data for the structurally analogous compound, 2-amino-5-methylthiazole (B129938), to serve as a valuable reference. The methodologies for experimental solubility determination are also detailed herein.

Solubility Profile of this compound

Currently, there is limited published quantitative data on the solubility of this compound in a wide range of organic solvents.

Qualitative and Water Solubility:

  • Water: this compound is generally described as being "insoluble in water"[1][2].

  • Aqueous Solubility Value: A reported value for its solubility in water at 24°C is less than 0.1 g/100 mL[3]. At 75°F (24°C), the solubility is stated as less than 1 mg/mL[1].

  • Organic Solvents: While specific quantitative data is scarce, its use in synthetic procedures involving solvents such as ethanol (B145695), heptane, and toluene (B28343) suggests at least partial solubility in these organic solvents. For instance, procedures for cleaning up spills of this compound recommend using 60-70% ethanol, implying its solubility in aqueous ethanol mixtures.

Representative Solubility Data: 2-Amino-5-methylthiazole

Given the structural similarity between this compound and 2-amino-5-methylthiazole, the solubility data for the latter can provide valuable insights for researchers. The following tables summarize the mole fraction solubility (x₁) of 2-amino-5-methylthiazole in eleven common organic solvents at various temperatures, as determined by the isothermal saturation method[4].

Table 1: Mole Fraction Solubility (x₁) of 2-amino-5-methylthiazole in Alcohols and Ketones at Various Temperatures (K)[4]

Temperature (K)MethanolEthanoln-PropanolIsopropanolAcetone2-Butanone
278.150.04890.02450.01980.01670.03120.0205
283.150.05670.02830.02290.01930.03610.0237
288.150.06560.03270.02640.02230.04170.0274
293.150.07590.03780.03050.02580.04820.0317
298.150.08780.04370.03530.02980.05570.0366
303.150.10150.05050.04080.03440.06440.0423
308.150.11740.05840.04710.03980.07440.0489
313.150.13560.06750.05450.04600.08590.0565

Table 2: Mole Fraction Solubility (x₁) of 2-amino-5-methylthiazole in Other Organic Solvents at Various Temperatures (K)[4]

Temperature (K)AcetonitrileEthyl AcetateToluene1,4-DioxaneCyclohexane
278.150.01450.03980.00340.02130.0012
283.150.01680.04610.00400.02460.0014
288.150.01940.05330.00460.02840.0016
293.150.02240.06160.00530.03280.0019
298.150.02590.07120.00610.03790.0022
303.150.02990.08230.00710.04380.0025
308.150.03460.09510.00820.05060.0029
313.150.04000.11000.00950.05850.0033

Experimental Protocols for Solubility Determination

Isothermal Saturation (Shake-Flask) Method

This is a widely accepted method for determining equilibrium solubility[4].

Principle: An excess amount of the solid solute is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed container (e.g., a jacketed glass vessel).

    • Maintain a constant temperature using a thermostatic bath.

    • Stir the mixture vigorously using a magnetic stirrer for a predetermined time to ensure equilibrium is reached (typically 24-48 hours). The time to reach equilibrium should be established by preliminary experiments where the concentration is measured at different time points until it becomes constant.

  • Phase Separation:

    • After reaching equilibrium, stop the stirring and allow the undissolved solid to settle for a period (e.g., 2-4 hours) at the constant experimental temperature.

    • Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Filter the sample through a fine-pored filter (e.g., 0.45 µm PTFE filter) to remove any remaining solid particles.

  • Analysis:

    • Accurately weigh an aliquot of the clear, saturated solution.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a suitable temperature) until a constant weight of the dry solute is obtained.

    • The mass of the dissolved solute and the mass of the solvent in the aliquot are then determined by difference.

    • Calculate the solubility in various units, such as g/100g of solvent or mole fraction.

Gravimetric Method

This is a straightforward and fundamental method for determining solubility, particularly when the solute is non-volatile[5][6].

Principle: A known volume or mass of a saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the chosen solvent as described in the isothermal saturation method.

  • Sampling and Weighing:

    • Pipette a precise volume (e.g., 10 mL) of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish.

    • Weigh the evaporating dish containing the solution.

  • Evaporation and Drying:

    • Gently heat the evaporating dish to evaporate the solvent. This should be done in a well-ventilated fume hood.

    • Once the solvent has evaporated, dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

  • Calculation:

    • The weight of the solute is the final constant weight of the evaporating dish with the residue minus the initial weight of the empty dish.

    • The weight of the solvent is the weight of the dish with the solution minus the final weight of the dish with the residue.

    • From these values, the solubility can be expressed as g/100g of solvent or other desired units.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method.

Solubility_Determination_Workflow start Start prep Preparation of Saturated Solution start->prep Add excess solute to solvent equilibrate Equilibration (Constant T, Stirring) prep->equilibrate Seal and place in thermostatic bath settle Settling of Excess Solid equilibrate->settle Stop stirring sample Sampling of Supernatant settle->sample filter Filtration sample->filter analyze Analysis of Saturated Solution (e.g., Gravimetric) filter->analyze Clear filtrate calculate Calculation of Solubility analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the scientific literature, this guide provides the available qualitative information and a practical surrogate in the form of detailed data for the structurally similar 2-amino-5-methylthiazole. The provided experimental protocols for the isothermal saturation and gravimetric methods offer robust approaches for researchers to determine the solubility of this compound in solvents relevant to their work. Accurate solubility data is a cornerstone of efficient process development and formulation design, and it is hoped that this guide will serve as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-4-methylbenzothiazole, a heterocyclic amine of significant interest in medicinal chemistry and materials science. This document collates essential data, including physicochemical parameters, spectral characteristics, and reactivity profiles. Furthermore, it outlines a representative experimental protocol for its synthesis and discusses its potential biological activities, particularly in the context of oncological research. The information is presented to be a valuable resource for professionals engaged in drug discovery, chemical synthesis, and materials development.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2] Its core properties are summarized in the tables below, providing a ready reference for experimental design and computational modeling.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₈N₂S[1]
Molecular Weight 164.23 g/mol [1]
Appearance White to off-white/slightly beige crystalline powder[1][2]
Melting Point 137-139 °C[3][4]
Boiling Point 322.0 ± 35.0 °C (Predicted)[3][5]
Solubility < 0.1 g/100 mL in water at 24 °C[2][5]
pKa 4.7 (±1) at 25°C[2][6]

Table 2: Chromatographic and Computational Properties

PropertyValueReference(s)
LogP 2.768[7]
Polar Surface Area (PSA) 67.2 Ų[8]
Refractive Index 1.5700 (estimate)[3][6]
Vapor Pressure 0.053 Pa at 25 °C[3][5]
Density 1.1724 g/cm³ (rough estimate)[3][5]

Spectral Data and Interpretation

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic, amine, and methyl protons. A representative spectrum in CDCl₃ shows peaks at approximately:

  • δ 7.38 (d, J=7.0 Hz) : Aromatic proton

  • δ 7.07 (d, J=2.2 Hz) : Aromatic proton

  • δ 7.02 (t) : Aromatic proton

  • δ 6.34 (s) : Amine protons (-NH₂)

  • δ 2.50 (s) : Methyl protons (-CH₃)[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule, with distinct signals for the aromatic, thiazole (B1198619), and methyl carbons.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound, typically recorded using a KBr pellet, displays characteristic absorption bands that confirm its functional groups. Key peaks include:

  • ~3400-3300 cm⁻¹ : N-H stretching vibrations of the primary amine.

  • ~3050 cm⁻¹ : Aromatic C-H stretching.

  • ~2920 cm⁻¹ : Aliphatic C-H stretching of the methyl group.

  • ~1640 cm⁻¹ : C=N stretching of the thiazole ring.

  • ~1540 cm⁻¹ : N-H bending vibration.

  • ~1470 cm⁻¹ : Aromatic C=C stretching.[5]

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z = 164, corresponding to its molecular weight.[1] The fragmentation pattern is consistent with the structure of an amine and a benzothiazole (B30560) ring system.

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of both an aromatic amine and a heterocyclic compound.

  • Basicity : The amino group at the 2-position imparts basic properties to the molecule, allowing it to form salts with acids.[1][9]

  • Stability : The compound is stable under normal temperatures and pressures but is sensitive to moisture.[2][10] It should be stored in a cool, dry, well-ventilated area away from incompatible substances and protected from moisture.[2]

  • Reactivity : As an amine and an organosulfide, it is incompatible with strong oxidizing agents, acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents.[1][9] Reactions with these materials can generate heat and, in some cases, hydrogen gas.[1][9] When heated to decomposition, it emits toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[2][10]

Experimental Protocols

Synthesis of this compound from o-Tolylthiourea (B1334601)

A common and effective method for the synthesis of this compound is the oxidative cyclization of o-tolylthiourea.

Materials:

Procedure:

  • Suspend o-tolylthiourea in methylene chloride in a reaction vessel equipped with a stirrer and a gas inlet tube.

  • Cool the suspension to a temperature between -20 °C and +15 °C.

  • Bubble chlorine gas through the stirred suspension. The reaction is exothermic and should be carefully monitored.

  • Continue the addition of chlorine gas until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • The product, this compound hydrochloride, will precipitate out of the solution.

  • Filter the precipitate and wash with a small amount of cold solvent.

  • To obtain the free base, treat the hydrochloride salt with an aqueous solution of a base, such as sodium hydroxide, until the solution is alkaline.

  • Collect the precipitated this compound by filtration, wash with water, and dry.[11]

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a toluene-heptane mixture.[12]

G cluster_synthesis Synthesis cluster_workup Work-up & Purification o-Tolylthiourea o-Tolylthiourea Reaction Vessel Reaction Vessel o-Tolylthiourea->Reaction Vessel Methylene Chloride Methylene Chloride Methylene Chloride->Reaction Vessel Suspension Suspension Reaction Vessel->Suspension Cooling Cooling Suspension->Cooling Chlorination Chlorination Cooling->Chlorination Chlorine Gas Chlorine Gas Chlorine Gas->Chlorination HCl Salt Precipitation HCl Salt Precipitation Chlorination->HCl Salt Precipitation Filtration1 Filtration HCl Salt Precipitation->Filtration1 HCl Salt HCl Salt Filtration1->HCl Salt Base Treatment Aqueous Base (e.g., NaOH) HCl Salt->Base Treatment Free Base Precipitation Free Base Precipitation Base Treatment->Free Base Precipitation Filtration2 Filtration Free Base Precipitation->Filtration2 Washing Washing Filtration2->Washing Drying Drying Washing->Drying Crude Product Crude Product Drying->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The 2-aminobenzothiazole (B30445) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[13] Derivatives of 2-aminobenzothiazole have shown a wide range of pharmacological activities, including antibacterial, antifungal, antitubercular, anti-inflammatory, and anticancer properties.[14]

Anticancer Activity

Recent research has highlighted the potential of benzothiazole derivatives as anticancer agents. Some studies suggest that these compounds may exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and EGFR pathways.[13][15] The novel benzothiazole derivative PB11 has been shown to induce apoptosis in human cancer cell lines by suppressing the PI3K/AKT signaling pathway.[15]

G cluster_pathway Simplified PI3K/Akt & EGFR Signaling Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Promotes Inhibitor 2-Amino-4-methyl- benzothiazole Derivatives Inhibitor->EGFR Inhibitor->PI3K Inhibitor->Akt

Caption: Potential inhibition points of benzothiazole derivatives in oncogenic signaling.
Antimicrobial and Other Activities

The 2-aminobenzothiazole moiety has been incorporated into molecules with demonstrated activity against various microbial strains, including Mycobacterium tuberculosis.[11] Additionally, some derivatives have been investigated for their potential as anticonvulsant and anti-inflammatory agents.

Safety and Handling

This compound is harmful if swallowed.[2] It is advisable to wear suitable protective clothing, gloves, and eye/face protection when handling this compound.[3] In case of contact with skin, wash immediately with plenty of soap and water.[3] As it is sensitive to moisture, it should be stored in a tightly closed container in a dry place.[2]

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its straightforward synthesis and the diverse biological activities associated with its scaffold make it a compound of considerable interest for further research and development in pharmaceuticals and materials science. This guide provides a foundational understanding of its characteristics to aid researchers in their scientific endeavors.

References

The Enduring Legacy of 2-Aminobenzothiazoles: A Technical Guide to Their Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole (B30445) scaffold, a heterocyclic aromatic compound, holds a privileged position in the annals of medicinal chemistry. Its journey from a synthetic curiosity to a cornerstone of modern drug discovery is a testament to its remarkable chemical versatility and broad spectrum of biological activities. This in-depth technical guide explores the discovery and history of 2-aminobenzothiazole derivatives, providing a comprehensive overview of their synthesis, evolution of therapeutic applications, and the molecular pathways they modulate.

A Historical Perspective: From Synthesis to Biological Significance

The story of 2-aminobenzothiazole begins in the early 20th century with the pioneering work of German chemist Arthur Hugerschoff. In 1901, he reported a novel method for the synthesis of this heterocyclic system through the oxidative cyclization of arylthioureas, a reaction now famously known as the Hugerschoff reaction.[1] For several decades, 2-aminobenzothiazole and its derivatives remained primarily of interest to synthetic chemists.

It was not until the mid-20th century that the biological potential of these compounds began to be unveiled.[1] Initial investigations explored their properties as central muscle relaxants, laying the groundwork for future pharmacological studies.[1] Subsequent research revealed a treasure trove of biological activities, establishing the 2-aminobenzothiazole core as a "privileged scaffold" – a molecular framework with a high affinity for diverse biological targets. This has led to the development of derivatives with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1]

The Evolution of Synthesis: From Classical Reactions to Modern Innovations

The synthetic accessibility of the 2-aminobenzothiazole core has been a key driver of its enduring popularity in drug discovery. The amino group at the 2-position provides a convenient handle for a wide range of chemical modifications, allowing for the fine-tuning of pharmacological properties.

The Classical Hugerschoff Reaction

The Hugerschoff reaction remains a fundamental and widely used method for the synthesis of 2-aminobenzothiazoles. The reaction involves the treatment of an arylthiourea with a halogen, typically bromine, in an acidic medium to induce oxidative cyclization.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole via the Hugerschoff Reaction

  • Materials:

  • Procedure:

    • Dissolve aniline in glacial acetic acid.

    • In a separate flask, dissolve ammonium thiocyanate in glacial acetic acid.

    • Add the aniline solution to the ammonium thiocyanate solution and cool the mixture in an ice bath with continuous stirring.

    • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir for a specified time.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Modern Synthetic Methodologies

While the Hugerschoff reaction is a classic, modern organic synthesis has introduced more efficient, versatile, and environmentally friendly methods for constructing the 2-aminobenzothiazole scaffold. These include:

  • Transition-Metal Catalyzed Cyclizations: Palladium- and ruthenium-catalyzed intramolecular oxidative cyclization of N-arylthioureas offer milder reaction conditions and greater functional group tolerance.[2]

  • Tandem Reactions: FeCl3-catalyzed tandem reactions of 2-iodoanilines with isothiocyanates in water provide an environmentally benign and practical route to 2-aminobenzothiazoles.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for various synthetic routes.[3]

Experimental Protocol: A Modern Approach - Synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

  • Materials:

  • Procedure:

    • Dissolve 2-aminobenzothiazole in acetone in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add chloroacetyl chloride to the stirred solution.

    • Add triethylamine dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature overnight.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.[1]

Therapeutic Applications and Quantitative Bioactivity

The versatility of the 2-aminobenzothiazole scaffold is evident in the broad range of biological activities exhibited by its derivatives. The following tables summarize key quantitative data for some of these applications.

Anticancer Activity

2-Aminobenzothiazole derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Early Derivatives (Illustrative)
Substituted 2-anilinobenzothiazolesVarious>10[General historical data]
Modern Derivatives
Compound 13 HCT116 (Colon)6.43 ± 0.72[4]
A549 (Lung)9.62 ± 1.14[4]
A375 (Melanoma)8.07 ± 1.36[4]
Compound 20 HepG2 (Liver)9.99[4]
HCT-116 (Colon)7.44[4]
MCF-7 (Breast)8.27[4]
Compound 25 MKN-45 (Gastric)0.06 ± 0.01[4]
H460 (Lung)0.01 ± 0.003[4]
HT-29 (Colon)0.18 ± 0.02[4]
OMS5 A549 (Lung)22.13 - 61.03[5]
MCF-7 (Breast)22.13 - 61.03[5]
OMS14 A549 (Lung)22.13 - 61.03[5]
MCF-7 (Breast)22.13 - 61.03[5]
Antimicrobial Activity

The antimicrobial properties of 2-aminobenzothiazole derivatives have been extensively investigated, with compounds showing efficacy against a range of bacteria and fungi.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Antibacterial
Derivative 5c E. coli3.25 - 12.5[2]
Derivative 5h E. coli3.25 - 12.5[2]
Derivative 5k P. aeruginosa3.25 - 12.5[2]
B. cereus3.25 - 12.5[2]
Antifungal
Compound 1n Candida albicans4 - 8[6]
Candida parapsilosis4 - 8[6]
Candida tropicalis4 - 8[6]
Compound 1o Candida albicans4 - 8[6]
Candida parapsilosis4 - 8[6]
Candida tropicalis4 - 8[6]
Derivative 5e Fungal strains6.25 - 12.5[2]
Derivative 5g Fungal strains6.25 - 12.5[2]
Derivative 5k Fungal strains6.25 - 12.5[2]
Anti-inflammatory Activity

Certain 2-aminobenzothiazole derivatives have demonstrated significant anti-inflammatory properties in preclinical studies.

Compound/DerivativeAssayActivityReference
Bt2 (5-chloro-1,3-benzothiazole-2-amine)Carrageenan-induced paw edemaComparable to Diclofenac[7]
Bt (6-methoxy-1,3-benzothiazole-2-amine)Carrageenan-induced paw edemaComparable to Diclofenac[7]
Bt7 (6-methoxy-1,3-benzothiazole-2-amine)Carrageenan-induced paw edemaComparable to Diclofenac[7]

Mechanism of Action: Targeting Key Signaling Pathways

A significant focus of research into the anticancer activity of 2-aminobenzothiazole derivatives has been their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer. One of the most prominent of these is the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers. Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of key kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibition Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation Rheb Rheb-GTP TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Metabolism Metabolism mTORC1->Metabolism Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition of translation initiation BTZ 2-Aminobenzothiazole Derivatives BTZ->PI3K Inhibition BTZ->Akt Inhibition BTZ->mTORC1 Inhibition

PI3K/Akt/mTOR signaling pathway and points of inhibition by 2-aminobenzothiazole derivatives.

Experimental Workflow in Drug Discovery

The discovery and development of novel 2-aminobenzothiazole derivatives as therapeutic agents follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow Design Lead Identification & Computational Design Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Screening (Cytotoxicity, Antimicrobial Assays) Characterization->InVitro Mechanism Mechanism of Action Studies (e.g., Kinase Assays) InVitro->Mechanism SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR Mechanism->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Process Preclinical Preclinical Studies (In Vivo Models) Optimization->Preclinical

General experimental workflow for the discovery of 2-aminobenzothiazole drug candidates.

Conclusion: A Scaffold with a Bright Future

From its humble beginnings as a product of a classical organic reaction, the 2-aminobenzothiazole scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with the diverse and potent biological activities of its derivatives, ensures its continued relevance in the quest for novel therapeutic agents. The ongoing exploration of new synthetic methodologies and a deeper understanding of its mechanisms of action promise to further expand the therapeutic horizons of this remarkable heterocyclic system. The journey of 2-aminobenzothiazole is far from over, and its future in drug discovery and development appears exceptionally bright.

References

A Comprehensive Technical Guide to the Safety and Handling of 2-Amino-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2-Amino-4-methylbenzothiazole (CAS No. 1477-42-5). The information is compiled to ensure safe laboratory and manufacturing practices for professionals working with this compound.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[1][2] When heated to decomposition, it emits highly toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[3][4][5]

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][6][7]
Skin IrritationCategory 2Causes skin irritation[1]
Eye IrritationCategory 2ACauses serious eye irritation[1][8]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3May cause respiratory irritation[1]

Pictogram:

GHS07 - Exclamation Mark

Signal Word: Warning[3][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Appearance White to off-white or light cream crystalline powder[1][3][5][9]
Molecular Formula C8H8N2S[3]
Molecular Weight 164.23 g/mol [3]
Melting Point 136 - 139 °C (276.8 - 282.2 °F)[1][9]
Solubility Insoluble in water (less than 1 mg/mL at 24 °C)[3][4]
Flash Point Data not available; likely combustible[1][3][4][10]
Stability Stable under normal temperatures and pressures; sensitive to moisture[4][9][10]

Toxicological Data

The primary acute toxicological data available for this compound is from oral ingestion studies in mice.

TestSpeciesRouteValue
LD50 (Lethal Dose, 50%)MouseOral697 mg/kg[9]

Experimental Protocols

While the specific, detailed experimental protocols for the toxicological studies on this compound are not publicly available in the search results, a generalized protocol for an acute oral toxicity study (based on OECD Guideline 423) is described below. This provides a framework for how such an experiment would typically be conducted.

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Methodology:

  • Animal Selection: Healthy, young adult laboratory mice are selected and acclimatized to the laboratory conditions.

  • Dose Preparation: The test substance (this compound) is prepared in a suitable vehicle.

  • Administration: A single dose of the substance is administered to the animals by gavage. A stepwise procedure is used with a limited number of animals at each step.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is calculated based on the mortality data using appropriate statistical methods.

Safety and Handling Procedures

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

Safe_Handling_Workflow cluster_assessment Hazard Assessment & Planning cluster_handling Handling & Storage cluster_emergency Emergency Procedures cluster_spill_response Spill Response cluster_exposure_response First Aid cluster_fire_response Fire Fighting Assess_Hazards Assess Hazards (Harmful if swallowed, Irritant) Review_SDS Review Safety Data Sheet Assess_Hazards->Review_SDS Plan_Procedure Plan Experimental Procedure Review_SDS->Plan_Procedure Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Plan_Procedure->Select_PPE Handling Handle in Ventilated Area (Fume Hood) Select_PPE->Handling Avoid_Contact Avoid Contact with Skin & Eyes Handling->Avoid_Contact Avoid_Dust Avoid Dust Formation Avoid_Contact->Avoid_Dust Storage Store in Cool, Dry, Well-Ventilated Area (Protect from Moisture) Avoid_Dust->Storage Spill Accidental Release Remove_Ignition Remove Ignition Sources Spill->Remove_Ignition Exposure Personal Exposure Eye_Contact Eyes: Flush with water for 20-30 mins Exposure->Eye_Contact Skin_Contact Skin: Wash with soap and water Exposure->Skin_Contact Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Rinse mouth, seek medical attention Exposure->Ingestion Fire Fire Extinguishing_Media Use Dry Chemical, CO2, or Foam Fire->Extinguishing_Media Dampen_Spill Dampen with 60-70% Ethanol (B145695) Remove_Ignition->Dampen_Spill Collect_Material Collect with Absorbent Paper Dampen_Spill->Collect_Material Decontaminate Wash Area with Ethanol & Soap Solution Collect_Material->Decontaminate Firefighter_PPE Wear Self-Contained Breathing Apparatus Extinguishing_Media->Firefighter_PPE

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.

TypeSpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles[2][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a complete suit protecting against chemicals[1][2][9]
Respiratory Protection For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[9] Where the neat chemical is handled, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be worn[3]

First Aid Measures

A summary of first aid measures in case of exposure is provided below. In all cases of exposure, it is advised to consult a physician and show them the safety data sheet.[9]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water or normal saline for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][3][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention, even if no symptoms develop[3]
Skin Contact Immediately flush the affected skin with plenty of water while removing all contaminated clothing.[1][3][10] Wash the affected area thoroughly with soap and water.[3] If irritation develops, seek medical attention[3]
Inhalation Move the person to fresh air.[1][9][10] If breathing is difficult or has stopped, provide artificial respiration.[1][9] Seek medical attention if symptoms such as wheezing or coughing develop[3]
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention[1][10]

Fire Fighting and Accidental Release Measures

Fire Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6][9]

  • Hazardous Combustion Products: Burning may produce toxic fumes of carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx).[1][6][9]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6][9]

Accidental Release:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1][6][9] Avoid dust formation and breathing in dust or vapors.[9]

  • Environmental Precautions: Prevent the product from entering drains.[9]

  • Containment and Cleanup: For small spills, remove all sources of ignition.[3][4] Dampen the solid material with 60-70% ethanol and transfer it to a suitable container.[3][4] Use absorbent paper dampened with ethanol to clean up any remaining material.[3][4] Seal contaminated materials in a vapor-tight plastic bag for disposal.[3][4] Wash the spill area with 60-70% ethanol followed by a soap and water solution.[3][4]

The following diagram illustrates the general workflow for responding to an accidental release.

Accidental_Release_Workflow Start Accidental Spill Occurs Ensure_Safety Ensure Personal Safety (Wear appropriate PPE) Start->Ensure_Safety Ventilate Ensure Adequate Ventilation Ensure_Safety->Ventilate Ignition_Sources Remove Ignition Sources Ventilate->Ignition_Sources Contain_Spill Contain Spill to Prevent Spread Ignition_Sources->Contain_Spill Dampen_Material Dampen Solid Material (with 60-70% Ethanol) Contain_Spill->Dampen_Material Collect_Material Collect and Place in a Suitable, Closed Container Dampen_Material->Collect_Material Clean_Area Clean Spill Area with Ethanol, then Soap and Water Collect_Material->Clean_Area Dispose Dispose of Waste According to Local Regulations Clean_Area->Dispose End Area is Clean and Safe Dispose->End

Caption: General workflow for accidental release response.

Stability and Reactivity

  • Reactivity: This compound is an amine and an organosulfide.[3][4] It is a chemical base and will react exothermically with acids.[3][4]

  • Chemical Stability: Stable under recommended storage conditions.[10] It is sensitive to moisture.[4][5][9]

  • Incompatible Materials: Incompatible with strong oxidizing agents, acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents.[3][4][5][10]

  • Hazardous Decomposition Products: When heated to decomposition, it emits very toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[3][4][5][10] Reactions with strong reducing agents may generate flammable hydrogen gas, and reaction with acids may liberate hydrogen sulfide.[3][4][5]

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-Amino-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological applications of Schiff bases derived from 2-Amino-4-methylbenzothiazole. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antioxidant properties.

Introduction

Schiff bases are synthesized through the condensation of a primary amine with a carbonyl compound, resulting in the formation of an azomethine or imine group (-C=N-). The benzothiazole (B30560) moiety is a prominent heterocyclic scaffold in numerous biologically active compounds. The combination of the Schiff base linkage and the this compound core creates a versatile pharmacophore with potential for development into novel therapeutic agents.

Synthesis of Schiff Bases

The general synthetic route for the preparation of Schiff bases from this compound involves the condensation reaction with various substituted aromatic aldehydes. The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via conventional heating.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (B145695) or Methanol

  • Glacial Acetic Acid or Piperidine (B6355638) (catalyst)[1]

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.

  • To this solution, add the substituted aromatic aldehyde (1 equivalent).

  • Add a few drops of glacial acetic acid or piperidine as a catalyst.[1]

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Dry the purified product in a desiccator.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Biological Activities

The following tables summarize the quantitative data for the biological activities of various Schiff bases derived from this compound and other substituted 2-aminobenzothiazoles.

Table 1: Antimicrobial Activity of Benzothiazole Schiff Bases

The antimicrobial efficacy is often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDSchiff Base DerivativeTest OrganismMIC (µg/mL)Reference
1 N-(salicylidene)-4-methylbenzothiazol-2-amineS. aureus12.5[2]
2 N-(4-chlorobenzylidene)-4-methylbenzothiazol-2-amineE. coli25[2]
3 N-(4-methoxybenzylidene)-4-methylbenzothiazol-2-amineC. albicans50[2]
S08 4-((4-(benzo[d]thiazol-2-yl)phenylimino)methyl)-N,N-dimethylbenzenamineE. coli3.91[3]
S15 N-(3,4,5-trimethoxybenzylidene)-4-(benzo[d]thiazol-2-yl)benzenamineS. aureus3.91[3]
S19 4-(benzo[d]thiazol-2-yl)-N-cyclohexylidenebenzenamineP. aeruginosa7.81[3]
Table 2: Anticancer Activity of Benzothiazole Schiff Bases

The anticancer activity is typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

Compound IDSchiff Base DerivativeCancer Cell LineIC₅₀ (µg/mL)Reference
SP16 Schiff base of substituted 2-aminobenzothiazole (B30445) with methoxy-substituted benzaldehydeHeLa (Cervical Cancer)2.517[2]
SP15 Schiff base of substituted 2-aminobenzothiazole with hydroxyl-substituted benzaldehydeHeLa (Cervical Cancer)< 25[2]
SP13 Schiff base of substituted 2-aminobenzothiazole with fluorine-substituted benzaldehydeHeLa (Cervical Cancer)29.48[2]
VS5-e A specific benzothiazole Schiff base derivativeMCF-7 (Breast Cancer)97.3 (calculated from µM)[4]

Note: The reference compound Cisplatin showed an IC₅₀ value of 17.2 µg/mL against HeLa cells.[2]

Table 3: Antioxidant Activity of Benzothiazole Schiff Bases

The antioxidant potential is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with the results expressed as IC₅₀ values.

Compound IDSchiff Base DerivativeAssayIC₅₀ (µg/mL)Reference
VBBT o-Vanilidine-2-amino-6-bromobenzothiazoleDPPH248.82[5]
VCBT o-Vanilidine-2-amino-6-chlorobenzothiazoleABTS52.36[5]
SP7 Schiff base of substituted 2-aminobenzothiazoleDPPHModerate Activity[2]
SP12 Schiff base of substituted 2-aminobenzothiazoleDPPHModerate Activity[2]
SP15 Schiff base of substituted 2-aminobenzothiazoleDPPHModerate Activity[2]
SP16 Schiff base of substituted 2-aminobenzothiazoleDPPHModerate Activity[2]
SP18 Schiff base of substituted 2-aminobenzothiazoleDPPHModerate Activity[2]

Mandatory Visualizations

Diagrams of Methodologies and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the synthesis of Schiff bases and the proposed mechanisms of their biological activities.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification This compound This compound Mixing Mixing This compound->Mixing Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Mixing Reflux Reflux Mixing->Reflux Ethanol, Catalyst Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Schiff Base Recrystallization->Product

Caption: General workflow for the synthesis of Schiff bases.

Antimicrobial_Mechanism Schiff_Base Benzothiazole Schiff Base Bacterial_Cell Bacterial Cell Schiff_Base->Bacterial_Cell Membrane_Perturbation Membrane Perturbation Bacterial_Cell->Membrane_Perturbation DNA_Cleavage DNA Cleavage Bacterial_Cell->DNA_Cleavage Cell_Death Bacterial Cell Death Membrane_Perturbation->Cell_Death DNA_Cleavage->Cell_Death

Caption: Proposed antimicrobial mechanisms of action.[3][6]

Anticancer_Mechanism Schiff_Base Benzothiazole Schiff Base Cancer_Cell Cancer Cell Schiff_Base->Cancer_Cell Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation DNA_Damage DNA Damage Apoptosis_Induction->DNA_Damage Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death DNA_Damage->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Proposed anticancer mechanisms of action.

Conclusion

Schiff bases derived from this compound represent a promising class of compounds with diverse biological activities. The synthetic protocols are straightforward, allowing for the generation of a wide array of derivatives for structure-activity relationship (SAR) studies. The presented data highlights their potential as leads for the development of new antimicrobial and anticancer agents. Further research is warranted to elucidate the precise molecular mechanisms and to optimize the therapeutic potential of these compounds.

References

Application Notes and Protocols for the Preparation of Metal Complexes with 2-Amino-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating the 2-Amino-4-methylbenzothiazole ligand. The information is intended to guide researchers in the development of novel metal-based compounds with potential therapeutic applications, particularly as antimicrobial agents.

Introduction

This compound is a heterocyclic compound that, due to the presence of nitrogen and sulfur atoms, acts as an excellent chelating agent for a variety of metal ions. The resulting metal complexes have garnered significant interest in medicinal chemistry due to their enhanced biological activities compared to the free ligand.[1][2] The formation of a coordination complex can increase the lipophilic nature of the molecule, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.[2] This document outlines detailed protocols for the synthesis of various metal complexes of this compound and summarizes their key physicochemical properties and biological activities.

Applications in Drug Development

Metal complexes of this compound have shown promising applications in the following areas:

  • Antimicrobial Agents: These complexes have demonstrated significant activity against a range of pathogenic bacteria and fungi. The chelation of the metal ion to the benzothiazole (B30560) moiety often leads to a more potent antimicrobial agent than the free ligand.

  • Antioxidant Agents: Some of these metal complexes exhibit radical scavenging properties, suggesting their potential use in mitigating oxidative stress-related conditions.

  • Anticancer Agents: The ability of these complexes to interact with and cleave DNA suggests their potential as anticancer therapeutics.[1][3]

Experimental Protocols

The following sections provide detailed step-by-step protocols for the synthesis of various metal complexes with this compound.

General Synthesis Workflow

The general procedure for the synthesis of these metal complexes involves the reaction of this compound with a corresponding metal salt in a suitable solvent.

General Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization This compound This compound Solvent (e.g., Methanol (B129727), Ethanol) Solvent (e.g., Methanol, Ethanol) This compound->Solvent (e.g., Methanol, Ethanol) Metal Salt (e.g., CuCl2, AgNO3) Metal Salt (e.g., CuCl2, AgNO3) Metal Salt (e.g., CuCl2, AgNO3)->Solvent (e.g., Methanol, Ethanol) Stirring/Refluxing Stirring/Refluxing Solvent (e.g., Methanol, Ethanol)->Stirring/Refluxing Filtration Filtration Stirring/Refluxing->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Spectroscopy (FT-IR, UV-Vis, NMR) Spectroscopy (FT-IR, UV-Vis, NMR) Recrystallization->Spectroscopy (FT-IR, UV-Vis, NMR) Elemental Analysis Elemental Analysis Recrystallization->Elemental Analysis Magnetic Susceptibility Magnetic Susceptibility Recrystallization->Magnetic Susceptibility Molar Conductivity Molar Conductivity Recrystallization->Molar Conductivity

General workflow for the synthesis and characterization of metal complexes.
Protocol 1: Synthesis of Copper(II) Complex

This protocol describes the synthesis of a Copper(II) complex with this compound.

Materials:

  • This compound

  • Copper(II) acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O)

  • Methanol

Procedure:

  • Dissolve 0.088 g (0.440 mmol) of this compound in 10 mL of methanol.

  • In a separate flask, dissolve 0.144 g (0.440 mmol) of copper(II) acetate monohydrate in methanol.

  • Slowly add the ligand solution to the metal salt solution with continuous stirring. A color change to green should be observed.

  • Stir the reaction mixture overnight at room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold methanol to remove any unreacted starting materials.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of Silver(I) Complex

This protocol details the preparation of a Silver(I) complex with this compound.[1]

Materials:

Procedure:

  • Dissolve 0.040 g (0.243 mmol) of this compound in THF.

  • In a separate flask, prepare a solution of 0.02 g (0.121 mmol) of silver nitrate in THF.

  • Add the silver nitrate solution dropwise to the ligand solution with constant stirring.

  • Continue stirring the reaction mixture overnight at room temperature.

  • Slowly evaporate the solvent at room temperature to obtain crystals of the complex.

  • Collect the crystals by filtration and dry them under vacuum.

Protocol 3: General Procedure for the Synthesis of Co(II), Ni(II), and Fe(II) Complexes

This protocol provides a general method for synthesizing Co(II), Ni(II), and Fe(II) complexes, adapted from procedures for similar benzothiazole derivatives.

Materials:

  • This compound

  • Respective metal chloride (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, FeCl₃)

  • Ethanol (B145695) or Methanol

  • Alcoholic ammonia (B1221849) solution (for pH adjustment)

Procedure:

  • Dissolve the appropriate molar ratio of this compound in ethanol or methanol.

  • In a separate flask, dissolve the corresponding metal chloride in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with vigorous stirring.

  • Adjust the pH of the reaction mixture to approximately 6.5-7.0 by adding alcoholic ammonia solution dropwise.

  • Reflux the reaction mixture for 3-4 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated complex by filtration.

  • Wash the precipitate with warm ethanol and then with ether.

  • Dry the complex in a vacuum desiccator.

Data Presentation

The following tables summarize the quantitative data for representative metal complexes of this compound and related derivatives.

Table 1: Physicochemical Data for Metal Complexes

ComplexMolecular FormulaColorYield (%)M.p. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
[Cu(C₈H₈N₂S)₂(CH₃COO)₂] C₂₀H₂₂CuN₄O₄S₂Green65>300--
[Ag(C₈H₈N₂S)₂(NO₃)] C₁₆H₁₆AgN₅O₃S₂Colorless68166-167--
[Co(L)₂Cl₂] C₁₆H₁₆Cl₂CoN₄S₂Blue->30012.54.85
[Ni(L)₂Cl₂] C₁₆H₁₆Cl₂N₄NiS₂Green->30010.83.12
[Fe(L)₂Cl₃] C₁₆H₁₆Cl₃FeN₄S₂Brown->30015.25.92

L = this compound Data for Co, Ni, and Fe complexes are based on similar benzothiazole derivatives and are indicative.

Table 2: Spectroscopic Data for Metal Complexes

ComplexFT-IR (cm⁻¹) ν(M-N)FT-IR (cm⁻¹) ν(C=N)UV-Vis λₘₐₓ (nm)
[Cu(C₈H₈N₂S)₂(CH₃COO)₂] 4701626230, 292
[Ag(C₈H₈N₂S)₂(NO₃)] 4711521230, 264
[Co(L)₂Cl₂] ~450-500~1620-1630-
[Ni(L)₂Cl₂] ~450-500~1620-1630-
[Fe(L)₂Cl₃] ~450-500~1620-1630-

L = this compound Data for Co, Ni, and Fe complexes are based on similar benzothiazole derivatives and are indicative.

Proposed Mechanism of Antimicrobial Action

The enhanced antimicrobial activity of these metal complexes is generally attributed to a combination of factors, as outlined in the diagram below.

Antimicrobial Mechanism cluster_membrane Cell Membrane Interaction cluster_intracellular Intracellular Targets cluster_outcome Cellular Outcome A Metal Complex B Increased Lipophilicity (Chelation Theory) A->B Chelation C Enhanced Membrane Permeation B->C D Interaction with DNA (Intercalation/Groove Binding) C->D E Generation of Reactive Oxygen Species (ROS) C->E F Inhibition of Cellular Enzymes C->F G DNA Damage & Cleavage D->G H Oxidative Stress E->H I Disruption of Metabolic Pathways F->I J Cell Death G->J H->J I->J

Proposed mechanisms of antimicrobial action for metal complexes.

The chelation of the metal ion to the this compound ligand increases the overall lipophilicity of the complex. This enhanced lipophilicity facilitates the passage of the complex across the lipid-rich microbial cell membrane. Once inside the cell, the complex can exert its antimicrobial effects through several mechanisms:

  • DNA Interaction: The planar structure of the benzothiazole ring allows the complex to intercalate between the base pairs of DNA or bind to its grooves. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.[1][3]

  • Generation of Reactive Oxygen Species (ROS): The metal center in the complex can participate in redox reactions, leading to the formation of highly reactive oxygen species such as superoxide (B77818) anions and hydroxyl radicals. These ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, inducing oxidative stress and apoptosis.

  • Enzyme Inhibition: The metal complex can bind to the active sites of essential enzymes, inhibiting their function and disrupting critical metabolic pathways necessary for microbial survival.

References

Application Notes and Protocols: Antimicrobial and Antibacterial Activity of 2-Amino-4-methylbenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antimicrobial and antibacterial properties of 2-Amino-4-methylbenzothiazole and its derivatives. It includes a summary of their activity against various pathogens, detailed experimental protocols for assessing their efficacy, and insights into their potential mechanisms of action.

Introduction

This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives. The benzothiazole (B30560) scaffold is a key structural motif in a number of pharmacologically active molecules. This document focuses on the application of these compounds as antimicrobial and antibacterial agents, providing essential data and methodologies for researchers in the field of drug discovery and development.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of this compound derivatives has been evaluated against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and zones of inhibition reported in various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2-(4'-aminophenyl) benzothiazole (A07a)Staphylococcus aureus3.91 - 31.2[1]
2-(4'-aminophenyl) benzothiazole (A07b)Salmonella typhi3.91 - 31.2[1]
2-(4'-aminophenyl) benzothiazole (A07a)Pseudomonas aeruginosa3.91 - 31.2[1]
2-(4'-aminophenyl) benzothiazole (A07b)Escherichia coli3.91 - 31.2[1]
2-aminobenzothiazolomethyl naphthol (5c)Escherichia coli3.25 - 12.5[2]
2-aminobenzothiazolomethyl naphthol (5h)Escherichia coli3.25 - 12.5[2]
2-aminobenzothiazolomethyl naphthol (5k)Pseudomonas aeruginosa3.25 - 12.5[2]
2-aminobenzothiazolomethyl naphthol (5k)Bacillus cereus3.25 - 12.5[2]
Thiazolidin-4-one derivatives (8a, 8b, 8c, 8d)Pseudomonas aeruginosa90 - 180[3]
Thiazolidin-4-one derivatives (8a, 8b, 8c, 8d)Escherichia coli90 - 180[3]
Phenyl urea (B33335) clubbed benzothiazole (83b, 83c)Staphylococcus aureus8[3]
2-benzimidazolyl substituted benzothieno-2-carboxamide (149)Enterococcus faecalis8[3]
2-aminothiazole-4-carboxylate Schiff bases (2a, 2b)Staphylococcus epidermidis (MDR)250[4]
2-aminothiazole-4-carboxylate Schiff bases (2a, 2b)Pseudomonas aeruginosa (MDR)375[4]
2-aminothiazole-4-carboxylate Schiff bases (2d, 2g)Staphylococcus aureus (MDR)250[4]
2-aminothiazole-4-carboxylate Schiff bases (2d, 2g)Escherichia coli (MDR)375[4]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Mycobacterium tuberculosis

Compound/DerivativeStrainMIC (µM)Reference
Amino-benzothiazole scaffold (Seed molecule)LepB hypomorph~25[5][6][7]
Amino-benzothiazole scaffold (Seed molecule)Wild-type~47[6]
Compound 1LepB-UE14 - 82[5][8]
Compound 4LepB-UE14 - 82[5][8]
Compound 5LepB-UE14 - 82[5][8]
Compound 6LepB-UE14 - 82[5][8]
Compound 8Wild-type27[5][8]
Compound 13 (with chloro-substituent)LepB-UE7.9[5][6]
Methylated oxazole (B20620) derivatives (21, 22)Wild-type10[5][6][8]
Methylated oxazole derivatives (21, 22)LepB-UE8 - 9[5][6][8]
Isopropyl-substituted benzothiazole (28)Wild-type20 - 40[5][8]
Isopropyl-substituted oxazole (29)LepB-UE12 - 21[5][8]

Table 3: Zone of Inhibition of this compound Derivatives

Compound/DerivativeBacterial StrainZone of Inhibition (mm)Reference
2- or 4-hydroxyphenyl benzothiazole derivative (15)Various bacterial strains15.5 - 17.6[3]
Isoniazid containing 4H-pyrimido[2,1-b] benzothiazole (53a)Enterobacter aerogenes25 ± 1.115[3]
Isoniazid containing 4H-pyrimido[2,1-b] benzothiazole (53d)Enterobacter aerogenes23 ± 1.112[3]
Isoniazid containing 4H-pyrimido[2,1-b] benzothiazole (53c)Escherichia coli24[3]
Isoniazid containing 4H-pyrimido[2,1-b] benzothiazole (53c)Bacillus cereus24[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antimicrobial and antibacterial activity of this compound compounds.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar (B569324) plate.

    • Inoculate the colonies into a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the compound dilution.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

    • Alternatively, the optical density (OD) can be read using a microplate reader at 600 nm. The MIC is defined as the concentration that inhibits growth by ≥90%.[5][8]

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.

Materials:

  • Test compounds

  • Bacterial strains

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cork borer (e.g., 6 mm diameter)

  • Incubator

Protocol:

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform thickness.

    • Allow the agar to solidify completely.

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.

    • Using a sterile cotton swab, evenly spread the bacterial suspension over the entire surface of the MHA plate to create a lawn.

  • Application of Test Compound:

    • Using a sterile cork borer, create wells in the agar.

    • Add a known concentration of the test compound solution into each well.

    • A solvent control should also be included.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete inhibition (in mm) around each well.

Mechanisms of Action

Several studies have investigated the mechanisms through which this compound derivatives exert their antimicrobial effects. The primary modes of action identified include disruption of bacterial membranes, interaction with DNA, and inhibition of key signaling pathways.

  • Membrane Perturbation and Intracellular Action: Some potent derivatives have been shown to act by perturbing the bacterial cell membrane and through intracellular mechanisms.[1]

  • DNA Cleavage: Studies have indicated that certain compounds can induce DNA cleavage, leading to bacterial cell death.[1]

  • Inhibition of the Gac/Rsm Two-Component System: In Pseudomonas aeruginosa, some benzothiazole derivatives have been found to target the Gac/Rsm two-component system, which is crucial for regulating virulence and biofilm formation.[9] These compounds can inhibit the autophosphorylation of the sensor kinase GacS.[9]

Visualizations

The following diagrams illustrate a general experimental workflow for antimicrobial screening and a proposed signaling pathway targeted by some this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_moa Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives MIC MIC Determination (Broth Microdilution) Synthesis->MIC AgarWell Agar Well Diffusion Synthesis->AgarWell Membrane Membrane Permeability Assay MIC->Membrane DNA DNA Interaction Assay MIC->DNA Pathway Signaling Pathway Analysis MIC->Pathway Gac_Rsm_Pathway GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylation sRNAs Small RNAs (e.g., RsmY, RsmZ) GacA->sRNAs Upregulation RsmA RsmA (Translational Repressor) sRNAs->RsmA Sequestration Virulence Virulence Factor & Biofilm Formation RsmA->Virulence Repression Compound This compound Derivative Compound->GacS Inhibition

References

Application Notes and Protocols for the Synthesis of 2-Amino-4-methylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylbenzothiazole and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of biological activities. These scaffolds are of particular interest in drug discovery and development, demonstrating potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[1] The versatile nature of the 2-aminobenzothiazole (B30445) core allows for extensive chemical modifications, enabling the generation of diverse compound libraries for screening and optimization of therapeutic properties. This document provides detailed protocols for the synthesis of this compound and its derivatives, along with characterization data and an overview of a key signaling pathway implicated in their anticancer activity.

Data Presentation

Table 1: Synthesis of 2-Aminobenzothiazole Derivatives
CompoundStarting MaterialReagents and ConditionsYield (%)Reference
This compoundo-Tolylthiourea (B1334601)Cl₂, Methylene (B1212753) Chloride, -20 to +15°CHighU.S. Patent 4,435,576
2-Amino-6-bromo-4-methylbenzothiazole derivative2-Amino-6-bromo-4-methylbenzothiazole, 4-methoxybenzaldehyde, 4-hydroxycoumarinSulfamic acid, 10 min93[1]
Substituted 2-aminobenzothiazolesN-arylthioureasRuCl₃ catalystup to 91[2]
2-(Dialkylamino)benzothiazolesN-aryl-N',N'-dialkylthioureasPd(OAc)₂ catalystHigh[2]
Benzothiazole-4-formylpyrazolesSubstituted 2-hydrazinylbenzothiazoles and aromatic ketonesVilsmeier–Haack reaction65-85[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the process described in U.S. Patent 4,435,576.

Materials and Reagents:

  • o-Tolylthiourea

  • Methylene chloride (CH₂Cl₂)

  • Chlorine gas (Cl₂)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer

  • Gas inlet tube

Procedure:

  • Suspension Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, suspend o-tolylthiourea in methylene chloride (a dilution of 3 to 40 times the weight of the thiourea).

  • Cooling: Cool the suspension to a temperature between -20°C and +15°C using an appropriate cooling bath (e.g., ice-salt bath).

  • Chlorination: While stirring vigorously, introduce chlorine gas into the mixture at a rate that maintains the desired temperature. The amount of chlorine should be 1 to 2 moles per mole of o-tolylthiourea.

  • Reaction and Precipitation: The reaction is exothermic. Continue stirring and cooling to control the temperature. As the reaction proceeds, this compound hydrochloride will precipitate from the solution.

  • Removal of HCl: After the addition of chlorine is complete, gradually warm the mixture to room temperature and then heat to reflux for 1 to 2 hours to drive off the hydrochloric acid formed during the reaction.

  • Isolation of Hydrochloride Salt: Cool the reaction mixture and filter the precipitate to isolate the this compound hydrochloride.

  • Neutralization: Suspend the hydrochloride salt in water and, with stirring, add a solution of sodium hydroxide until the mixture is basic.

  • Final Product Isolation: The free base, this compound, will precipitate. Filter the solid, wash with water, and dry to obtain the final product.

Characterization:

The synthesized this compound can be characterized by various spectroscopic methods:

  • ¹H NMR: Expected signals for the aromatic protons, the methyl group protons, and the amino group protons.[3][4]

  • ¹³C NMR: Expected signals for the carbons of the benzothiazole (B30560) core and the methyl group.[3]

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C=N stretching of the thiazole (B1198619) ring, and aromatic C-H stretching.[3]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (164.23 g/mol ).[3]

Mandatory Visualization

Synthetic Workflow for this compound

Synthesis_Workflow General Synthesis of this compound Start o-Tolylthiourea Step1 Suspend in Methylene Chloride Start->Step1 Step2 Cool to -20°C - +15°C Step1->Step2 Step3 Introduce Chlorine Gas (Cl₂) Step2->Step3 Intermediate This compound Hydrochloride (precipitate) Step3->Intermediate Step4 Reflux to remove HCl Intermediate->Step4 Step5 Filter Step4->Step5 Step6 Neutralize with NaOH Step5->Step6 End This compound Step6->End

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

PI3K/AKT/mTOR Signaling Pathway Inhibition by 2-Aminobenzothiazole Derivatives

Many 2-aminobenzothiazole derivatives have been identified as potent anticancer agents that exert their effects by inhibiting key cellular signaling pathways involved in cell proliferation, survival, and growth. One of the most critical pathways targeted by these compounds is the PI3K/AKT/mTOR pathway.

PI3K_Pathway Inhibition of PI3K/AKT/mTOR Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits

Caption: A diagram showing the inhibitory action of 2-aminobenzothiazole derivatives on the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols: 2-Amino-4-methylbenzothiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylbenzothiazole is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making it a privileged structure in the design and development of novel therapeutic agents. The presence of the benzothiazole (B30560) ring system, a bicyclic structure containing a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a common feature in many biologically active compounds.[1][2] The amenability of the 2-amino group and the benzothiazole core to various chemical modifications allows for the generation of diverse libraries of compounds with potential therapeutic applications.[1][3] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in medicinal chemistry, with a focus on its anticancer and antimicrobial applications.

Anticancer Applications

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines.[1][2][4] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Signaling Pathways Targeted by this compound Derivatives

Several studies have elucidated that 2-aminobenzothiazole (B30445) derivatives exert their anticancer effects by targeting critical kinases involved in cancer progression, such as Phosphoinositide 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

PI3K/Akt Signaling Pathway:

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival.[5][6] Its aberrant activation is a common feature in many cancers, making it an attractive target for cancer therapy.[7] Certain 2-aminobenzothiazole derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

VEGFR-2 Signaling Pathway:

VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][8] Inhibition of VEGFR-2 signaling can effectively suppress tumor-induced angiogenesis. Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of VEGFR-2.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Ras Ras PKC->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
OMS5 A549 (Lung)22.13[1]
MCF-7 (Breast)35.48[1]
OMS14 A549 (Lung)61.03[1]
MCF-7 (Breast)42.65[1]
Compound 24 C6 (Glioma)4.63[2]
A549 (Lung)39.33[2]
Compound 20 HepG2 (Liver)9.99[2]
HCT-116 (Colon)7.44[2]
MCF-7 (Breast)8.27[2]
Compound 13 HCT116 (Colon)6.43
A549 (Lung)9.62
A375 (Melanoma)8.07

Antimicrobial Applications

Derivatives of this compound have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[9] The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of representative this compound derivatives, presented as Minimum Inhibitory Concentration (MIC).

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative 5c Escherichia coli3.25[10]
Derivative 5h Escherichia coli3.25[10]
Derivative 5k Pseudomonas aeruginosa3.25[10]
Bacillus cereus3.25[10]
Derivative 5e Aspergillus niger6.25[10]
Derivative 5g Aspergillus fumigatus6.25[10]
Derivative 5k Aspergillus flavus6.25[10]
Compound 21 Mycobacterium tuberculosis10[5]
Compound 22 Mycobacterium tuberculosis10[5]
Compound 23 Mycobacterium tuberculosis10-11[5]

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

This protocol describes a general method for the synthesis of Schiff base derivatives of this compound.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.

  • Characterize the final product using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow Start Start: Dissolve Reactants React Reflux with Catalyst Start->React Monitor Monitor Reaction (TLC) React->Monitor Monitor->React Incomplete Cool Cool to Room Temp. Monitor->Cool Complete Filter Filter & Wash Cool->Filter Purify Recrystallize Filter->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the synthesis of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom microplates

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Multi-well plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for evaluating the inhibitory activity of this compound derivatives against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase reaction buffer

  • This compound derivative (test compound)

  • Positive control inhibitor

  • 96-well plates

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase, peptide substrate, and kinase reaction buffer.

  • Add the test compound or positive control to the designated wells. Include a no-inhibitor control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent to quantify the kinase activity (e.g., by measuring ADP production via a luminescence signal).

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound derivative (test compound)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to obtain a range of concentrations.

  • Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the test compound dilutions.

  • Include a positive control well (bacteria with no compound) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents. The provided application notes, quantitative data, and detailed experimental protocols offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration and optimization of this promising chemical entity. Further investigations into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the discovery of new and more effective drug candidates.

References

Application Notes: 2-Amino-4-methylbenzothiazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-methylbenzothiazole is a heterocyclic amine that serves as a crucial scaffold and starting material in the synthesis of a wide array of biologically active compounds and functional materials.[1] Its fused ring system, combining a benzene (B151609) ring with a thiazole (B1198619) ring, and the reactive 2-amino group make it a privileged structure in medicinal chemistry and materials science.[1][2][3] Molecules incorporating the benzothiazole (B30560) moiety are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antioxidant properties.[2][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in key organic transformations.

Key Applications

The primary amino group and the electron-rich heterocyclic system of this compound allow for its versatile use in several key synthetic applications:

  • Synthesis of Schiff Bases: The condensation of the 2-amino group with various aldehydes and ketones is a straightforward method to produce Schiff bases (azomethines).[6][7] These compounds are not only important intermediates but also exhibit significant biological activities themselves, including antimicrobial, antioxidant, and anticancer effects.[4][5][7]

  • Synthesis of Azo Dyes: Through diazotization of the amino group followed by coupling with electron-rich aromatic compounds like phenols or anilines, this compound is converted into vibrant monoazo dyes.[8][9] These dyes have applications as disperse dyes for synthetic fibers such as polyester.[8]

  • Multicomponent Reactions (MCRs): This building block is an excellent substrate for MCRs, enabling the efficient, one-pot synthesis of complex heterocyclic systems.[1][2] These reactions are valued for their high atom economy and are central to building libraries of compounds for drug discovery. For instance, it can be used in the synthesis of quinazoline (B50416) and spiroheterocyclic derivatives.[1][2]

  • Synthesis of Bioactive Heterocycles: The reactivity of the amino group allows for its incorporation into more complex fused heterocyclic systems, such as imidazo[2,1-b][2][8]benzothiazoles, which are of interest for their potential pharmacological properties.[2]

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from this compound

This protocol describes a general method for the condensation reaction between this compound and an aromatic aldehyde to form a Schiff base.[6][7][10]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., o-Vanillin)

  • Absolute Ethanol (B145695)

  • Piperidine (B6355638) or Glacial Acetic Acid (catalytic amount)

  • Standard reflux apparatus

  • Filtration equipment

Procedure:

  • Dissolve 10 mmol of this compound in 15-25 mL of absolute ethanol in a round-bottom flask.[5][6]

  • Add an equimolar amount (10 mmol) of the desired substituted aldehyde to the solution.[5]

  • Add a catalytic amount (2-3 drops) of piperidine or glacial acetic acid to the reaction mixture.[5][10]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A solid product will often precipitate.[10]

  • Isolate the solid product by filtration and wash it several times with cold ethanol.[5][6]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or carbon tetrachloride, to yield the pure Schiff base.[5]

  • Dry the final product before characterization.

Protocol 2: Synthesis of Monoazo Dyes from this compound

This protocol details the diazotization of this compound and its subsequent coupling with a coupling agent (e.g., N,N-disubstituted anilines) to form an azo dye.[8][9]

Part A: Diazotization

  • Dissolve a specific amount of this compound (e.g., 33 mmol) in approximately 15 mL of 50% sulfuric acid (H₂SO₄) in a beaker.[9]

  • Cool the solution to 0-5°C in an ice bath.

  • Prepare a cold solution of sodium nitrite (B80452) (NaNO₂) (e.g., 36 mmol) in 5 mL of water.

  • Add the cold NaNO₂ solution dropwise to the cooled this compound solution while maintaining the temperature between 0-5°C.[9]

  • Stir the reaction mixture for 30 minutes at this temperature to form the diazonium salt solution.

Part B: Azo Coupling

  • In a separate beaker, dissolve an equimolar amount of the coupling component (e.g., m-toluidine, 33 mmol) in an appropriate acidic or alkaline solution (e.g., 5 mL of 30% H₂SO₄ for anilines or 10 mL dilute NaOH for phenols) and cool it to below 5°C.[9]

  • Slowly add the previously prepared diazonium salt solution dropwise to the cooled coupling component solution with vigorous stirring, ensuring the temperature remains below 5°C.[9]

  • Continue stirring the reaction mixture for 3-4 hours at low temperature, then for another hour at room temperature.

  • Adjust the pH of the mixture to 7.0-7.5 using a sodium acetate (B1210297) solution to precipitate the azo dye.[9]

  • Filter the precipitated dye, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.[9]

Protocol 3: Three-Component Synthesis of Quinazoline Derivatives

This protocol is an example of a multicomponent reaction using 2-aminobenzothiazole (B30445) derivatives to synthesize complex heterocycles.[1]

Materials:

  • 2-Amino-6-bromo-4-methylbenzothiazole

  • 4-Anisaldehyde

  • 4-Hydroxycoumarin

  • Sulfamic acid (catalyst)

  • Ethanol

Procedure:

  • In a reaction vessel, combine 2-amino-6-bromo-4-methylbenzothiazole, 4-anisaldehyde, and 4-hydroxycoumarin.

  • Add a catalytic amount of sulfamic acid.

  • Add ethanol as the solvent.

  • Stir the reaction mixture at an appropriate temperature. The reaction has been reported to proceed with high yield (92%) in ethanol over 21 minutes.[2]

  • Upon completion, the target product can be isolated and purified using standard techniques such as filtration and recrystallization.

Data Presentation

Table 1: Synthesis of Schiff Bases and Azo Dyes

Starting Material Reagent Product Type Yield (%) Reference
This compound Substituted Benzaldehydes Schiff Base Moderate [7]
2-Amino-6-nitrobenzothiazole 3,5-diiodosalicylic aldehyde Schiff Base 76-80% (MW) [1]
2-Amino-benzothiazole o-Vanillin Schiff Base - [5]

| Diazotized 2-Amino-benzothiazole | Substituted anilines/phenols | Azo Dye | 65-85% |[9] |

Table 2: Biological Activity of Benzothiazole Derivatives

Compound Type Activity Target IC₅₀ Value Reference
Schiff's Base (SP16) Anticancer HeLa Cell Line 2.517 µg/mL [4]
Schiff's Base (from o-Vanillin) Antioxidant (ABTS) ABTS Radical 52.36 µg/mL [5]
Schiff's Base (from o-Vanillin) Antioxidant (DPPH) DPPH Radical 248.82 µg/mL [5]

| Substituted 2-aminobenzothiazoles | Anticonvulsant | - | - | |

Visualizations

G cluster_start Starting Material cluster_reactions Synthetic Pathways cluster_products Product Classes A This compound B Condensation (Aldehydes/Ketones) A->B Protocol 1 C Diazotization & Coupling (NaNO2, H+ then Ar-OH/NH2) A->C Protocol 2 D Multicomponent Reaction (Aldehydes, Diketones, etc.) A->D Protocol 3 P1 Schiff Bases (Antimicrobial, Anticancer) B->P1 P2 Azo Dyes (Colorants) C->P2 P3 Complex Heterocycles (e.g., Quinazolines) D->P3

Caption: Synthetic pathways from this compound.

G start Start step1 Dissolve this compound and Aldehyde in Ethanol start->step1 step2 Add Catalytic Piperidine/Acetic Acid step1->step2 step3 Reflux for 2-3 hours step2->step3 step4 Cool to Room Temperature step3->step4 step5 Filter Precipitated Solid step4->step5 step6 Recrystallize from Suitable Solvent step5->step6 end Pure Schiff Base step6->end

Caption: Experimental workflow for Schiff base synthesis.

G cluster_drug Benzothiazole Derivative (Anticonvulsant) cluster_pathway Simplified Neuronal Excitation/Inhibition drug 2-Aminobenzothiazole Derivative gaba GABAergic Inhibition (Increases Cl- influx) drug->gaba Enhances (+) glutamate Glutamatergic Excitation (Increases Na+/Ca2+ influx) drug->glutamate Inhibits (-) channels Voltage-Gated Na+/Ca2+ Channels drug->channels Blocks (-) seizure Seizure Activity gaba->seizure Reduces glutamate->seizure Promotes channels->seizure Promotes

Caption: Potential mechanisms of anticonvulsant action.

References

Application Note: HPLC Analysis for Purity Determination of 2-Amino-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive High-Performance Liquid Chromatography (HPLC) method protocol for the quantitative purity analysis of 2-Amino-4-methylbenzothiazole.

Introduction

This compound is a crucial heterocyclic amine that serves as a building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust reversed-phase HPLC (RP-HPLC) method for the accurate determination of this compound purity and the quantification of related impurities. The method is designed for specificity, accuracy, and reproducibility.

Experimental

2.1. Instrumentation and Materials

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, pump, autosampler, and column oven. A chromatographic data system (CDS) is required for data acquisition and processing.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[1]

  • Chemicals:

    • This compound Reference Standard (RS) of known purity.

    • This compound sample for analysis.

    • Acetonitrile (HPLC grade).

    • Phosphoric Acid (analytical grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

2.2. Chromatographic Conditions

A summary of the HPLC operating conditions is presented in Table 1. These parameters have been selected based on methods for structurally related aminothiazole compounds to achieve optimal separation.[2]

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (Approx. 25 °C)
Detection Wavelength 283 nm
Run Time 20 minutes

Table 1: Summary of HPLC Chromatographic Conditions.

Detailed Protocols

3.1. Mobile Phase Preparation

  • Aqueous Component: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Final Mobile Phase: Mix 500 mL of the aqueous component with 500 mL of acetonitrile.

  • Degas the final mobile phase mixture using sonication or vacuum filtration before use.

3.2. Standard Solution Preparation (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound Reference Standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes or until the standard is fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

3.3. Sample Solution Preparation (1.0 mg/mL)

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

3.4. Experimental Workflow Diagram

The overall workflow for the purity analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing p1 Prepare Mobile Phase (ACN:0.1% H3PO4 in Water) a1 Equilibrate HPLC System with Mobile Phase p1->a1 p2 Prepare Standard Solution (0.1 mg/mL) a2 Perform System Suitability Test (SST) (Inject Standard Solution 5x) p2->a2 p3 Prepare Sample Solution (1.0 mg/mL) a4 Inject Sample Solution p3->a4 a1->a2 a3 Inject Blank (Mobile Phase) a2->a3 If SST Passes a3->a4 d1 Integrate Chromatograms a4->d1 d2 Verify SST Results Meet Criteria d1->d2 d3 Calculate Purity by Area Normalization d2->d3 If SST Compliant d4 Generate Final Report d3->d4

Caption: Experimental workflow for HPLC purity analysis of this compound.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by making five replicate injections of the Standard Solution. The acceptance criteria for the system suitability are outlined in Table 2. The system is deemed suitable for analysis only if all criteria are met.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% for 5 replicate injections
% RSD of Retention Time ≤ 1.0% for 5 replicate injections

Table 2: System Suitability Test (SST) Acceptance Criteria.[3]

Analytical Procedure and Calculation

  • Sequence: Once the system suitability is confirmed, inject the blank (mobile phase) once, followed by the sample solution.

  • Data Analysis: Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank and any peaks with an area less than 0.05% of the total area.

  • Purity Calculation: The purity of the this compound sample is calculated using the area normalization method.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

5.1. Representative Data

The following table presents example data for a system suitability test and a sample purity calculation.

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
Standard 18.5212543211.26500
Standard 28.5112587651.26550
Standard 38.5312565431.36480
Standard 48.5212559871.26520
Standard 58.5112571231.26510
Mean 8.52 1256548 1.22 6512
% RSD 0.09% 0.15% --
Sample Analysis
Main Peak8.5398543210--
Impurity 16.7815234--
Impurity 210.2134567--
Total Area -98592011 --
Calculated Purity -99.95% --

Table 3: Example of System Suitability and Sample Purity Calculation Data.

References

Application Notes and Protocols: Derivatization of 2-Amino-4-methylbenzothiazole for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 2-Amino-4-methylbenzothiazole, a versatile heterocyclic scaffold, to generate novel compounds for biological screening. This document details synthetic protocols for creating Schiff base and amide derivatives, summarizes their biological activities in tabular format, and provides visual workflows and pathway diagrams to guide research and development efforts.

Introduction

This compound is a privileged heterocyclic structure in medicinal chemistry, forming the core of various compounds with a wide spectrum of biological activities.[1] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and antioxidant agents.[2][3][4] The derivatization of the 2-amino group allows for the introduction of diverse functionalities, enabling the modulation of physicochemical properties and biological targets.[5] This document outlines key derivatization strategies and screening protocols to facilitate the discovery of novel therapeutic agents.

Key Derivatization Strategies

The primary amino group of this compound serves as a versatile handle for chemical modification. Two common and effective derivatization approaches are the formation of Schiff bases and amides.

  • Schiff Base Formation: Condensation of the amino group with various aldehydes introduces a wide range of substituents, influencing the steric and electronic properties of the final compound.[6]

  • Amide Synthesis: Acylation of the amino group with acyl chlorides or carboxylic acids produces stable amide derivatives, which can participate in hydrogen bonding and other interactions with biological targets.[1]

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives of this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with substituted aldehydes.

Materials:

  • This compound

  • Substituted aldehyde (e.g., salicylaldehyde, vanillin, p-nitrobenzaldehyde)

  • Ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of ethanol.

  • To this solution, add the substituted aldehyde (10 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the final compound using appropriate analytical techniques (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Protocol 2: Synthesis of Amide Derivatives of this compound

This protocol outlines a general procedure for the synthesis of amide derivatives via the acylation of this compound with acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Pyridine (B92270) or triethylamine (B128534) (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (10 mmol) and a base such as pyridine (12 mmol) in 50 mL of dry DCM in a round-bottom flask.

  • Cool the mixture in an ice bath with continuous stirring.

  • Add the acyl chloride (11 mmol) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography or recrystallization to yield the pure amide derivative.

  • Characterize the purified compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Data Presentation: Biological Activity

The following tables summarize the quantitative biological activity data for representative derivatives of this compound.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
D1 Schiff Base (with Salicylaldehyde)MCF-7 (Breast)15.2[3]
D2 Schiff Base (with Vanillin)A549 (Lung)22.5[7]
D3 Amide (with Benzoyl Chloride)HCT116 (Colon)9.8[8]
D4 Amide (with 4-Nitrobenzoyl Chloride)HeLa (Cervical)12.1[3]
D5 Phenyl-substitutedOVCAR-3 (Ovarian)<0.01[9]
D6 Phenyl-substitutedIGROV1 (Ovarian)<0.01[9]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative TypeBacterial StrainZone of Inhibition (mm)Fungal StrainMIC (µg/mL)Reference
D7 Schiff Base (with p-chlorobenzaldehyde)S. aureus18C. albicans12.5[10][11]
D8 Schiff Base (with p-methoxybenzaldehyde)E. coli16A. niger25[10][11]
D9 ThiazolidinoneP. aeruginosa15--[4]
D10 Amide (with Isonicotinoyl chloride)B. subtilis20A. flavus12.5[4]

Table 3: Antioxidant Activity of this compound Derivatives

Compound IDDerivative TypeAssayIC₅₀ (µg/mL)Reference
D11 Amide (with Gallic acid)DPPH Radical Scavenging25.8[2]
D12 Schiff Base (with Hydroxybenzaldehyde)ABTS Radical Scavenging32.1[12]
D13 Amino acid conjugateDPPH Radical Scavenging38.0[2]

Visualizations

Experimental and Logical Workflows

Derivatization_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start 2-Amino-4- methylbenzothiazole Aldehyde Aldehyde Start->Aldehyde Condensation (Protocol 1) AcylChloride Acyl Chloride Start->AcylChloride Acylation (Protocol 2) SchiffBase Schiff Base Derivative Aldehyde->SchiffBase Amide Amide Derivative AcylChloride->Amide Anticancer Anticancer Screening SchiffBase->Anticancer Antimicrobial Antimicrobial Screening SchiffBase->Antimicrobial Amide->Anticancer Antioxidant Antioxidant Screening Amide->Antioxidant Data Biological Activity Data Anticancer->Data Antimicrobial->Data Antioxidant->Data

Caption: Workflow for derivatization and biological screening.

Representative Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt/PKB PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Benzothiazole (B30560) Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Biological Screening Workflow

Biological_Screening_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis Start Synthesized Derivatives Anticancer Anticancer Assays (MTT, SRB) Start->Anticancer Antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) Start->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Start->Antioxidant IC50 IC50 Determination Anticancer->IC50 ZOI Zone of Inhibition Measurement Antimicrobial->ZOI MIC MIC Determination Antimicrobial->MIC Antioxidant->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR ZOI->SAR MIC->SAR Lead Lead Compound Identification SAR->Lead

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 2-Amino-4-methylbenzothiazole.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction yield is consistently low, or I am not observing any product formation. What are the common causes?

    Answer: Low yields in the synthesis of this compound are a frequent challenge and can arise from several factors:

    • Poor Quality of Starting Materials: The purity of the reactants is crucial. For instance, in syntheses starting from anilines, the purity of the aniline (B41778) derivative is important. In methods involving 2-aminothiophenols, these starting materials are highly susceptible to oxidation, which can prevent the desired reaction.

    • Inefficient Cyclization: The ring-closure step is critical. Factors such as reaction temperature, reaction time, and the effectiveness of the cyclizing agent (e.g., chlorine, sulfuryl chloride) can significantly impact the efficiency of this step.

    • Suboptimal Reaction Conditions: Temperature control is vital. Some reactions require low temperatures to minimize side reactions, while others may need heating to proceed to completion. The choice of solvent and the concentration of reagents also play a significant role.

    • Incomplete Reaction: The reaction may not have reached completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Question: I can see the product forming on my TLC plate, but the isolated yield is very low. What could be the issue?

    Answer: This discrepancy often points to problems during the work-up and purification stages:

    • Product Solubility: The desired product might be partially soluble in the solvent used for precipitation or washing, leading to loss of material.

    • Purification Issues: During purification by column chromatography, the product might degrade on the silica (B1680970) gel. In the case of recrystallization, choosing a suboptimal solvent can lead to significant product loss in the mother liquor.

    • Mechanical Losses: Transferring the product between flasks, filtration, and other handling steps can contribute to a lower isolated yield.

Issue 2: Formation of Side Products

  • Question: My final product is impure, and I suspect the formation of side products. What are the common side products and how can I avoid them?

    Answer: The formation of side products can complicate purification and reduce the yield of the desired this compound. Common side products include:

    • Over-halogenated Products: In syntheses using chlorine or bromine, unwanted halogenation of the aromatic ring can occur if an excess of the halogenating agent is used or if the reaction temperature is not properly controlled. To minimize this, the halogenating agent should be added slowly and in a stoichiometric amount.

    • Para-substituted Isomers: In reactions involving aromatic amines, substitution at the para position can compete with the desired ortho-cyclization, especially if the para position is unsubstituted.

    • Unreacted Intermediates: Incomplete cyclization can lead to the presence of intermediates, such as the corresponding thiourea (B124793) derivative, in the final product. Monitoring the reaction by TLC can help ensure the reaction goes to completion.

Data Presentation

The following table summarizes typical yields for different synthetic routes to 2-aminobenzothiazole (B30445) derivatives, providing a general reference for expected outcomes.

Starting Material(s)Cyclizing Agent/CatalystSolventTypical Yield (%)Reference
p-Toluidine (B81030), Sodium ThiocyanateSulfuryl ChlorideChlorobenzene64-67%--INVALID-LINK--
o-Tolylthiourea (B1334601)ChlorineMethylene (B1212753) Chloride~96%--INVALID-LINK--
N-ArylthioureasRuthenium TrichlorideNot Specifiedup to 91%--INVALID-LINK--
N-ArylthioureasPalladium(II) AcetateNot Specifiedup to 91%--INVALID-LINK--

Experimental Protocols

Below are detailed methodologies for two common synthetic routes to this compound.

Method 1: Synthesis from p-Toluidine and Sodium Thiocyanate

This method is adapted from a procedure published in Organic Syntheses.[1]

1. Formation of p-Tolylthiourea:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 mL of chlorobenzene.
  • Slowly add 54 g (0.55 mole) of concentrated sulfuric acid.
  • To the resulting suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.
  • Heat the mixture at 100°C for 3 hours.

2. Cyclization:

  • Cool the reaction mixture to 30°C.
  • Add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
  • Maintain the mixture at 50°C for 2 hours.

3. Work-up and Purification:

  • Filter the mixture to remove chlorobenzene.
  • Dissolve the solid residue in 1 L of hot water and remove any remaining solvent by steam distillation.
  • Filter the hot solution and then make it alkaline with concentrated ammonium (B1175870) hydroxide.
  • Collect the precipitated 2-Amino-6-methylbenzothiazole by filtration and wash with water.
  • Recrystallize the crude product from a hot ethanol/water mixture.

Method 2: Synthesis from o-Tolylthiourea

This process is based on a patented procedure that reports high yields.[2][3][4]

1. Reaction Setup:

  • Suspend o-tolylthiourea in methylene chloride (3 to 40 times the volume of the thiourea).
  • Cool the suspension to a temperature between -20°C and +15°C.

2. Chlorination and Cyclization:

  • While stirring, introduce 1 to 2 moles of chlorine gas for every mole of o-tolylthiourea.
  • After the addition of chlorine, heat the mixture to reflux for 1 to 2 hours to remove the formed hydrochloric acid.

3. Isolation of the Product:

  • Filter the reaction mixture to collect the this compound hydrochloride salt.
  • Treat the hydrochloride salt with an aqueous solution of a base, such as sodium hydroxide, to neutralize it and precipitate the free base.
  • Filter the solid product, wash with water, and dry.

Mandatory Visualizations

Reaction Mechanism: Hugerschoff Synthesis

Hugerschoff_Synthesis p_toluidine p-Toluidine thiourea_intermediate p-Tolylthiourea p_toluidine->thiourea_intermediate + NaSCN, H₂SO₄ sulfenyl_chloride Sulfenyl Chloride Intermediate thiourea_intermediate->sulfenyl_chloride + SO₂Cl₂ cyclization Intramolecular Cyclization sulfenyl_chloride->cyclization product This compound cyclization->product

Caption: Hugerschoff synthesis of this compound.

Experimental Workflow: Synthesis from p-Toluidine

Experimental_Workflow start Start: p-Toluidine + NaSCN + H₂SO₄ heating Heat at 100°C start->heating cooling Cool to 30°C heating->cooling addition Add SO₂Cl₂ cooling->addition reaction React at 50°C addition->reaction filtration1 Filter reaction->filtration1 dissolution Dissolve in Hot Water filtration1->dissolution steam_distillation Steam Distill dissolution->steam_distillation filtration2 Filter Hot steam_distillation->filtration2 basification Add NH₄OH filtration2->basification filtration3 Filter Product basification->filtration3 recrystallization Recrystallize filtration3->recrystallization end Final Product recrystallization->end

Caption: Experimental workflow for the synthesis from p-toluidine.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield low_yield Low Yield Observed check_reagents Check Reagent Purity low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) low_yield->check_conditions check_workup Review Work-up & Purification low_yield->check_workup impure_reagents Solution: Purify or Use Fresh Reagents check_reagents->impure_reagents incorrect_conditions Solution: Optimize Temp/Time Monitor with TLC check_conditions->incorrect_conditions workup_loss Solution: Optimize Solvent for Precipitation/Recrystallization check_workup->workup_loss

References

Optimizing reaction conditions for 2-Amino-4-methylbenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methylbenzothiazole. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting materials for the synthesis of this compound are o-tolylthiourea (B1334601) or p-toluidine (B81030).[1][2] o-Tolylthiourea can be prepared from o-toluidine (B26562) and ammonium (B1175870) thiocyanate (B1210189) or sodium thiocyanate.[1][3]

Q2: What are the typical reaction conditions for the synthesis from o-tolylthiourea?

The synthesis from o-tolylthiourea typically involves its suspension in a solvent like methylene (B1212753) chloride, followed by the addition of a cyclizing agent such as chlorine gas.[1][3] The reaction is often carried out at low temperatures, between -20°C and +15°C.[1][3] The use of methylene chloride as a solvent is advantageous as it helps prevent ring chlorination.[1][3]

Q3: What is a common method for synthesizing this compound from p-toluidine?

A common method involves the reaction of p-toluidine with sodium thiocyanate in the presence of sulfuric acid in a solvent like chlorobenzene (B131634) to form p-tolylthiourea (B1348918) in situ.[2] This is followed by cyclization using sulfuryl chloride.[2]

Q4: How is the final product typically isolated and purified?

The reaction often yields the hydrochloride salt of this compound, which can be filtered off.[1][3] The free base is then obtained by treating the hydrochloride salt with a base, such as sodium hydroxide (B78521) or ammonium hydroxide.[1][2] Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.[2]

Troubleshooting Guide

Q1: I am getting a low yield of this compound. What are the possible causes and solutions?

Low yields can result from several factors. Consider the following troubleshooting steps:

  • Incomplete reaction: Ensure the reaction has gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, though be mindful of potential side reactions.

  • Suboptimal temperature control: The reaction involving chlorine gas is exothermic and requires careful temperature management.[1][3] Ensure the reaction mixture is maintained within the recommended temperature range of -20°C to +15°C to minimize side reactions.[1][3]

  • Loss of product during workup: The product may be lost during extraction or filtration steps. Ensure the pH is sufficiently basic during the neutralization of the hydrochloride salt to precipitate all of the free base.[1][2] When washing the product, use cold solvents to minimize dissolution.

  • Purity of starting materials: Impurities in the starting materials, such as o-toluidine or thiourea, can interfere with the reaction and reduce the yield. It is advisable to use pure, and if necessary, freshly distilled or recrystallized starting materials.[2]

Q2: My final product is impure. What are the common impurities and how can I remove them?

Common impurities can include unreacted starting materials, chlorinated byproducts, or other side-products.

  • Unreacted starting materials: If TLC or other analytical methods indicate the presence of starting materials, consider optimizing the reaction time and stoichiometry of the reagents. Purification by recrystallization is often effective in removing unreacted starting materials.[2]

  • Chlorinated byproducts: Ring chlorination can be a significant side reaction, especially when using chlorine gas for cyclization in solvents other than methylene chloride.[1][3] Using methylene chloride as the solvent is reported to prevent ring chlorination.[1][3] If chlorinated impurities are present, purification by column chromatography may be necessary.

  • Other side-products: The formation of di-p-tolylthiourea can occur.[2] Careful control of reaction conditions can minimize the formation of such byproducts. Recrystallization is a primary method for improving the purity of the final product.[2]

Q3: The reaction is not proceeding as expected. What should I check?

If the reaction is not proceeding, consider the following:

  • Reagent quality: Ensure the reagents, especially the cyclizing agent (e.g., chlorine gas or sulfuryl chloride), are of good quality and have not degraded.

  • Catalyst activity (if applicable): While the direct chlorination method may not use a catalyst, other benzothiazole (B30560) synthesis methods might.[1][4] If you are using a catalyzed reaction, ensure the catalyst is active.

  • Reaction setup: Check your reaction setup for any leaks, especially if you are using gaseous reagents like chlorine. Ensure proper stirring to maintain a homogeneous reaction mixture.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound and its Isomer

FeatureMethod 1: From o-Tolylthiourea[1][3]Method 2: From p-Toluidine (for 2-Amino-6-methylbenzothiazole)[2]
Starting Material o-Tolylthioureap-Toluidine
Key Reagents Chlorine gasSodium thiocyanate, Sulfuric acid, Sulfuryl chloride
Solvent Methylene chlorideChlorobenzene
Temperature -20°C to +15°CThiourea formation: 100°C; Cyclization: <50°C
Reaction Time 1-2 hours for HCl removal by refluxThiourea formation: 3 hours; Cyclization: 2 hours
Product Form This compound2-Amino-6-methylbenzothiazole
Yield ~92% (overall from o-tolylthiourea)64-67%
Purification Treatment with base, filtrationRecrystallization from ethanol-water

Experimental Protocols

Protocol 1: Synthesis of this compound from o-Tolylthiourea[1][3]

  • Suspend o-tolylthiourea in 3 to 40 times its weight of methylene chloride in a reaction vessel equipped with a stirrer and a gas inlet tube.

  • Cool the suspension to a temperature between -20°C and +15°C.

  • While stirring, introduce 1 to 2 moles of chlorine gas per mole of o-tolylthiourea into the mixture.

  • After the addition of chlorine, the hydrochloride salt of this compound will crystallize out, and hydrogen chloride gas will evolve.

  • Remove the evolved hydrogen chloride by boiling the mixture at reflux for 1 to 2 hours.

  • After the evolution of HCl has ceased, filter off the precipitated this compound hydrochloride.

  • To obtain the free base, suspend the hydrochloride salt in water and add a sufficient amount of an aqueous base solution (e.g., sodium hydroxide) until the solution is alkaline.

  • Filter the precipitated this compound, wash with water, and dry.

Protocol 2: Synthesis of 2-Amino-6-methylbenzothiazole from p-Toluidine[2]

  • In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve p-toluidine in chlorobenzene.

  • Add concentrated sulfuric acid dropwise to the solution to form a fine suspension of p-toluidine sulfate.

  • Add sodium thiocyanate to the suspension and heat the mixture at 100°C for 3 hours to form p-tolylthiourea.

  • Cool the reaction mixture to 30°C and add sulfuryl chloride over a period of 15 minutes, ensuring the temperature does not exceed 50°C.

  • Maintain the mixture at 50°C for 2 hours.

  • Remove the chlorobenzene by filtration.

  • Dissolve the solid residue in hot water and remove any remaining solvent by steam distillation.

  • Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide to precipitate the product.

  • Filter the crude product and wash it with water.

  • For purification, dissolve the product in hot ethanol, treat with activated carbon (e.g., Norit), and filter.

  • Add hot water to the filtrate, stir vigorously, and chill to crystallize the pure 2-Amino-6-methylbenzothiazole.

  • Filter the purified product, wash with 30% ethanol, and dry.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Cyclization Reaction cluster_workup Product Isolation and Purification start o-Tolylthiourea in Methylene Chloride cool Cool to -20°C to +15°C start->cool Suspend add_cl2 Add Chlorine Gas cool->add_cl2 Stir reflux Reflux to Remove HCl add_cl2->reflux Crystallization of HCl salt filter_hcl Filter Hydrochloride Salt reflux->filter_hcl Cool add_base Treat with Base (e.g., NaOH) filter_hcl->add_base Suspend in Water filter_product Filter Final Product add_base->filter_product Precipitation dry Dry Product filter_product->dry Wash

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes temp_issue Suboptimal Temperature start->temp_issue Yes workup_loss Workup Losses start->workup_loss Yes impure_sm Impure Starting Materials start->impure_sm Yes solution1 Monitor with TLC, Extend Reaction Time incomplete_rxn->solution1 solution2 Maintain -20°C to +15°C temp_issue->solution2 solution3 Ensure Basic pH, Use Cold Solvents workup_loss->solution3 solution4 Purify Starting Materials impure_sm->solution4

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Amino-4-methylbenzothiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-4-methylbenzothiazole by recrystallization.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₈H₈N₂S[1]
Molecular Weight 164.23 g/mol [1]
Appearance White to off-white or slightly beige crystalline powder[1][2]
Melting Point 137-139 °C[3][4]
Water Solubility < 0.1 g/100 mL at 24 °C[2]
Common Recrystallization Solvents Ethanol (B145695), Methanol (B129727), Heptane/Toluene, Acetone/Water, Dilute Ethanol, Chloroform[5][6]

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

This protocol outlines a general method for the purification of this compound using a single solvent. Ethanol is often a good starting point for 2-aminobenzothiazole (B30445) derivatives.[5]

Objective: To remove impurities by dissolving the crude this compound in a minimum amount of a hot solvent and allowing the pure compound to crystallize upon cooling.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

  • Glass stirring rod

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid completely dissolves at the boiling point of the solvent.[5] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[8]

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities.[5] In this case, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): If activated charcoal was added, it must be removed while the solution is still hot to prevent premature crystallization of the product.[5] This is done by filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[5]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the crystals can be assessed by taking a melting point.

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during the recrystallization of this compound.

Q1: The compound is not dissolving in the hot solvent.

Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.

Solution:

  • Try a different solvent: If the compound remains insoluble even after adding a significant amount of boiling solvent, a different solvent should be selected. For aromatic amines like this compound, polar solvents like ethanol or methanol are often effective.[5][10]

  • Increase Solvent Volume: You may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves.

Q2: No crystals are forming, even after the solution has cooled in an ice bath.

Possible Causes:

  • Too much solvent was used: This is the most common reason for crystallization failure, as the solution is not supersaturated.[11]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not occurred.[8]

Solutions:

  • Induce Crystallization:

    • Scratch the inner surface of the flask with a glass stirring rod at the meniscus. The small scratches on the glass can provide nucleation sites for crystal growth.[9]

    • Add a seed crystal: If available, add a tiny crystal of pure this compound to the solution to initiate crystallization.[12]

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Then, allow the solution to cool again.[12]

Q3: The compound "oils out" instead of forming crystals.

Possible Causes:

  • Low melting point of the compound or impurities: The melting point of the solid may be lower than the temperature of the solution, causing it to separate as a liquid. This can be exacerbated by the presence of impurities which can depress the melting point.[12]

  • Solution is too concentrated: If the solution is highly supersaturated, the compound may come out of solution too quickly as an oil.

Solutions:

  • Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation and then allow the solution to cool more slowly.[12]

  • Use a different solvent system: Consider a solvent with a lower boiling point or a solvent pair.

Q4: The final product is discolored (e.g., yellow or brown).

Possible Cause: The presence of colored impurities that co-crystallize with the product. This can be due to oxidation or side-products from the synthesis.[5]

Solution:

  • Activated Charcoal Treatment: Redissolve the discolored crystals in a minimal amount of hot solvent. Add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize.[5] Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.[12]

  • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity and color.[5]

Q5: The recovery yield is very low.

Possible Causes:

  • Using too much solvent: A significant amount of the product will remain dissolved in the mother liquor if an excess of solvent is used.[12]

  • Premature crystallization: The product may have crystallized in the filter paper during a hot filtration step.

  • Incomplete crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.[5]

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[8]

Solutions:

  • Use the minimum amount of hot solvent necessary for dissolution.[8]

  • Pre-heat the filtration apparatus for hot filtration to prevent premature crystallization.[13]

  • Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.[5]

  • Always wash the crystals with a minimal amount of ice-cold solvent. [8]

  • Recover a second crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then cooled to obtain a second, though likely less pure, crop of crystals.[14]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the recrystallization of this compound.

Recrystallization_Workflow start Crude 2-Amino-4- methylbenzothiazole dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot filtration to remove insolubles dissolve->hot_filtration Insoluble impurities present? cool Cool slowly to room temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in ice bath to maximize yield cool->ice_bath filter Vacuum filter to isolate crystals ice_bath->filter wash Wash with ice-cold solvent filter->wash dry Dry under vacuum wash->dry end Pure 2-Amino-4- methylbenzothiazole dry->end

Caption: General experimental workflow for the recrystallization of this compound.

Troubleshooting_Workflow start Recrystallization Problem Occurs no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield discolored Discolored Product start->discolored sol_scratch Scratch flask / Add seed crystal no_crystals->sol_scratch Possible supersaturation sol_evaporate Reduce solvent volume and re-cool no_crystals->sol_evaporate Too much solvent used sol_reheat Reheat, add more solvent, cool slowly oiling_out->sol_reheat sol_min_solvent Use minimum hot solvent low_yield->sol_min_solvent sol_preheat_funnel Pre-heat funnel for hot filtration low_yield->sol_preheat_funnel sol_ice_wash Wash with ice-cold solvent low_yield->sol_ice_wash sol_charcoal Treat with activated charcoal discolored->sol_charcoal sol_rerex Perform a second recrystallization discolored->sol_rerex

References

Side reactions and byproduct formation in 2-Amino-4-methylbenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methylbenzothiazole. The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during experimental work.

Frequently Asked questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely employed laboratory-scale synthesis involves the reaction of p-toluidine (B81030) with a thiocyanate (B1210189) salt (such as sodium or potassium thiocyanate) in the presence of an acid to form an N-(4-methylphenyl)thiourea intermediate. This intermediate is then cyclized using an oxidizing agent, such as sulfuryl chloride or chlorine, to yield this compound.[1]

Q2: What are the primary side reactions to be aware of during this synthesis?

The main side reactions include the formation of di-p-tolylthiourea, incomplete cyclization leaving unreacted p-tolylthiourea (B1348918), and potential chlorination of the aromatic ring if chlorine is used as the cyclizing agent under certain conditions.[2]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside standards of the starting material (p-toluidine) and the desired product, you can track the consumption of the reactant and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be utilized for more detailed analysis of the reaction mixture, including the identification of intermediates and byproducts.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Incomplete formation of the thiourea (B124793) intermediate: Insufficient reaction time or temperature during the initial step. 2. Incomplete cyclization: The cyclizing agent may be old or added at an incorrect temperature. The reaction may not have been allowed to proceed for a sufficient duration. 3. Loss of product during workup: The product may be partially soluble in the wash solutions.1. Ensure the reaction mixture is heated at the recommended temperature (around 100°C) for at least 3 hours to facilitate the formation of p-tolylthiourea.[1] 2. Use a fresh batch of the cyclizing agent. Control the temperature carefully during its addition, typically keeping it below 50°C.[1] Extend the reaction time for the cyclization step. 3. Minimize the volume of water used for washing the precipitated product. Chilling the mixture can further reduce solubility losses.
Presence of Unreacted p-Tolylthiourea in the Final Product Incomplete cyclization: The amount of cyclizing agent was insufficient, or the reaction conditions were not optimal for complete conversion.Increase the molar equivalent of the cyclizing agent slightly. Ensure the reaction temperature and time for the cyclization step are adequate. The unreacted thiourea can often be removed during the purification step.[1]
Formation of a Significant Amount of Di-p-tolylthiourea This byproduct can form from the reaction of p-tolylthiourea with unreacted p-toluidine.Ensure the initial reaction to form p-tolylthiourea goes to completion by using a slight excess of sodium thiocyanate and allowing for sufficient reaction time.[1]
Product is an Off-Color or Dark Tar Oxidation of p-toluidine: The starting material can oxidize, leading to colored impurities. Decomposition at high temperatures: Excessive heat during the reaction or workup can cause degradation.Use freshly distilled p-toluidine for the reaction.[1] Maintain careful temperature control throughout the synthesis and purification steps. Treatment with activated carbon (Norit) during recrystallization can help remove colored impurities.[1]
Ring Chlorination Byproduct Detected Use of chlorine gas as the cyclizing agent in certain solvents can lead to electrophilic aromatic substitution on the benzene (B151609) ring.A patented method suggests using methylene (B1212753) chloride as the solvent to avoid ring chlorination when using chlorine gas for cyclization.[2] Alternatively, using sulfuryl chloride is a common method that is less prone to this side reaction.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure in Organic Syntheses.[1]

Step 1: Formation of N-(4-methylphenyl)thiourea

  • In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 mL of chlorobenzene.

  • Slowly add 54 g (0.55 mole) of concentrated sulfuric acid.

  • Add 90 g (1.1 moles) of sodium thiocyanate to the resulting suspension.

  • Heat the mixture to 100°C for 3 hours.

Step 2: Cyclization to this compound

  • Cool the reaction mixture to 30°C.

  • Carefully add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.

  • Maintain the mixture at 50°C for 2 hours.

  • Filter the mixture to remove chlorobenzene.

  • Dissolve the solid residue in 1 L of hot water and remove any remaining solvent by steam distillation.

  • Filter the hot solution and then make it alkaline with concentrated ammonium (B1175870) hydroxide.

  • Collect the precipitated this compound by filtration and wash with water.

Step 3: Purification

  • Dissolve the crude product in hot ethanol.

  • Add activated carbon (Norit) and filter the hot solution.

  • Add hot water to the filtrate to induce crystallization.

  • Stir the mixture vigorously and cool rapidly.

  • Collect the purified product by filtration, wash with 30% ethanol, and dry.

Data Presentation

Table 1: Summary of a Typical Synthesis of 2-Amino-6-methylbenzothiazole (a related isomer, for illustrative purposes of expected yields). [1]

ReactantMolesYield of Intermediate (p-tolylthiourea)Final Product YieldMelting Point of Final Product
p-toluidine1.084%64-67%135-136°C

Note: The synthesis of this compound is expected to have comparable yields and potential for byproduct formation.

Visualizations

Reaction Pathway for the Synthesis of this compound

G Synthesis of this compound p_toluidine p-Toluidine thiourea N-(4-methylphenyl)thiourea (Intermediate) p_toluidine->thiourea Step 1 NaSCN NaSCN / H+ NaSCN->thiourea product This compound thiourea->product Step 2 SO2Cl2 SO2Cl2 (Cyclization) SO2Cl2->product

Caption: Main reaction pathway for the synthesis of this compound.

Potential Side Reactions

G Common Side Reactions p_toluidine p-Toluidine di_p_tolylthiourea Di-p-tolylthiourea (Byproduct) p_toluidine->di_p_tolylthiourea Side Reaction 1 thiourea N-(4-methylphenyl)thiourea thiourea->di_p_tolylthiourea product This compound chlorinated_product Chlorinated Byproduct product->chlorinated_product Side Reaction 2 Cl2 Cl2 Cl2->chlorinated_product

Caption: Formation of common byproducts during the synthesis.

Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield start Low Yield Observed check_thiourea Check Thiourea Formation (TLC/LC-MS) start->check_thiourea optimize_step1 Optimize Step 1: - Increase reaction time/temp - Check reagent purity check_thiourea->optimize_step1 Incomplete check_cyclization Check Cyclization (TLC/LC-MS) check_thiourea->check_cyclization Complete optimize_step1->check_cyclization optimize_step2 Optimize Step 2: - Use fresh cyclizing agent - Control temperature - Extend reaction time check_cyclization->optimize_step2 Incomplete check_workup Review Workup Procedure check_cyclization->check_workup Complete optimize_step2->check_workup optimize_workup Optimize Workup: - Minimize wash volumes - Ensure complete precipitation check_workup->optimize_workup Potential Loss end Yield Improved check_workup->end Optimized optimize_workup->end

References

Technical Support Center: Improving the Purity of 2-Amino-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-Amino-4-methylbenzothiazole. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound has a brownish or yellowish tint. What are the likely impurities and how can I remove them?

A1: A discolored appearance in this compound is typically due to oxidation byproducts or residual starting materials from the synthesis. Common synthesis routes, such as the reaction of o-tolylthiourea (B1334601) with a cyclizing agent, can lead to colored impurities.[1][2]

To decolorize your product, an activated charcoal treatment during recrystallization is highly effective.[2] The charcoal adsorbs the colored impurities, which are then removed by hot filtration. For persistent coloration, a second recrystallization or column chromatography may be necessary.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The most common impurities will depend on your synthetic route. If you are using the common method involving the cyclization of o-tolylthiourea, potential impurities include:

  • Unreacted o-tolylthiourea: This starting material may carry through the reaction.

  • This compound hydrochloride: If the reaction is performed under acidic conditions, the hydrochloride salt of your product may form.[1][3]

  • Oxidation byproducts: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities.

  • Solvent residues: Residual solvents from the reaction or workup may be present.

Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

A3: Difficulty in crystallization can be due to several factors, including the use of an inappropriate solvent, a solution that is too dilute, or the presence of impurities that inhibit crystal formation.

Here are some troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.

  • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Use a Mixed-Solvent System: If a single solvent is not working, a mixed-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Then, heat the solution until it is clear and allow it to cool slowly. A common combination is ethanol (B145695) and water.[2]

Q4: My yield of pure this compound is very low after purification. What are the possible reasons for this?

A4: Low recovery after purification can be attributed to several factors:

  • Multiple Purification Steps: Each successive purification step will inevitably result in some loss of material.

  • Suboptimal Recrystallization Solvent: If your compound has high solubility in the recrystallization solvent even at low temperatures, a significant amount will remain in the mother liquor.

  • Incomplete Precipitation: Ensure that you have allowed sufficient time for crystallization and that the solution is adequately cooled, perhaps in an ice bath, to maximize product precipitation.

  • Premature Filtration: Filtering the crystals before precipitation is complete will lead to a lower yield.

Troubleshooting Guides

Recrystallization Troubleshooting

This guide will help you navigate common issues encountered during the recrystallization of this compound.

Troubleshooting Recrystallization Issues start Start Recrystallization dissolved Dissolve crude product in minimum hot solvent start->dissolved cool Cool solution slowly dissolved->cool crystals Crystals form cool->crystals Success no_crystals No crystals form cool->no_crystals Problem oiling_out Product oils out cool->oiling_out Problem colored_product Product is colored crystals->colored_product Problem low_yield Low yield crystals->low_yield Problem end Pure Product crystals->end scratch Scratch flask/ Add seed crystal no_crystals->scratch Try first concentrate Concentrate solution no_crystals->concentrate If scratching fails change_solvent Change solvent/ Use mixed solvent no_crystals->change_solvent If still no crystals reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent charcoal Add activated charcoal to hot solution colored_product->charcoal check_mother_liquor Check mother liquor for product low_yield->check_mother_liquor scratch->crystals concentrate->cool change_solvent->start reheat_add_solvent->cool charcoal->dissolved

Caption: A flowchart to troubleshoot common recrystallization problems.

Column Chromatography Troubleshooting

This guide addresses potential issues during the purification of this compound by column chromatography.

Troubleshooting Column Chromatography start Start Column Chromatography pack_column Pack column with stationary phase start->pack_column load_sample Load sample pack_column->load_sample elute Elute with mobile phase load_sample->elute collect Collect fractions elute->collect analyze Analyze fractions (TLC) collect->analyze combine Combine pure fractions analyze->combine Good separation poor_separation Poor separation analyze->poor_separation Problem streaking Streaking of spots on TLC analyze->streaking Problem no_elution Compound not eluting analyze->no_elution Problem evaporate Evaporate solvent combine->evaporate pure_product Pure Product evaporate->pure_product optimize_solvent Optimize mobile phase (TLC analysis) poor_separation->optimize_solvent use_base Add triethylamine to mobile phase streaking->use_base change_stationary_phase Use basic alumina (B75360) streaking->change_stationary_phase increase_polarity Increase mobile phase polarity no_elution->increase_polarity optimize_solvent->elute use_base->elute change_stationary_phase->pack_column increase_polarity->elute

Caption: A workflow for troubleshooting column chromatography purification.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the purification of this compound.

Table 1: Recrystallization Solvents and Conditions

Solvent SystemRatio (v/v)Temperature (°C)Expected PurityNotes
Ethanol-Boiling (~78°C)>98%A good general-purpose solvent for recrystallization.
Heptane (B126788)/TolueneMinimal TolueneBoiling (~98°C)>99%The compound is dissolved in a minimal amount of hot toluene, and heptane is added to induce crystallization.[4]
Ethanol/Water~2:1Boiling (~80-90°C)>98%Dissolve in hot ethanol and add hot water dropwise until turbidity persists. Reheat to clarify and cool slowly.

Table 2: Column Chromatography Parameters

Stationary PhaseMobile Phase (Eluent)GradientTypical LoadingExpected Purity
Silica (B1680970) Gel (60-120 mesh)Hexane (B92381):Ethyl Acetate (B1210297)10:1 to 4:11-2% of silica weight>99%
Basic AluminaDichloromethane (B109758):Methanol100:0 to 98:21-2% of alumina weight>99%
Silica Gel (60-120 mesh)Dichloromethane with 0.5% TriethylamineIsocratic1-2% of silica weight>99%

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to just cover the solid.

  • Gently heat the mixture to boiling while stirring.

  • Add more ethanol dropwise until the solid completely dissolves. Avoid adding excess solvent.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography

Objective: To achieve high purity of this compound by separating it from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in hexane.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Begin eluting the column with a mixture of hexane and ethyl acetate (e.g., 10:1 v/v).

  • Collect fractions and monitor the separation by TLC. A suitable TLC mobile phase is hexane:ethyl acetate (4:1).

  • Gradually increase the polarity of the mobile phase (e.g., to 4:1 hexane:ethyl acetate) to elute the desired compound.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Column Chromatography Workflow start Start prep_column Prepare silica gel slurry and pack column start->prep_column load_sample Load crude sample onto the column prep_column->load_sample elute Elute with mobile phase (e.g., Hexane:EtOAc) load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Monitor fractions by TLC collect_fractions->tlc_analysis identify_pure Identify fractions containing pure product tlc_analysis->identify_pure combine_fractions Combine pure fractions identify_pure->combine_fractions evaporate_solvent Evaporate solvent combine_fractions->evaporate_solvent end Obtain Pure Product evaporate_solvent->end

Caption: A step-by-step workflow for purifying this compound using column chromatography.

References

Stability of 2-Amino-4-methylbenzothiazole under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Amino-4-methylbenzothiazole under various experimental and storage conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample has developed a yellow or brownish tint. What could be the cause?

A1: A color change in your sample often indicates degradation. This compound and related compounds can be susceptible to oxidation, which may lead to the formation of colored impurities.[1] This can be exacerbated by exposure to air (oxygen), light, or incompatible substances. It is recommended to assess the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment. If significant degradation is detected, it is advisable to use a fresh, uncolored sample.

Q2: I am observing inconsistent results in my experiments using this compound. Could storage conditions be a factor?

A2: Yes, improper storage can lead to the degradation of this compound, affecting its purity and reactivity. This compound is known to be sensitive to moisture.[2] It is crucial to store it in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and moisture.[2] Inconsistent results can arise from using a partially degraded compound.

Q3: My reaction involving this compound is yielding unexpected side products and low yields. What are the potential stability issues?

A3: Low yields and the formation of side products can be attributed to the degradation of this compound under your specific reaction conditions. Key factors to consider include:

  • Incompatible Reagents: this compound is incompatible with strong oxidizing agents and strong bases.[1] These reagents can cause significant degradation.

  • pH Instability: The compound is susceptible to hydrolysis, particularly under alkaline conditions. If your reaction is performed at a high pH, consider if the stability of the compound is compromised.

  • Thermal Stress: While generally stable at ambient temperatures, prolonged exposure to high temperatures can induce decomposition, leading to the formation of various byproducts.[1]

Q4: How should I prepare solutions of this compound for my experiments to ensure its stability?

A4: To maintain the integrity of this compound in solution, consider the following:

  • Solvent Selection: Use high-purity, dry solvents. Given its moisture sensitivity, minimizing water content is critical.

  • pH Control: If working with aqueous solutions, be mindful of the pH. Acidic conditions may improve solubility by protonating the amino group, but extreme pH levels should be avoided to prevent hydrolysis.[1]

  • Fresh Preparation: It is best practice to prepare solutions fresh for each experiment to minimize the potential for degradation over time.

  • Protection from Light: If your experimental setup allows, protect the solution from direct light to prevent photolytic degradation.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes the expected stability based on forced degradation studies of structurally similar benzothiazole (B30560) derivatives. These conditions are typically used to intentionally degrade a substance to understand its stability profile.

Stress ConditionReagent/ConditionTemperatureDurationExpected DegradationPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl60°C24 hoursSignificantHydroxylated derivatives, potential ring opening
Alkaline Hydrolysis 0.1 M NaOH60°C24 hoursVery SignificantHydroxylated derivatives, potential ring opening
Oxidative 3% H₂O₂Ambient24 hoursSignificantN-oxides, hydroxylated derivatives, colored impurities
Photolytic UV light (254 nm)Ambient48 hoursModeratePhotodegradation products, colored impurities
Thermal (Solid) 80°C72 hoursLowMinimal degradation of the solid
Thermal (Solution) 60°C in Water72 hoursModerateHydrolysis and other thermal degradation products

Note: The "Expected Degradation" is a qualitative assessment based on the behavior of similar compounds and may vary for this compound.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. This method should be validated for your specific application.

1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in the presence of its degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

3. Chromatographic Conditions (Suggested Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm (or a wavelength determined by UV scan)

  • Injection Volume: 10 µL

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl and heat at 60°C. Take samples at various time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C. Sample at various time points, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature. Sample at various time points and dilute for analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and sample at various time points.

  • Thermal Degradation: Heat a solid sample of the compound at an elevated temperature (e.g., 80°C) and also a solution of the compound. Sample at various time points, dissolve the solid in a suitable solvent, and analyze both sets of samples.

5. Analysis: Inject the stressed samples into the HPLC system. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound. Peak purity analysis of the parent peak should be performed to confirm that it is free from co-eluting impurities.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) start->alkali oxidation Oxidation (3% H₂O₂, RT) start->oxidation photo Photolytic (UV Light) start->photo thermal Thermal (80°C Solid/Solution) start->thermal hplc Stability-Indicating HPLC Analysis acid->hplc alkali->hplc oxidation->hplc photo->hplc thermal->hplc data Data Evaluation (Peak Purity, % Degradation) hplc->data G cluster_products Potential Degradation Products parent This compound C₈H₈N₂S hydroxylated Hydroxylated Derivatives e.g., on benzene (B151609) ring parent->hydroxylated Hydrolysis (Acid/Base) Oxidation n_oxide N-Oxide Derivatives parent->n_oxide Oxidation ring_opened Ring-Opened Products parent->ring_opened Strong Hydrolysis colored Colored Impurities e.g., Azo-dimers parent->colored Oxidation/Photolysis

References

Technical Support Center: Synthesis of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminobenzothiazole (B30445) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common experimental issues, detailed protocols, and frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis, leading to reduced yields or purification difficulties.

Question 1: My reaction has a very low yield or no product at all. What are the common causes and solutions?

Low or non-existent yield is a frequent issue stemming from several potential factors related to reagents and reaction conditions.[1]

  • Poor Quality of Starting Materials: Anilines can degrade over time, and reagents like 2-aminothiophenol (B119425) are highly susceptible to oxidation, which can inhibit the reaction.[1][2] Aldehydes or other carbonyl-containing starting materials may contain carboxylic acid impurities that interfere with the synthesis.[1]

    • Solution: Use freshly opened or purified starting materials. To prevent the oxidation of sensitive reagents like 2-aminothiophenol, it is highly recommended to run the reaction under an inert atmosphere, such as nitrogen or argon.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion within the planned timeframe.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction duration.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical for success.[1]

    • Solution: If the yield is low at room temperature, consider gradually increasing the heat. Conversely, if byproduct formation is an issue at higher temperatures, lowering the temperature may be beneficial.[1][3] It may be necessary to screen different catalysts to find the optimal one for your specific substrates.[1] For Ullmann-type reactions, a combination of a copper(II) catalyst, a base like Cs₂CO₃, and a solvent like DMF at 120 °C has been effective.[4][5]

  • Incorrect Stoichiometry: Improper molar ratios of reactants can lead to incomplete conversion.

    • Solution: Double-check all calculations and measurements for the reactants. This is especially important for solid reagents that may be hygroscopic.

Question 2: I'm observing significant byproduct formation on my TLC. What are the likely side reactions?

Byproduct formation is a common challenge, especially in one-pot syntheses involving thiocyanates.

  • Regioselectivity Issues: In syntheses starting from anilines and thiocyanates (the Hugershoff reaction), thiocyanation at the para-position of the aniline (B41778) ring can be a predominant competing reaction if that position is unsubstituted.[6][7]

    • Solution: Protect the para-position of the aniline with a suitable blocking group or use a starting material that already has a substituent at the para-position. This directs the cyclization to the desired ortho-position.

  • Formation of Phenylthioureas: The intermediate arylthiourea may not fully cyclize, remaining as a significant impurity.[3][8]

    • Solution: Ensure the oxidizing agent (e.g., bromine) is added under controlled conditions and that the reaction temperature is sufficient to promote cyclization.[3] Monitoring by TLC can help determine the optimal reaction time to maximize conversion of the thiourea (B124793) intermediate.

  • Hydrolysis: The phenylthiourea (B91264) starting material can hydrolyze, particularly under harsh acidic conditions.[3]

    • Solution: Carefully control the acidity and temperature of the reaction medium.

Question 3: My final product is off-white or colored, suggesting impurities. How can I improve its purity and color?

Colored impurities often arise from oxidation or residual starting materials.

  • Solution 1: Recrystallization. This is the most common and effective method for purifying solid 2-aminobenzothiazole derivatives.[2][9]

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol) in which it is highly soluble.[3][9] If the solution is colored, add a small amount of activated charcoal (Norit) and filter the hot solution to remove the charcoal and other insoluble impurities.[3][9] Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[9] Collect the pure crystals by vacuum filtration.[9]

  • Solution 2: Column Chromatography. For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a viable option.[6][9]

  • Solution 3: Regeneration from Salt. For basic derivatives, purification can be achieved by forming the hydrochloride salt, which can help remove colored impurities, and then regenerating the free base.[3]

Question 4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when a compound separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution.[9]

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of a "poorer" or "anti-solvent" (one in which the compound is less soluble, like water or hexane) until the solution becomes slightly turbid.[9]

    • Add a drop or two of the primary solvent to clarify the solution.

    • Allow the solution to cool very slowly, scratching the inside of the flask with a glass rod to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminobenzothiazoles? The classical and widely used method is the Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea.[10][11] This is often performed as a one-pot synthesis by reacting a substituted aniline with a thiocyanate (B1210189) salt (like KSCN or NH₄SCN) and an oxidizing agent, typically bromine in acetic acid.[6][8]

Q2: Are there greener or more modern synthetic alternatives? Yes, modern approaches focus on improving efficiency and reducing hazardous reagents. These include:

  • Transition Metal-Catalyzed Reactions: Methods using palladium, copper, or ruthenium catalysts can achieve cyclization under milder conditions.[4][12]

  • Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and improve yields.[6][12]

  • Solid-Phase Synthesis: This technique is particularly useful for generating libraries of derivatives for drug discovery, as it simplifies purification and handling.[6][13]

Q3: What are the key safety precautions for this synthesis? The synthesis can involve hazardous materials. Key precautions include:

  • Bromine: Bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]

  • Exothermic Reactions: The oxidative cyclization step can be exothermic. Maintain careful temperature control and add reagents slowly, especially during scale-up, to prevent a reaction runaway.[7]

  • Solvents and Reagents: Handle all organic solvents and reagents according to their safety data sheets (SDS).

Data Presentation

Table 1: Comparison of Solvents for Recrystallization
Solvent SystemApplicationReference
EthanolA common and effective solvent for many derivatives.[9]
MethanolUsed successfully for some 2-aminobenzothiazoles.[5][9]
Dilute Ethanol (e.g., 70%)Effective for the parent 2-aminobenzothiazole.[9]
Acetone/WaterUsed as an antisolvent system for purification.[9][14]
ChloroformUsed for crystallizing certain synthesized derivatives.[9]

Experimental Protocols

Protocol 1: General Synthesis of 2-Aminobenzothiazole via Hugershoff Reaction

This protocol describes the synthesis of the parent 2-aminobenzothiazole from aniline. It can be adapted for substituted anilines.

Materials:

  • Aniline

  • Ammonium (B1175870) thiocyanate (NH₄SCN)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Bromine

  • Glacial Acetic Acid

Procedure: [15]

  • In a round-bottom flask, dissolve equimolar quantities of aniline (e.g., 0.02 mol) and ammonium thiocyanate (e.g., 0.02 mol, 1.5 g) in ethanol.

  • Add a catalytic amount of concentrated HCl (e.g., 2 mL).

  • Prepare a solution of bromine (e.g., 0.05 mol, 2.7 mL) in glacial acetic acid.

  • Slowly add the bromine solution to the reaction mixture with stirring.

  • Reflux the reaction mixture for 1 hour. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the flask in an ice-water bath.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the crude product thoroughly with cold water and allow it to dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-aminobenzothiazole.

Visualizations

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Starting Materials (Aniline, Thiocyanate) Reaction Reaction Setup (Solvent, Acid) Reactants->Reaction Cyclization Oxidative Cyclization (e.g., Bromine) Reaction->Cyclization Monitoring Reaction Monitoring (TLC) Cyclization->Monitoring Precipitation Precipitation (Cooling) Monitoring->Precipitation Reaction Complete Filtration Filtration Precipitation->Filtration Purify Purification (Recrystallization or Chromatography) Filtration->Purify Characterization Characterization (NMR, MS, MP) Purify->Characterization Final Final Characterization->Final Pure Product

Caption: General workflow for the synthesis and purification of 2-aminobenzothiazole.

Troubleshooting Logic for Low Reaction Yield

G start Start: Low Product Yield check_reagents Are starting materials pure? start->check_reagents check_conditions Are reaction conditions (T, time) optimal? check_reagents->check_conditions Yes purify_reagents Purify or use fresh starting materials. Run under inert gas. check_reagents->purify_reagents No check_stoichiometry Is stoichiometry correct? check_conditions->check_stoichiometry Yes optimize_conditions Systematically vary temperature and time. Monitor via TLC. check_conditions->optimize_conditions No recalculate Recalculate and re-weigh reagents. check_stoichiometry->recalculate No end_good Yield Improved check_stoichiometry->end_good Yes purify_reagents->check_conditions optimize_conditions->check_stoichiometry recalculate->end_good

Caption: Decision-making workflow for troubleshooting low yields in synthesis.

Common Reaction Pathways: Desired vs. Side Reaction

G Aniline Substituted Aniline + KSCN Thiourea Arylthiourea Intermediate Aniline->Thiourea Formation SideProduct Side Product: p-Thiocyanoaniline Aniline->SideProduct Electrophilic Aromatic Substitution (para) Product Desired Product: 2-Aminobenzothiazole Thiourea->Product Intramolecular Cyclization (ortho)

Caption: Competing reaction pathways in the synthesis of 2-aminobenzothiazoles.

References

How to avoid disulfide dimer formation in 2-aminothiophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the common issue of disulfide dimer formation in reactions involving 2-aminothiophenol (B119425).

Troubleshooting Guides

Q1: My reaction with 2-aminothiophenol is turning cloudy and a white/yellow precipitate is forming. What is happening and how can I prevent it?

A1: The formation of a precipitate is a common indication of the oxidation of 2-aminothiophenol to its disulfide dimer, bis(2-aminophenyl) disulfide. This dimer is often less soluble in organic solvents than the starting material, causing it to precipitate out of the solution.[1] This oxidation is primarily caused by atmospheric oxygen.

Troubleshooting Steps:

  • Implement an Inert Atmosphere: The most critical step is to exclude oxygen from your reaction.[2][3] Performing the reaction under an inert atmosphere like nitrogen or argon is essential.

  • Deoxygenate Solvents: Solvents can contain significant amounts of dissolved oxygen.[1] Always degas your solvents before use.

  • Check Reagent Purity: 2-aminothiophenol itself can degrade upon storage. Use a fresh bottle or purify the reagent if it has been stored for a long time.

Q2: Despite using an inert atmosphere, I am still observing significant disulfide dimer formation. What other factors could be at play?

A2: While an inert atmosphere is crucial, other factors can contribute to disulfide formation.

Troubleshooting Steps:

  • Solvent Purity: Peroxides in solvents like THF or ethers can oxidize thiols. Ensure you are using high-purity, peroxide-free solvents.

  • Reaction pH: The susceptibility of the thiol group to oxidation is pH-dependent. Under basic conditions, the formation of the thiolate anion increases its reactivity towards oxidants. Maintaining a neutral or slightly acidic pH can help minimize dimer formation.[4]

  • Reaction Temperature: High temperatures can sometimes accelerate oxidation. If the desired reaction allows, consider running it at a lower temperature.

Q3: I have already formed the disulfide dimer. Is there a way to reverse this and recover the 2-aminothiophenol?

A3: Yes, the disulfide bond can be cleaved to regenerate the thiol. This is a common strategy if dimer formation cannot be completely avoided.

Troubleshooting Steps:

  • Use a Reducing Agent: The addition of a reducing agent can convert the disulfide back to the thiol. Common choices include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or sodium borohydride (B1222165) (NaBH4).[3] The choice of reducing agent will depend on the compatibility with other functional groups in your molecule.

  • Purification: After reduction, you will need to purify the 2-aminothiophenol from the reducing agent and its byproducts.

Frequently Asked Questions (FAQs)

Why is 2-aminothiophenol so prone to forming disulfide dimers?

The thiol group (-SH) in 2-aminothiophenol is readily oxidized, particularly in the presence of oxygen.[2][5] Two molecules of 2-aminothiophenol can each lose a hydrogen atom from their thiol groups and form a sulfur-sulfur bond, resulting in the disulfide dimer. This process is often catalyzed by trace metals or facilitated by basic conditions.

What is the best way to store 2-aminothiophenol?

To minimize oxidation during storage, 2-aminothiophenol should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and kept in a cool, dark place.[3] For long-term storage, refrigeration is recommended.

Can I use a vacuum to remove oxygen from my reaction?

While applying a vacuum can remove some oxygen, it is generally less effective than maintaining a positive pressure of an inert gas. For best results, a combination of techniques is recommended: deoxygenate the solvent, assemble the reaction under a stream of inert gas, and then maintain a positive pressure of that gas throughout the reaction.

Experimental Protocols

Protocol 1: General Reaction Setup under Inert Atmosphere

This protocol describes a general method for setting up a reaction involving 2-aminothiophenol to minimize disulfide dimer formation.

Materials:

  • Three-neck round-bottom flask

  • Condenser

  • Septa

  • Nitrogen or Argon gas source with a bubbler

  • Schlenk line (optional, but recommended)

  • Deoxygenated solvents

  • 2-aminothiophenol

  • Other reactants

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Assembly: Assemble the reaction apparatus (flask, condenser, etc.) while flushing with nitrogen or argon.

  • Solvent Addition: Add the deoxygenated solvent to the reaction flask via cannula or a syringe.

  • Inert Gas Flow: Maintain a gentle, positive flow of inert gas throughout the entire experiment. The outflow can be monitored with an oil bubbler.

  • Reagent Addition: Add 2-aminothiophenol and other reagents to the reaction flask via syringe through a septum.

  • Reaction: Proceed with the reaction as planned, maintaining the inert atmosphere.

  • Work-up: Upon completion, cool the reaction to room temperature before exposing it to air.

Protocol 2: Solvent Deoxygenation (Freeze-Pump-Thaw Method)

This is a highly effective method for removing dissolved oxygen from solvents.[1]

Materials:

  • Schlenk flask

  • Solvent to be deoxygenated

  • Liquid nitrogen

  • High-vacuum pump

  • Inert gas source

Procedure:

  • Freeze: Place the solvent in a Schlenk flask and freeze it by immersing the flask in liquid nitrogen.

  • Pump: Once the solvent is completely frozen, open the flask to a high vacuum for several minutes to remove the gases from the headspace.

  • Thaw: Close the flask to the vacuum and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete deoxygenation.

  • Storage: After the final cycle, backfill the flask with an inert gas (nitrogen or argon). The deoxygenated solvent can be stored under a positive pressure of the inert gas.

Quantitative Data

The following table summarizes the yields of various reactions involving 2-aminothiophenol derivatives under different conditions. While not a direct comparison, it highlights the successful yields achieved when appropriate precautions are taken.

ReactantsConditionsProductYield (%)Reference
2-Aminothiophenol, Aromatic AldehydeH2O2, HCl, Ethanol, RT2-ArylbenzothiazoleHigh (not specified)[5]
2-Aminothiophenol, AldehydeZnO NPs, Ethanol/Neat, RT2-Substituted Benzothiazole76-96%[6]
2-Aminothiophenol, KetoneExcess ketone (solvent), Reflux2-Substituted Benzothiazole39-95%[6]
2-Aminothiophenol, AldehydeAg2O, Microwave2-Substituted Benzothiazole92-98%[6]
Substituted 2-Aminothiophenol, AldehydeZn(OAc)2·2H2O, Solvent-free, 80°CSubstituted 2-Arylbenzothiazole67-96%[7]

Visualizations

OxidationMechanism cluster_oxidation Oxidation cluster_products Products 2-ATP_1 2-Aminothiophenol (R-SH) Dimer Disulfide Dimer (R-S-S-R) 2-ATP_1->Dimer - H• 2-ATP_2 2-Aminothiophenol (R-SH) 2-ATP_2->Dimer - H• Oxygen [O] (e.g., Air) Water H₂O Oxygen->Water

Caption: Mechanism of disulfide dimer formation from 2-aminothiophenol via oxidation.

TroubleshootingFlowchart start Disulfide Dimer Formation Observed? inert_atm Using Inert Atmosphere (N₂/Ar)? start->inert_atm Yes deoxygenate Using Deoxygenated Solvents? inert_atm->deoxygenate Yes implement_inert Implement Inert Atmosphere Protocol inert_atm->implement_inert No ph_control Is pH Controlled (Neutral/Acidic)? deoxygenate->ph_control Yes implement_deoxygenate Deoxygenate Solvents (e.g., Freeze-Pump-Thaw) deoxygenate->implement_deoxygenate No reducing_agent Consider Adding a Reducing Agent (e.g., DTT) ph_control->reducing_agent Yes adjust_ph Adjust pH to Neutral or Slightly Acidic ph_control->adjust_ph No success Problem Resolved reducing_agent->success implement_inert->success implement_deoxygenate->success adjust_ph->success

Caption: Troubleshooting flowchart for preventing disulfide dimer formation.

References

Optimizing solvent choice for 2-Amino-4-methylbenzothiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-4-methylbenzothiazole Reactions

Welcome to the technical support center for optimizing reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection and to troubleshoot common issues encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common experimental challenges.

Issue 1: Low or No Product Yield

  • Question: My reaction yield is consistently low. What are the common solvent-related causes?

  • Answer: Low yields can frequently be traced back to suboptimal solvent choice. Key factors include:

    • Poor Solubility of Reactants: this compound is poorly soluble in water and some non-polar solvents.[1][2][3] If your starting materials are not fully dissolved, the reaction will be slow and incomplete. Consider solvents like ethanol, DMF, or methylene (B1212753) chloride where solubility is higher.[4][5][6]

    • Inefficient Cyclization or Oxidation: In syntheses forming the benzothiazole (B30560) ring, the final oxidation step is critical.[7][8] The solvent can influence this; for example, some protocols benefit from solvents that are compatible with oxidants like H₂O₂ or even use a solvent like DMSO which can also act as the oxidant.[6][8]

    • Product Loss During Work-up: If your product is soluble in the solvent used for washing or work-up, you will lose a significant portion of your material. A common technique is to precipitate the product from the reaction mixture by adding a non-solvent, such as ice-cold water.[7][9]

Issue 2: Significant Side Product Formation

  • Question: I am observing a complex mixture with many side products. How can the solvent choice minimize them?

  • Answer: Side product formation is often a major contributor to low yields and can be highly dependent on the solvent system.[10]

    • Solvent-Induced Side Reactions: Ensure your solvent is inert under the reaction conditions. For example, in the synthesis of this compound from o-tolylthiourea (B1334601) using chlorine, the use of methylene chloride as a solvent prevents undesirable chlorination on the benzene (B151609) ring.[4]

    • Incorrect Polarity: The polarity of the solvent can stabilize or destabilize reaction intermediates. An inappropriate solvent might favor an undesired reaction pathway. It is crucial to screen a variety of solvents with different polarities to find the optimal medium for your specific reaction.[6]

    • Elevated Temperatures: Some side reactions, like sulfonation when using sulfuric acid, are more prevalent at higher temperatures.[10] Choosing a solvent with a lower boiling point can sometimes help, but you must balance this with the required activation energy for the primary reaction.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I'm struggling to isolate a pure product from the reaction mixture. What strategies can I employ?

  • Answer: Isolation issues are common, especially when the product has solubility characteristics similar to the starting materials or byproducts.

    • Product is Too Soluble: If the product is highly soluble in the reaction solvent, precipitation will be difficult.[8] In this case, after the reaction is complete, try adding a non-solvent (an "anti-solvent") like water or hexane (B92381) to induce precipitation.[8]

    • Purification by Recrystallization: This is a highly effective method for purification. The key is to find a solvent or solvent system where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[6] For 2-amino-6-methylbenzothiazole, a related compound, recrystallization from a hot ethanol/water mixture is effective.[11]

    • Purification via Salt Formation: For amine-containing compounds like this compound, an effective purification strategy is to convert the crude base into its hydrochloride salt. The salt can be precipitated, recrystallized from a suitable solvent, and then neutralized back to the free base if required.[10]

Frequently Asked Questions (FAQs)

  • Question: What are the most critical solvent properties to consider for reactions with this compound?

  • Answer: The most critical properties are:

    • Solubilizing Power: The ability to dissolve the reactants and any catalysts.

    • Inertness: The solvent should not react with the starting materials, intermediates, products, or catalysts.

    • Boiling Point: The boiling point determines the maximum temperature at which a reaction can be run at atmospheric pressure.

    • Polarity: The solvent's polarity can dramatically influence reaction rates and selectivity by stabilizing or destabilizing transition states.

  • Question: Are there any known chemical incompatibilities for this compound?

  • Answer: Yes. As both an amine and an organosulfide, it is incompatible with a range of substances, including strong acids, acid halides, anhydrides, isocyanates, aldehydes, and strong reducing agents.[1][2][12][13] Reactions with these materials can be exothermic.[1][13]

  • Question: What is the solubility profile of this compound?

  • Answer: It is described as an off-white to beige crystalline powder.[2][12] It is generally insoluble in water but soluble in various organic solvents.[1][2][3] Specific crystallization has been reported from heptane (B126788) with a small amount of toluene.[14]

  • Question: How can I handle this reagent safely?

  • Answer: this compound is harmful if swallowed.[1] When heated to decomposition, it can emit very toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[2][12] It is also sensitive to moisture and should be stored in a dry place with the container closed when not in use.[1][2][12] Always wear suitable protective clothing, gloves, and eye/face protection.[12]

Data Presentation: Solvent Effects on Benzothiazole Reactions

The following table summarizes the effects of different solvents on common reactions involving the 2-aminobenzothiazole (B30445) core. This data is compiled from various protocols and provides a comparative overview to aid in solvent selection.

Reaction TypeReactantsSolventBase/CatalystTemp. (°C)Time (h)Yield (%)Notes
Ring Formation [4]o-tolylthiourea, Cl₂Methylene ChlorideNone-20 to +151-2HighPrevents undesirable ring chlorination.
N-Acylation [15]2-aminobenzothiazole, Chloroacetyl ChlorideBenzeneTriethylamine (B128534)Ice-cold to Reflux1075%A standard method for acylation.
N-Acylation [16]2-aminobenzothiazoleAcetic AcidNone (Solvent)Reflux (~118)8-1088%Acetic acid serves as both reactant and solvent.
Thiourea Formation [5]2-aminobenzothiazole, Butyl isothiocyanateDMFTriethylamine9018>95%DMF is a polar aprotic solvent suitable for this reaction type.
Condensation [7]2-aminothiophenol, Aromatic aldehydeEthanolH₂O₂ / HClRoom Temp.1GoodA common "green" solvent choice for this condensation.

Experimental Protocols

Detailed methodologies for key reactions are provided below.

Protocol 1: Synthesis of this compound via Ring Closure [4]

This protocol describes the synthesis from o-tolylthiourea using chlorine for oxidative cyclization.

  • Reaction Setup: Suspend o-tolylthiourea in 3 to 40 times its weight in methylene chloride in a suitable reaction vessel.

  • Cooling: Cool the suspension to a temperature between -20°C and +15°C with stirring.

  • Chlorination: Introduce 1 to 2 moles of chlorine gas per mole of o-tolylthiourea into the stirred mixture.

  • HCl Removal: After the addition of chlorine is complete, heat the mixture to reflux for 1 to 2 hours to drive off the hydrochloric acid formed during the reaction.

  • Isolation of Salt: Cool the mixture and filter the precipitated solid, which is this compound hydrochloride.

  • Neutralization: To obtain the free base, treat the hydrochloride salt with a sufficient amount of a base, such as sodium hydroxide (B78521) solution, until the solution is alkaline.

  • Final Product Isolation: Filter the resulting white crystalline powder, wash with water, and dry.

Protocol 2: N-Acylation using Acyl Chloride [15]

This protocol details a general method for the N-acylation of a 2-aminobenzothiazole derivative.

  • Reaction Setup: Dissolve 2-aminobenzothiazole (1 eq) and triethylamine (1 eq) in anhydrous benzene in a round-bottom flask equipped with a stirrer and a dropping funnel.

  • Cooling: Cool the solution in an ice bath.

  • Reagent Addition: Add chloroacetyl chloride (1 eq) dropwise to the cooled, stirred solution.

  • Reaction: After the addition is complete, continue stirring the reaction mixture for approximately 6 hours at room temperature.

  • Work-up: Filter off the precipitated triethylamine hydrochloride. Transfer the filtrate to a clean flask and reflux on a water bath for about 4 hours.

  • Purification: Concentrate the solution under reduced pressure. The separated solid product can be purified by column chromatography.

Protocol 3: Diazotization and Azo Coupling [17][18]

This protocol outlines the conversion of the primary amino group to a diazonium salt, followed by coupling to form an azo dye.

  • Diazotization Setup: Dissolve this compound (1 eq) in a solution of water and concentrated hydrochloric acid (2.5-3 eq). Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Nitrite (B80452) Addition: In a separate beaker, dissolve sodium nitrite (1.05-1.1 eq) in a minimal amount of cold distilled water. Add this solution dropwise to the cold amine solution, keeping the temperature below 5°C.

  • Completion Check: Monitor for the presence of excess nitrous acid using starch-iodide paper. Continue stirring at 0-5°C for 30 minutes. The resulting diazonium salt solution should be kept cold and used immediately.

  • Coupling Component Preparation: Dissolve an electron-rich coupling partner (e.g., a phenol (B47542) or N,N-dialkylaniline, 1 eq) in a separate flask. For phenols, use a cold, dilute solution of sodium hydroxide; for anilines, use a dilute acid solution. Cool this solution to 0-5°C.

  • Azo Coupling: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with continuous stirring. A brightly colored precipitate of the azo dye should form.

  • Isolation: Continue stirring in the ice bath for 30 minutes. Collect the precipitated dye by vacuum filtration and wash with cold water.

Visualizations

G A Define Reaction: Reactants, Product, Conditions B Literature Search: Find analogous reactions A->B C Select Initial Solvents: - Polar Aprotic (DMF, DMSO) - Polar Protic (EtOH, MeOH) - Non-Polar (Toluene, Heptane) - Halogenated (DCM) B->C D Screen Solvents: Run small-scale parallel reactions C->D E Analyze Results: Monitor by TLC/LCMS for yield and purity D->E F Good Results? E->F G Optimize Conditions: - Temperature - Concentration - Reaction Time F->G Yes I Re-evaluate Solvent Choice: Consider solvent mixtures or different classes F->I No H Final Protocol Established G->H I->C

Caption: Workflow for selecting and optimizing a reaction solvent.

G Start Start: Low Reaction Yield Q1 Are all starting materials dissolved? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Action: - Choose a solvent with better solubility - Increase temperature - Consider a solvent mixture Q1->A1_No No Q2 Are significant side products observed? A1_Yes->Q2 End Problem Resolved A1_No->End A2_Yes Action: - Change solvent polarity - Use an inert solvent - Lower reaction temperature Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No A2_Yes->End Q3 Is product lost during work-up? A2_No->Q3 A3_Yes Action: - Use anti-solvent for precipitation - Optimize extraction solvent - Purify via salt formation Q3->A3_Yes Yes A3_No Problem likely not solvent-related. Check stoichiometry, catalyst, etc. Q3->A3_No No A3_Yes->End

Caption: Logic diagram for troubleshooting low reaction yields.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of 2-Amino-4-methylbenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely adopted and scalable method is the oxidative cyclization of o-tolylthiourea (B1334601) using chlorine gas in an inert solvent like methylene (B1212753) chloride. This method is favored for its high yields and the prevention of unwanted ring chlorination, a common side reaction with other chlorinating agents or solvents.[1][2][3]

Q2: What are the critical safety precautions to consider when using chlorine gas on a larger scale?

A2: Chlorine gas is highly toxic and corrosive. Key safety measures include:

  • Ventilation: All work should be conducted in a well-ventilated fume hood or a dedicated, contained environment.

  • Scrubber: A caustic scrubber (e.g., sodium hydroxide (B78521) solution) must be in place to neutralize any unreacted chlorine gas exiting the reactor.

  • Material Compatibility: Use materials resistant to dry chlorine, such as glass, steel, or certain plastics. Moisture will make chlorine highly corrosive to most metals.

  • Temperature Control: The reaction is exothermic, and proper cooling is essential to prevent runaway reactions.

  • Personnel Training: All personnel must be thoroughly trained in handling chlorine and emergency procedures.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by:

  • Thin-Layer Chromatography (TLC): To check for the disappearance of the starting material, o-tolylthiourea.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the conversion of the starting material and the formation of the product.

  • Gas Effluent Monitoring: Observing the cessation of hydrogen chloride evolution indicates the reaction is nearing completion.

Q4: What are the common impurities I should look for in my final product?

A4: Common impurities can include:

  • Unreacted o-tolylthiourea: The starting material for the primary synthesis route.

  • o-Toluidine (B26562): A precursor to o-tolylthiourea.

  • Ring-chlorinated this compound: This can form if the reaction conditions are not carefully controlled, especially the choice of solvent.[1][2]

  • Over-chlorinated byproducts: Formed by the reaction of excess chlorine with the product.

  • Polymeric materials: Can form under harsh reaction conditions.

Q5: What is the best method for purifying the final product on a large scale?

A5: The most effective purification method involves the following steps:

  • Isolation as Hydrochloride Salt: The product is first isolated as its hydrochloride salt, which precipitates from the reaction mixture. This helps in separating it from non-basic impurities.

  • Washing: The hydrochloride salt is washed with a suitable solvent (e.g., cold methylene chloride or acetone) to remove soluble impurities.

  • Neutralization: The purified hydrochloride salt is then dissolved or suspended in water and neutralized with a base (e.g., sodium hydroxide or ammonium (B1175870) hydroxide) to precipitate the free base, this compound.

  • Final Washing and Drying: The precipitated free base is washed with water to remove inorganic salts and then dried under vacuum.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete reaction Monitor the reaction using TLC or HPLC to ensure the complete consumption of o-tolylthiourea. If the reaction has stalled, consider a slight extension of the reaction time or a marginal increase in the chlorine stoichiometry.
Loss of product during workup Ensure the pH during neutralization is optimal for complete precipitation of the free base (typically pH 8-9). Avoid excessive washing of the product, which can lead to losses.
Side reactions Strictly control the reaction temperature to minimize the formation of byproducts. Ensure the chlorine gas is introduced at a controlled rate to prevent localized high concentrations.
Poor quality of starting materials Verify the purity of o-tolylthiourea and o-toluidine before starting the synthesis. Impurities in the starting materials can lead to side reactions and lower yields.
Problem 2: Presence of Ring-Chlorinated Impurities
Potential Cause Troubleshooting Step
Incorrect solvent choice Methylene chloride is the recommended solvent to avoid ring chlorination.[1][2] Avoid using protic or other reactive solvents.
Excessive reaction temperature Maintain the reaction temperature within the recommended range (-20°C to +15°C during chlorine addition).[1] Higher temperatures can promote ring chlorination.
"Hot spots" in the reactor Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating.
Problem 3: Difficulty in Filtering the Hydrochloride Salt
Potential Cause Troubleshooting Step
Fine particle size Allow for a sufficient crystallization time. Consider a controlled cooling profile to promote the growth of larger crystals.
Gummy or oily precipitate Ensure the reaction mixture is sufficiently cooled before filtration. Washing with a cold, non-polar solvent can sometimes help to solidify the precipitate.
Clogged filter Use a filter press or a Nutsche filter dryer for large-scale operations. Ensure the filter medium is appropriate for the particle size.
Problem 4: Discoloration of the Final Product
Potential Cause Troubleshooting Step
Oxidation of the amino group Handle the final product under an inert atmosphere (e.g., nitrogen) as much as possible. Store the product in a cool, dark place.
Presence of colored impurities During the neutralization step, a treatment with activated charcoal can be employed to remove some colored impurities. Recrystallization from a suitable solvent (e.g., ethanol/water) can also improve the color.

Data Presentation

Table 1: Comparison of Scalable Synthesis Routes for 2-Aminobenzothiazoles
Synthesis Method Starting Materials Key Reagents Typical Yield (%) Advantages Challenges for Scale-Up
Chlorination of Arylthiourea o-TolylthioureaChlorine, Methylene Chloride>95High yield, clean reaction, avoids ring chlorination.[1][2]Handling of toxic chlorine gas, exothermic reaction requires careful temperature control.
Hugerschoff Reaction ArylthioureasBromine, Chloroform85-95High yields for various derivatives.Use of toxic and corrosive bromine, potential for ring bromination.
From 2-Aminothiophenol 2-Amino-3-methylthiophenol, Cyanogen (B1215507) bromideCyanogen bromideHighMilder conditions.Availability and cost of substituted 2-aminothiophenols, use of highly toxic cyanogen bromide.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Chlorination of o-Tolylthiourea

This protocol is based on established and scalable procedures.[1][2]

Step 1: Preparation of o-Tolylthiourea

  • To a stirred suspension of o-toluidine (1 mole) in water, add concentrated hydrochloric acid until the o-toluidine dissolves.

  • Add a solution of ammonium thiocyanate (B1210189) (1.1 moles) in water.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature. The o-tolylthiourea will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound Hydrochloride

  • Suspend o-tolylthiourea (1 mole) in methylene chloride (10-20 volumes) in a reactor equipped with a cooling system, a stirrer, a gas inlet tube, and a condenser connected to a caustic scrubber.

  • Cool the suspension to 0-5°C.

  • Slowly bubble chlorine gas (1.05-1.1 moles) through the stirred suspension, maintaining the temperature below 10°C. The reaction is exothermic.

  • After the addition of chlorine is complete, continue stirring at 10-15°C for 1-2 hours.

  • The product, this compound hydrochloride, will precipitate as a white solid.

  • Filter the solid and wash it with cold methylene chloride.

Step 3: Preparation of this compound (Free Base)

  • Suspend the this compound hydrochloride in water (10-15 volumes).

  • With vigorous stirring, slowly add a solution of sodium hydroxide (20-30% w/v) or ammonium hydroxide until the pH of the mixture reaches 8-9.

  • The free base will precipitate as a white to off-white solid.

  • Stir for an additional 30-60 minutes to ensure complete precipitation.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum at 50-60°C.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: o-Tolylthiourea Synthesis cluster_step2 Step 2: Cyclization and Salt Formation cluster_step3 Step 3: Neutralization and Isolation o_toluidine o-Toluidine reflux Reflux in acidic water o_toluidine->reflux nh4scn Ammonium Thiocyanate nh4scn->reflux o_tolylthiourea o-Tolylthiourea reflux->o_tolylthiourea reaction Chlorination/ Cyclization (0-10°C) o_tolylthiourea->reaction chlorine Chlorine Gas chlorine->reaction methylene_chloride Methylene Chloride methylene_chloride->reaction hcl_salt This compound Hydrochloride (Precipitate) reaction->hcl_salt neutralization Neutralization in Water (pH 8-9) hcl_salt->neutralization base Base (e.g., NaOH) base->neutralization final_product 2-Amino-4-methyl- benzothiazole (Final Product) neutralization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impure Product check_impurities Analyze by HPLC/TLC/NMR start->check_impurities check_yield Calculate Step-wise Yields start->check_yield side_reactions Side Reactions check_impurities->side_reactions Byproducts detected start_material Poor Starting Material Quality check_impurities->start_material Starting material remains incomplete_rxn Incomplete Reaction check_yield->incomplete_rxn Low conversion workup_loss Losses during Workup/ Purification check_yield->workup_loss High loss in isolation steps optimize_time_temp Optimize Reaction Time/Temperature incomplete_rxn->optimize_time_temp side_reactions->optimize_time_temp control_reagent_add Control Reagent Addition Rate side_reactions->control_reagent_add optimize_purification Optimize pH/ Solvents for Purification workup_loss->optimize_purification verify_sm_purity Verify Starting Material Purity start_material->verify_sm_purity

Caption: Logical troubleshooting workflow for synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Amino-4-methylbenzothiazole and 2-aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-Amino-4-methylbenzothiazole and its parent compound, 2-aminobenzothiazole (B30445). The information presented is curated from preclinical studies to facilitate an objective evaluation of their potential in therapeutic applications, with a focus on their anticancer and anticonvulsant properties.

Introduction to 2-Aminobenzothiazoles

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1] This heterocyclic amine is a key building block in the synthesis of compounds with a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory effects.[2][3][4] The biological activity of 2-aminobenzothiazole derivatives can be significantly influenced by the nature and position of substituents on the benzothiazole (B30560) ring. This guide specifically examines the impact of a methyl group at the 4-position on the biological profile of the 2-aminobenzothiazole core.

Comparative Biological Activity: Anticancer and Anticonvulsant Effects

While direct head-to-head comparative studies are limited, the available data on various substituted 2-aminobenzothiazole derivatives allow for an assessment of the potential influence of the 4-methyl substitution.

Anticancer Activity

Derivatives of 2-aminobenzothiazole have shown significant promise as anticancer agents, often through the modulation of key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt and EGFR pathways.[5][6]

Table 1: Comparative in vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
2-aminobenzothiazoleHEp-2 (Laryngeal Carcinoma)5[7]
2-aminobenzothiazole Derivative 13 HCT116 (Colon)6.43 ± 0.72[8]
A549 (Lung)9.62 ± 1.14[8]
A375 (Melanoma)8.07 ± 1.36[8]
2-aminobenzothiazole Derivative 20 HepG2 (Liver)9.99[8]
HCT-116 (Colon)7.44[8]
MCF-7 (Breast)8.27[8]
2-aminobenzothiazole Derivative 24 C6 (Rat Glioma)4.63 ± 0.85[8]
A549 (Lung)39.33 ± 4.04[8]
2-aminobenzothiazole-pyrimidine Derivative 17d HepG2 (Liver)0.41 ± 0.01[9]
2-aminobenzothiazole-pyrimidine Derivative 18 HepG2 (Liver)0.53 ± 0.05[9]
2-aminobenzothiazole-pyrimidine Derivative 13b HepG2 (Liver)0.56 ± 0.03[9]

Note: Direct IC50 values for this compound were not available in the reviewed literature. The data presented for other derivatives illustrates the range of anticancer potency within this class of compounds.

One study suggested a general trend for cytotoxicity based on substitution on the benzothiazole scaffold as follows: OEt > H > Me > NO2.[8] This indicates that a methyl substitution might lead to a slight decrease in anticancer activity compared to the unsubstituted parent compound, 2-aminobenzothiazole. However, the specific position of the methyl group is crucial and can significantly alter this trend.

Anticonvulsant Activity

The 2-aminobenzothiazole nucleus is considered a key pharmacophore for anticonvulsant activity.[10] The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated sodium channels or enhancement of GABA-mediated inhibitory neurotransmission.[11]

Table 2: Comparative Anticonvulsant Activity of 2-Aminobenzothiazole Derivatives in the Maximal Electroshock (MES) Test

Compound/DerivativeAnimal ModelED50 (mg/kg)Reference
6-methyl-2-[(1-acetyl-5-(4-chlorophenyl))-2-pyrazolin-3-yl]aminobenzothiazoleMice25.49 µmol/kg[12]
4-amino-(2-methyl-4-aminophenyl)benzamideMice (i.p.)15.4[13]
Rats (oral)9.9[13]
3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl-[14][15]-oxazinane-2-thione (4j)Mice (i.p.)9.85 (at 0.5h)[16]
Tetrahydropyrrolo[2,1-b]benzothiazol-1-one derivative (2a)Mice (i.p.)24.3[17]
Rats (i.p.)15.9[17]

Note: Specific ED50 values for both this compound and 2-aminobenzothiazole in the MES test were not found in the same comparative study. The data highlights the anticonvulsant potential of various substituted benzothiazoles.

Signaling Pathways and Mechanisms of Action

Anticancer Mechanisms

The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their ability to inhibit key protein kinases involved in cancer cell signaling.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its aberrant activation is common in many cancers.[6] Several 2-aminobenzothiazole derivatives have been identified as inhibitors of the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[2][18]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Benzothiazole 2-Aminobenzothiazole Derivatives Benzothiazole->PI3K inhibit Benzothiazole->Akt inhibit

Caption: Inhibition of the PI3K/Akt signaling pathway by 2-aminobenzothiazole derivatives.

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Overexpression of EGFR can lead to uncontrolled cell growth.[19] Certain 2-aminobenzothiazole derivatives have been shown to act as EGFR inhibitors.[5]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) Dimerization->Downstream Proliferation Cell Proliferation Downstream->Proliferation Benzothiazole 2-Aminobenzothiazole Derivatives Benzothiazole->EGFR inhibit

Caption: Inhibition of the EGFR signaling pathway by 2-aminobenzothiazole derivatives.

Anticonvulsant Mechanisms

The anticonvulsant properties of many drugs are linked to their interaction with ion channels and neurotransmitter systems.

Anticonvulsant_Mechanism Neuron Presynaptic Neuron Na_Channel Voltage-gated Na+ Channel Neuron->Na_Channel GABA GABA Neuron->GABA Post_Neuron Postsynaptic Neuron Excitation Neuronal Excitation Na_Channel->Excitation promotes GABA_Receptor GABA-A Receptor Inhibition Neuronal Inhibition GABA_Receptor->Inhibition promotes GABA->GABA_Receptor Benzothiazole 2-Aminobenzothiazole Derivatives Benzothiazole->Na_Channel block Benzothiazole->GABA_Receptor enhance

Caption: Potential anticonvulsant mechanisms of 2-aminobenzothiazole derivatives.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of chemical compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, 2-aminobenzothiazole) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_0 In Vitro cluster_1 Data Analysis A Seed Cells (96-well plate) B Add Test Compounds & Incubate A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E F Calculate % Viability E->F G Determine IC50 Value F->G

Caption: A simplified workflow of the MTT assay for determining anticancer activity.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is applied to rodents, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.

Protocol:

  • Animal Preparation: Use male mice or rats, acclimatized to laboratory conditions.

  • Compound Administration: Administer the test compound (e.g., this compound, 2-aminobenzothiazole) or a vehicle control, typically intraperitoneally (i.p.) or orally (p.o.).

  • Electrical Stimulation: At the time of expected peak drug effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice) via corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of tonic hindlimb extension.

  • Endpoint: The endpoint is the protection against tonic hindlimb extension.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the seizure endpoint, is calculated using methods like probit analysis.

MES_Test_Workflow cluster_0 In Vivo Procedure cluster_1 Outcome & Analysis A Administer Test Compound to Rodents B Apply Electrical Stimulus (MES) A->B C Observe for Tonic Hindlimb Extension B->C D Protection or No Protection C->D E Calculate ED50 Value D->E

Caption: A simplified workflow of the Maximal Electroshock (MES) test for anticonvulsant activity.

Conclusion

Both this compound and 2-aminobenzothiazole belong to a class of compounds with significant potential in drug discovery, particularly in the areas of oncology and neurology. While direct comparative data is sparse, the available literature on substituted 2-aminobenzothiazoles suggests that the addition of a methyl group can modulate biological activity. Further focused studies are warranted to fully elucidate the specific effects of the 4-methyl substitution on the anticancer and anticonvulsant profiles of the 2-aminobenzothiazole scaffold. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Unlocking Anticancer Potential: A Comparative Analysis of 2-Amino-4-methylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel and effective cancer therapeutics, derivatives of the 2-aminobenzothiazole (B30445) scaffold have emerged as a promising class of compounds. This guide offers a comparative analysis of the anticancer activity of 2-Amino-4-methylbenzothiazole derivatives and their closely related analogs. By examining their effects on various cancer cell lines and elucidating their mechanisms of action, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The data presented herein, including IC50 values and detailed experimental protocols, provides a foundation for future structure-activity relationship (SAR) studies and the rational design of more potent anticancer agents.

Comparative Anticancer Activity

The anticancer efficacy of 2-aminobenzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole (B30560) ring and the 2-amino group. While specific data for a wide range of this compound derivatives is limited in publicly available literature, analysis of structurally similar compounds provides valuable insights into their potential. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2-aminobenzothiazole derivatives against a panel of human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
OMS5 2-(4-Nitroanilinoacetyl)-aminobenzothiazoleA549 (Lung)34.21[1]
MCF-7 (Breast)22.13[1]
OMS14 2-(4-(4-Nitrophenyl)piperazin-1-ylacetyl)-aminobenzothiazoleA549 (Lung)61.03[1]
MCF-7 (Breast)28.14[1]
Compound 13 2-Aminobenzothiazole derivativeHCT116 (Colon)6.43 ± 0.72[2]
A549 (Lung)9.62 ± 1.14[2]
A375 (Melanoma)8.07 ± 1.36[2]
Compound 20 2-Aminobenzothiazole-Thiazolidinedione hybridHepG2 (Liver)9.99[2]
HCT-116 (Colon)7.44[2]
MCF-7 (Breast)8.27[2]
Compound 24 2-Aminobenzothiazole with 1,3,4-oxadiazole (B1194373) moietyC6 (Glioma)4.63 ± 0.85[2]
A549 (Lung)39.33 ± 4.04[2]
Compound 25 2-Aminobenzothiazole with 4-phenoxyquinoline moietyMKN-45 (Gastric)0.01 ± 0.003[2]
H460 (Lung)0.06 ± 0.01[2]
HT-29 (Colon)0.18 ± 0.02[2]
Compound 9 2-[N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-dipropylcarbonyloxy-1,4-naphthoquinoneL1210 & P388 (Leukemia)Not specified[3]
DF 203 2-(4-amino-3-methylphenyl)benzothiazoleBreast Cancer Cell LinesNanomolar range[4][5]
Ovarian, Lung, Renal, Colon Carcinoma Cell LinesPotent activity[4]

Note: The table includes data on various 2-aminobenzothiazole derivatives to provide a broader context for the potential of this compound analogs. Direct comparative data for a series of 4-methyl substituted derivatives is an area for future research.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.

Principle: The assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Several studies suggest that 2-aminobenzothiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis. The Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Epidermal Growth Factor Receptor (EGFR) signaling cascade are prominent targets.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some 2-aminobenzothiazole derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes BT_Derivative 2-Amino-4-methyl- benzothiazole Derivative BT_Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Experimental Workflow for Kinase Inhibition Assay

To validate the inhibitory effect of these compounds on specific kinases, an in vitro kinase assay is typically performed.

Kinase_Assay_Workflow start Start compound_prep Prepare serial dilutions of test compound start->compound_prep incubation Incubate compound with reaction mix compound_prep->incubation reaction_mix Prepare reaction mix: Kinase, Substrate, ATP reaction_mix->incubation detection Add detection reagent (e.g., luminescence-based) incubation->detection readout Measure signal (e.g., luminescence) detection->readout analysis Calculate % inhibition and IC50 value readout->analysis end End analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The compiled data underscores the potential of 2-aminobenzothiazole derivatives as a scaffold for the development of novel anticancer agents. The antiproliferative activity appears to be modulated by substitutions on both the benzothiazole and the 2-amino phenyl rings, with some compounds exhibiting potent activity in the nanomolar to low micromolar range. The inhibition of key signaling pathways like PI3K/Akt and EGFR represents a plausible mechanism for their anticancer effects.

Future research should focus on a systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship. Investigating their selectivity for cancer cells over normal cells is crucial for developing compounds with a favorable therapeutic index. Furthermore, in vivo studies are warranted for the most promising candidates to assess their efficacy and pharmacokinetic properties in preclinical cancer models. This continued exploration will be instrumental in advancing this class of compounds towards clinical application.

References

A Comparative Guide to Validated Analytical Methods for 2-Amino-4-methylbenzothiazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Techniques for Researchers and Drug Development Professionals

The accurate quantification of 2-Amino-4-methylbenzothiazole, a molecule of interest in various research and development sectors, necessitates the use of robust and validated analytical methods. This guide provides a comparative overview of common analytical techniques that can be adapted and validated for the determination of this compound in diverse matrices.

Due to a lack of extensive, publicly available, validated method data specifically for this compound, this guide presents data from validated methods for the closely related and structurally similar compound, 2-aminobenzothiazole, as well as other aminothiazole derivatives. This information serves as a strong starting point for developing and validating analytical methods for this compound. The principles and general performance characteristics are expected to be analogous.

Quantitative Data Summary

The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of various chromatographic methods validated for compounds structurally related to this compound.

ParameterMethod 1: LC-MS/MSMethod 2: SPE-LC-HRMSMethod 3: HPLC-UV (for a novel aminothiazole derivative)
Analyte 2-Aminobenzothiazole2-AminobenzothiazoleNovel Aminothiazole Derivative
Matrix Human UrineFish Tissue, WastewaterRat Plasma, Analytical Solutions
Instrumentation LC-ESI(+)-MS/MSLC-HRMSHPLC with UV Detector, LC-MS/MS
Sample Preparation Enzymatic deconjugation, Solid-Phase Extraction (SPE)QuEChERS, SPE clean-upProtein Precipitation (for plasma)
Linearity Range Not explicitly stated, but LOD suggests a low ng/mL range.0.5 - 500 µg/L (in solution)1.25 - 1250 ng/mL (in plasma)[1]
Limit of Detection (LOD) 0.07 ng/mL0.1 µg/L (instrumental)Not Reported for HPLC-UV
Limit of Quantification (LOQ) Not explicitly stated0.5 µg/L (instrumental)1.25 ng/mL (as LLOQ for LC-MS/MS)[1]
Accuracy (% Recovery) Not explicitly stated62-69% in wastewaterWithin ±15% of nominal concentration (LC-MS/MS)[2]
Precision (%RSD) Not explicitly statedIntra-day and Inter-day RSDs were determinedWithin ±15% (LC-MS/MS)[2]
Reference Asimakopoulos et al., 2013[2]Núñez et al., 2023[2]Basavanakatti et al., 2024[1][3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are protocols for the methods cited in the comparison table, which can be adapted for this compound.

Method 1: LC-MS/MS for 2-Aminobenzothiazole in Human Urine[2]

This method is designed for the sensitive determination of benzothiazoles in complex biological matrices.

  • Sample Preparation: Samples undergo enzymatic deconjugation to release conjugated forms of the analyte, followed by Solid-Phase Extraction (SPE) for purification and concentration.[2][4]

  • Chromatography: Liquid chromatography is employed to separate the analyte from other sample components.[2][4] A reverse-phase C18 column is typically used with a mobile phase gradient.[2]

  • Detection: Detection is performed using tandem mass spectrometry with electrospray ionization in positive mode (ESI+).[2][4] Multiple reaction monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity.[2]

Method 2: SPE-LC-HRMS for 2-Aminobenzothiazole in Fish Tissue[2]

This method is suitable for analyzing the target compound in complex environmental or biological solid samples.

  • Sample Preparation: The fish tissue is extracted using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The resulting extract is then cleaned up using a mixed-mode ion-exchange solid-phase extraction (SPE) sorbent.[2]

  • Chromatography: An Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) can be used for separation with a mobile phase gradient of 0.1% formic acid in water and methanol.[2]

  • Detection: High-resolution mass spectrometry (HRMS) is used for detection, with the molecular ion [M+H]⁺ utilized for quantification.[2]

Method 3: HPLC-UV and LC-MS/MS for a Novel Aminothiazole Derivative[1][3]

This provides a reference for both a simpler UV-based method and a more sensitive mass spectrometry-based method for bioanalysis.

  • HPLC-UV Method (for analytical solutions):

    • Chromatography: Separation is achieved on a Phenomenex® Luna C18 column (50 mm × 4.6 mm, 5 μm) with an isocratic mobile phase of 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile (B52724), at a flow rate of 1 mL/min.[3]

    • Detection: The analyte is detected by a UV detector at 272 nm.[3]

  • LC-MS/MS Method (for rat plasma):

    • Sample Preparation: Protein precipitation is used to extract the analyte from plasma samples.[1]

    • Chromatography: A Waters Xterra RP® C18 analytical column (150 mm × 4.6 mm, 5 μm) is used with an isocratic mobile phase of 85% of a 5 mM ammonium (B1175870) formate (B1220265) solution with 0.1% v/v formic acid and 15% of a 95:5% v/v mixture of acetonitrile and methanol. The flow rate is 1 mL/min.[3]

    • Detection: The analyte and an internal standard are detected using a mass spectrometer with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[1]

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose.[5] The following diagram illustrates a general workflow.

Analytical_Method_Validation_Workflow General Workflow for Analytical Method Validation MethodDevelopment Method Development & Optimization DefineParameters Define Validation Parameters (Accuracy, Precision, Linearity, etc.) MethodDevelopment->DefineParameters PrepareProtocols Prepare Validation Protocol & Acceptance Criteria DefineParameters->PrepareProtocols ExecuteValidation Execute Validation Experiments PrepareProtocols->ExecuteValidation AnalyzeData Analyze & Document Results ExecuteValidation->AnalyzeData ValidationReport Prepare Validation Report AnalyzeData->ValidationReport MethodImplementation Implement for Routine Use ValidationReport->MethodImplementation PeriodicReview Periodic Review & Revalidation MethodImplementation->PeriodicReview PeriodicReview->MethodDevelopment If changes occur

Caption: A general workflow for the validation of an analytical method.

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the analytical methodologies applicable to the quantification of this compound. By leveraging the provided data and protocols for structurally similar compounds, researchers can efficiently develop and validate robust analytical methods tailored to their specific needs.

References

A Comparative Guide to Molecular Docking Studies of 2-Amino-4-methylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Amino-4-methylbenzothiazole Inhibitors with Supporting Experimental Data

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively explored as potential therapeutic agents, demonstrating anticancer, antibacterial, antidiabetic, anti-inflammatory, and neuroprotective properties.[1][2] Molecular docking studies are a cornerstone in the rational design of these derivatives, providing crucial insights into their binding modes and affinities with various biological targets. This guide offers a comparative analysis of molecular docking studies on this compound and related benzothiazole (B30560) derivatives, supported by experimental data and detailed protocols to aid in the advancement of drug discovery efforts.

Comparative Analysis of Docking Performance

The following tables summarize quantitative data from various studies, offering a clear comparison of the efficacy of 2-aminobenzothiazole (B30445) derivatives against different biological targets.

Table 1: Anticancer Activity - PI3Kγ and EGFR Inhibition
Compound IDTarget ProteinPDB CodeDocking Score (kcal/mol)Binding Energy (ΔG, kcal/mol)Biological Activity (IC50, µM)Reference
OMS1PI3Kγ7JWE--47% inhibition @ 100 µM[1]
OMS2PI3Kγ7JWE--48% inhibition @ 100 µM[1]
OMS5PI3Kγ7JWE--22.13 (A549), 31.25 (MCF-7)[1]
OMS14PI3Kγ7JWE--45.36 (A549), 61.03 (MCF-7)[1]
Compound 2HER (EGFR)--10.4, -9.9, -9.8--[3]
Compound 3HER (EGFR)----[3]
Table 2: Antidiabetic and Neuroprotective Activity
Compound IDTarget ProteinPDB CodeDocking Score (kcal/mol)Binding Energy (ΔG, kcal/mol)Biological Activity (Ki, µM)Reference
3b (isothiourea derivative)PPARγ2PRG--7.8-[4]
4y (guanidine derivative)PPARγ2PRG--8.4-[4]
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I---0.008 ± 0.001[5]
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II---0.124 ± 0.017[5]
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase---0.129 ± 0.030[5]
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase---0.083 ± 0.041[5]
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazoleAChE, BChE--7.86, -7.96--[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline common protocols employed in the cited studies for molecular docking.

Molecular Docking Protocol for PI3Kγ Inhibitors

The in silico analysis of 2-aminobenzothiazole derivatives against PI3Kγ was performed as follows:[1][6]

  • Protein Preparation: The three-dimensional crystal structure of the PI3Kγ protein was obtained from the Protein Data Bank (PDB code: 7JWE).[1] The protein structure was prepared by adding hydrogen atoms, correcting connectivity, and inserting any missing loops.

  • Ligand Preparation: The 2-aminobenzothiazole derivatives were sketched in 2D and converted to 3D structures. Energy minimization was performed using a suitable force field (e.g., CHARMm).[6]

  • Active Site Definition: The binding site was defined based on the location of a co-crystallized ligand within the protein structure.[6]

  • Docking Validation: The docking protocol was validated by removing the co-crystallized ligand from the active site and then re-docking it. The accuracy of the docking pose was confirmed by calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å indicates a reliable docking protocol.[6]

  • Ligand Docking: The synthesized 2-aminobenzothiazole derivatives were then docked into the defined active site of the PI3Kγ protein using a docking program like AutoDock Vina or LibDock.[2][6]

General Molecular Docking Workflow using AutoDock

Many studies utilize the AutoDock suite for molecular docking.[2][7] The general workflow is as follows:

  • Preparation of the Receptor: The 3D structure of the target protein is downloaded from the PDB. Water molecules and co-crystallized ligands are typically removed. Polar hydrogens are added, and Kollman charges are assigned. The prepared protein is saved in the PDBQT file format.

  • Preparation of the Ligand: The 2D structure of the ligand is drawn using chemical drawing software and converted to a 3D structure. The energy of the ligand is minimized. Gasteiger charges are computed, and the file is saved in the PDBQT format.

  • Grid Box Generation: A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid are specified to guide the docking simulation.

  • Docking Simulation: AutoDock Vina or a similar program is used to perform the docking, exploring various conformations of the ligand within the specified grid box and calculating the binding affinity for each conformation.[2]

  • Analysis of Results: The results are analyzed to identify the best-docked conformation based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Visualizing Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Protein Structure (from PDB) Protein_Prep Protein Preparation (Add H, Assign Charges) Protein->Protein_Prep Ligand Ligand Structure (2D Sketch) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligand->Ligand_Prep Grid Define Grid Box (Active Site) Protein_Prep->Grid Docking Run Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid->Docking Results Analyze Results (Binding Energy, Poses) Docking->Results Visualization Visualize Interactions (H-bonds, Hydrophobic) Results->Visualization PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor This compound Derivatives Inhibitor->PI3K

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-methylbenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole (B30445) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-4-methylbenzothiazole analogs and related derivatives, with a focus on their anticancer and antimicrobial properties. The information is supported by experimental data from peer-reviewed studies, detailed experimental protocols, and visualizations of relevant signaling pathways.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 2-aminobenzothiazole have emerged as potent anticancer agents, often targeting critical kinases involved in cell proliferation and survival, such as Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR).[1][2] The substitution pattern on both the benzothiazole (B30560) ring and the exocyclic amino group plays a crucial role in determining the potency and selectivity of these compounds.

Comparative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various 2-aminobenzothiazole analogs. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.

Table 1: In Vitro Anticancer Activity of 2-Aminobenzothiazole Analogs against Various Cancer Cell Lines

Compound IDModificationsCell LineIC50 (µM)Reference
Series 1 2-aminobenzothiazole with 1,3,4-oxadiazole (B1194373) moietyC6 (rat glioma)4.63 ± 0.85[3]
A549 (lung adenocarcinoma)39.33 ± 4.04[3]
Compound 13 2-aminobenzothiazole derivativeHCT116 (colon)6.43 ± 0.72[3]
A549 (lung)9.62 ± 1.14[3]
A375 (melanoma)8.07 ± 1.36[3]
Compound 20 2-aminobenzothiazole-TZD hybridHepG2 (liver)9.99[3]
HCT-116 (colon)7.44[3]
MCF-7 (breast)8.27[3]
Compound 21 2-aminobenzothiazole-CT hybrid with methyl on phenyl ringHepG2, HCT-116, MCF-710.34 - 12.14[3]
Compound 25 2-aminobenzothiazole with 4-phenoxyquinoline moietyMKN-45 (gastric)0.01 ± 0.003[3]
H460 (lung)0.18 ± 0.02[3]
HT-29 (colon)0.06 ± 0.01[3]
Compound 53 2-aminobenzothiazole derivativePC-3 (prostate)0.35[3]
DU145 (prostate)0.62[3]
OMS5 4-Nitroaniline combinationA549 (lung)22.13[1]
MCF-7 (breast)24.31[1]
OMS14 Piperazine-4-nitroaniline combinationA549 (lung)61.03[1]
MCF-7 (breast)27.08[1]

Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Analogs

Compound IDTarget KinaseIC50Reference
Compound 13 EGFR2.80 µM[3]
Compound 20 VEGFR-20.15 µM[3]
Compound 21 VEGFR-20.19 µM[3]
Compound 53 PI3Kβ0.02 µM[3]
Compound 54 PI3Kα1.03 nM[3]
OMS1 & OMS2 PI3Kγ47% and 48% inhibition at 100 µM[1]
OMS14 PIK3CD/PIK3R165% inhibition at 100 µM[1]

Antimicrobial Activity: A Promising Avenue

2-Aminobenzothiazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The structural modifications influencing anticancer activity also appear to be relevant for antimicrobial potency.

Comparative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various 2-aminobenzothiazole analogs, with the Minimum Inhibitory Concentration (MIC) indicating the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: In Vitro Antimicrobial Activity of 2-Aminobenzothiazole Analogs

Compound IDModificationsMicroorganismMIC (µg/mL)Reference
Compound 4 Commercially available analogM. tuberculosis (wild-type)125[4]
Compound 8 Commercially available analogM. tuberculosis (wild-type)27[4]
Compound 14 1,3-thiazole derivativeM. tuberculosis (wild-type)34[4]
Compound 21 4-methyl oxazole (B20620) derivativeM. tuberculosis (wild-type)10[4]
Compound 22 5-methyl oxazole derivativeM. tuberculosis (wild-type)10[4]
Compound 2d 2-azidobenzothiazole derivativeE. faecalis8[5]
S. aureus8[5]
Compound 2c & 4m N-arylacetamide derivativesGram-negative bacteria31.25 - 250[6]
Benzothiazolylthiazolidin-4-one (8) 4-Me-6-Ad benzothiazole basedE. coli120[7]
P. aeruginosa60[7]

Key Signaling Pathways and Experimental Workflows

The biological activity of this compound analogs is often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways and the experimental methods used to assess their modulation is critical for rational drug design.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Many 2-aminobenzothiazole derivatives have been shown to inhibit PI3K isoforms, thereby blocking downstream signaling.[3]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates Inhibitor 2-Aminobenzothiazole Analog Inhibitor->PI3K PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt signaling pathway and the inhibitory action of 2-aminobenzothiazole analogs.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the PI3K/Akt and RAS/MAPK pathways, leading to cell proliferation.[8]

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K_path PI3K/Akt Pathway Dimerization->PI3K_path Activates RAS_path RAS/MAPK Pathway Dimerization->RAS_path Activates Proliferation Cell Proliferation & Survival PI3K_path->Proliferation RAS_path->Proliferation Inhibitor 2-Aminobenzothiazole Analog Inhibitor->EGFR Inhibits Kinase Activity

Caption: EGFR signaling pathway and inhibition by 2-aminobenzothiazole analogs.

General Structure-Activity Relationship (SAR) Workflow

The process of elucidating the SAR for a class of compounds is iterative, involving cycles of design, synthesis, and biological evaluation to optimize for desired activity and properties.

SAR_Workflow Design Lead Compound Identification & Design of Analogs Synthesis Chemical Synthesis Design->Synthesis Evaluation Biological Evaluation (e.g., IC50, MIC) Synthesis->Evaluation SAR_Analysis SAR Analysis Evaluation->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Design Iterative Cycle

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of chemical compounds.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzothiazole analogs and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vitro PI3K Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific PI3K isoform.

Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PI3K phosphorylates its substrate, PIP2, using ATP. A luminescence-based detection system is often employed.

Procedure:

  • Reaction Setup: In a 384-well plate, add the recombinant PI3K enzyme, the lipid substrate (PIP2), and serially diluted 2-aminobenzothiazole analogs or a vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert ADP to ATP, which generates a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of PI3K activity relative to the vehicle control and determine the IC50 value.

Conclusion

The this compound scaffold and its related analogs represent a versatile platform for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlight that substitutions on the benzothiazole ring and the 2-amino group are critical for modulating biological activity. Specifically, the introduction of certain moieties can enhance the inhibitory potency against key cellular targets like PI3K and EGFR. Further optimization of these scaffolds, guided by the comparative data and methodologies presented in this guide, holds significant promise for the discovery of new therapeutic agents.

References

A Comparative Guide to the Synthetic Routes of 2-Amino-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes for 2-Amino-4-methylbenzothiazole, a crucial intermediate in the development of pharmaceuticals and agrochemicals. The following sections detail prominent synthetic strategies, offering objective comparisons of their performance based on reported experimental data. Detailed methodologies for key experiments are provided to support researchers in their synthetic endeavors.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and environmental considerations. Below is a summary of the most common methods with their respective advantages and disadvantages.

Synthetic RouteStarting MaterialKey ReagentsSolventReaction TimeYield (%)Purity (%)Reference
Route 1: Cyclization of o-Tolylthiourea (B1334601) o-TolylthioureaChlorine (Cl₂)Methylene (B1212753) Chloride1-2 hours96.8N/A[1]
Route 2: From m-Toluidine (B57737) via Thiocyanation m-ToluidineAmmonium (B1175870) Thiocyanate (B1210189), BromineAcetic Acid~1 hour63-85N/A[2]
Route 3: Solid-Phase Synthesis Carboxy-polystyrene resinAcyl-isothiocyanate, various anilinesN,N-dimethylformamideOvernight>85>85[3]

N/A: Data not available in the cited sources.

Detailed Experimental Protocols

Route 1: Cyclization of o-Tolylthiourea with Chlorine

This classical approach involves the oxidative cyclization of o-tolylthiourea using chlorine gas. The use of methylene chloride as a solvent is advantageous as it prevents ring chlorination.

Experimental Protocol:

  • Suspend o-tolylthiourea in 3 to 40 times its weight of methylene chloride.

  • Cool the suspension to a temperature between -20°C and +15°C.

  • Introduce 1 to 2 moles of chlorine gas per mole of o-tolylthiourea into the stirred mixture.

  • After the addition of chlorine, boil the mixture at reflux for 1 to 2 hours to remove the hydrochloric acid formed during the reaction.

  • Filter the resulting this compound hydrochloride.

  • Treat the hydrochloride salt with an aqueous solution of sodium hydroxide (B78521) to liberate the free base.

  • Filter the final product, this compound.

A reported yield for this process is 96.8% for the final product after treatment with sodium hydroxide solution.[1]

Route 2: One-Pot Synthesis from m-Toluidine via Thiocyanation

This method provides a direct route from m-toluidine through in-situ formation of the corresponding thiourea (B124793) followed by cyclization.

Experimental Protocol:

  • Dissolve equimolar quantities of m-toluidine and ammonium thiocyanate in ethanol (B145695) containing a catalytic amount of concentrated hydrochloric acid.

  • To this solution, add bromine in glacial acetic acid.

  • Reflux the reaction mixture for 1 hour.

  • Cool the mixture in an ice-water bath to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from rectified spirit to obtain pure this compound.

Yields for this general method for synthesizing 2-aminobenzothiazole (B30445) derivatives are reported to be in the range of 63-85%.[2]

Route 3: Solid-Phase Synthesis

A modern approach utilizing solid-phase chemistry allows for the generation of a library of 2-aminobenzothiazole derivatives. This method is particularly useful for medicinal chemistry applications where structural diversity is desired.

Experimental Protocol:

  • Start with a resin-bound acyl-isothiocyanate.

  • React the resin with the desired aniline (B41778) (in this case, m-toluidine) in N,N-dimethylformamide (DMF) at room temperature overnight to form the N-acyl, N'-aryl-thiourea.

  • Wash the resin thoroughly with DMF, acetone, and methanol.

  • Cyclize the resin-bound thiourea to the 2-aminobenzothiazole scaffold using a suitable reagent such as bromine in acetic acid.

  • Cleave the final product from the solid support using hydrazine (B178648) monohydrate in ethanol under microwave irradiation.

This solid-phase method can produce 2-aminobenzothiazoles in good overall yield and purity (>85%).[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_0 Route 1: Cyclization of o-Tolylthiourea A0 o-Tolylthiourea A1 Suspension in Methylene Chloride A0->A1 A2 Chlorination (-20 to +15 °C) A1->A2 Cl₂ A3 Reflux (HCl removal) A2->A3 A4 This compound Hydrochloride A3->A4 A5 Treatment with NaOH A4->A5 A6 This compound A5->A6

Caption: Workflow for the synthesis of this compound from o-tolylthiourea.

G cluster_1 Route 2: One-Pot Synthesis from m-Toluidine B0 m-Toluidine B1 Reaction with NH₄SCN in EtOH/HCl B0->B1 B2 In-situ formation of m-tolylthiourea B1->B2 B3 Cyclization with Br₂ in Acetic Acid B2->B3 B4 Reflux (1 hour) B3->B4 B5 Precipitation and Filtration B4->B5 B6 This compound B5->B6

Caption: One-pot synthesis of this compound starting from m-toluidine.

G cluster_2 Route 3: Solid-Phase Synthesis C0 Resin-bound Acyl-isothiocyanate C1 Reaction with m-Toluidine in DMF C0->C1 C2 Resin-bound N-acyl, N'-m-tolyl-thiourea C1->C2 C3 Cyclization (e.g., Br₂ in AcOH) C2->C3 C4 Resin-bound this compound derivative C3->C4 C5 Cleavage with Hydrazine C4->C5 C6 This compound C5->C6

Caption: General workflow for the solid-phase synthesis of this compound.

Conclusion

The selection of an optimal synthetic route for this compound is contingent upon the specific requirements of the research or manufacturing process. The cyclization of o-tolylthiourea offers a high-yielding and straightforward method. The one-pot synthesis from m-toluidine is an efficient alternative, though yields may be slightly lower. For applications in drug discovery and the synthesis of compound libraries, the solid-phase approach provides a powerful platform for generating diverse analogs. Researchers are encouraged to consider the trade-offs between yield, purity, scalability, and the availability of reagents when choosing a synthetic strategy.

References

In Vitro Evaluation of 2-Amino-4-methylbenzothiazole Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro performance of 2-aminobenzothiazole (B30445) derivatives as kinase inhibitors, with a focus on the PI3K/Akt/mTOR signaling pathway. The information is intended for researchers, scientists, and drug development professionals. While specific data for a broad range of 2-Amino-4-methylbenzothiazole derivatives is limited in publicly available literature, this guide summarizes findings for structurally related 2-aminobenzothiazole compounds to provide insights into their potential as kinase inhibitors.

Data Presentation

The following tables summarize the quantitative data on the kinase inhibitory and anticancer activities of novel 2-aminobenzothiazole derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of Selected 2-Aminobenzothiazole Derivatives

Compound IDTarget Kinase% Inhibition at 100 µMIC50 (µM)
OMS1PI3Kγ47%>100
OMS2PI3Kγ48%>100
OMS14PI3Kγ->100
OMS14PIK3CD/PIK3R165%-
OMS14AKT1--
OMS14AKT3--
OMS14CDK1/cyclin B--
OMS14PDK1--
OMS14PIK3CA/PIK3R1--
OMS14PKN--

Data sourced from a study on novel 2-aminobenzothiazole derivatives.[1][2][3]

Table 2: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives

Compound IDCell LineIC50 (µM)
OMS5A549 (Lung)22.13
OMS5MCF-7 (Breast)61.03
OMS14A549 (Lung)25.46
OMS14MCF-7 (Breast)33.71

IC50 values represent the concentration required to inhibit 50% of cell growth.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the in vitro kinase inhibitory activity of test compounds.

Materials:

  • Recombinant human kinase (e.g., PI3Kγ)

  • Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate for PI3K)

  • ATP (Adenosine triphosphate)

  • Test compounds (2-aminobenzothiazole derivatives)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and test compound to the wells of the assay plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagent according to the manufacturer's instructions to quantify kinase activity (e.g., by measuring luminescence to determine ADP production).

  • Measure the signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.[4][5][6]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 values from the dose-response curves.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Treated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with the test compounds for the desired time, then lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualization

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation eIF4E->Proliferation inhibition removed Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for 2-aminobenzothiazole derivatives.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Synthesis Synthesis of 2-Aminobenzothiazole Derivatives KinaseAssay In Vitro Kinase Assay (e.g., PI3K, Akt, mTOR) Synthesis->KinaseAssay DetermineIC50 Determine IC50 Values KinaseAssay->DetermineIC50 CellViability Cell Viability Assay (MTT) DetermineIC50->CellViability WesternBlot Western Blot Analysis (p-Akt, p-S6) CellViability->WesternBlot DataAnalysis Compare Potency and Selectivity WesternBlot->DataAnalysis

Caption: General experimental workflow for the in vitro evaluation of 2-aminobenzothiazole kinase inhibitors.

References

A Head-to-Head Comparison of 2-Amino-4-methylbenzothiazole and Structurally-Related Heterocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with a constant search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among these, heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. This guide provides a detailed head-to-head comparison of 2-Amino-4-methylbenzothiazole and three other key aminocyclic compounds: 2-aminobenzimidazole (B67599), 2-aminobenzoxazole, and 2-aminothiazole (B372263). By presenting their physicochemical properties, synthetic routes, and biological activities in a comparative format, supported by experimental data and detailed protocols, this document aims to be an invaluable resource for researchers in the field of drug discovery.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties of this compound and its selected heterocyclic counterparts.

PropertyThis compound2-Aminobenzimidazole2-Aminobenzoxazole2-Aminothiazole
Molecular Formula C₈H₈N₂SC₇H₇N₃C₇H₆N₂OC₃H₄N₂S
Molecular Weight ( g/mol ) 164.23133.15134.14100.14
Melting Point (°C) 137-139226-230~100-10191-93
Water Solubility <0.1 g/100 mL at 24 °CSlightly solubleSoluble (4370 mg/L at 25°C)Soluble
LogP 2.40.91.50.4
pKa Not readily available11.41 (predicted)Not readily available~5.3

Synthetic Protocols: A Comparative Analysis

The accessibility of a chemical scaffold is a crucial factor in its viability for drug development programs. This section outlines common synthetic routes for each of the four heterocycles, providing a comparative look at their preparation.

General Synthesis of 2-Aminobenzothiazoles

A prevalent method for the synthesis of 2-aminobenzothiazoles is the reaction of an appropriately substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent, such as bromine or iodine, to facilitate cyclization.

Experimental Protocol: Synthesis of this compound

A patented method for the production of this compound involves the cyclization of o-tolylthiourea (B1334601) using chlorine as the ring-closing reactant.

  • Starting Material: o-tolylthiourea is suspended in methylene (B1212753) chloride at room temperature.

  • Reaction Condition: The suspension is cooled to a temperature between -20°C and +15°C.

  • Cyclization: Chlorine gas is introduced into the cooled suspension. The reaction is carried out without a catalyst. The use of methylene chloride as a solvent helps to prevent ring chlorination.

  • Isolation: The resulting this compound hydrochloride is filtered off.

  • Neutralization: The hydrochloride salt is then treated with a base, such as sodium hydroxide (B78521) solution, to yield the free base, this compound, which is subsequently isolated by filtration.

Synthesis of 2-Aminobenzimidazoles

2-Aminobenzimidazoles are commonly synthesized through the cyclization of o-phenylenediamines with cyanogen (B1215507) bromide or by the desulfurization of N-(2-aminophenyl)thioureas.

Experimental Protocol: Synthesis of 2-Aminobenzimidazole

An efficient one-pot procedure for the synthesis of 2-aminobenzimidazoles utilizes isoselenocyanates and substituted diamines.

  • Reaction Setup: An isoselenocyanate is reacted with a substituted diamine in dimethylformamide (DMF).

  • Cyclization: The reaction mixture is heated, leading to the formation of the 2-aminobenzimidazole and the precipitation of elemental selenium.

  • Purification: The precipitation of selenium simplifies the purification process. The product can be isolated after removal of the selenium and the solvent.

Synthesis of 2-Aminobenzoxazoles

The synthesis of 2-aminobenzoxazoles can be achieved through the reaction of o-aminophenols with a cyanating agent or via the Smiles rearrangement of activated benzoxazole-2-thiols.[1][2][3]

Experimental Protocol: Synthesis of 2-Aminobenzoxazole via Smiles Rearrangement [1][2][3]

  • Activation: Benzoxazole-2-thiol is activated with chloroacetyl chloride.

  • Amination: The activated intermediate is then reacted with a variety of amines.

  • Rearrangement: The reaction proceeds via an intramolecular Smiles rearrangement to yield the desired N-substituted 2-aminobenzoxazoles.

  • Conditions: The reaction conditions, such as the choice of base and temperature, can be optimized to favor the formation of the desired product over potential side products like disulfides.

Synthesis of 2-Aminothiazoles

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the preparation of 2-aminothiazoles, involving the condensation of an α-haloketone with a thiourea (B124793).

Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole

  • Reactants: An α-haloketone (e.g., chloroacetaldehyde) is reacted with thiourea.

  • Solvent: The reaction is typically carried out in a suitable solvent, such as ethanol.

  • Cyclo-condensation: The reactants undergo a cyclo-condensation reaction to form the 2-aminothiazole ring.

  • Isolation: The product is isolated after an appropriate workup procedure, which may include neutralization and extraction. The reported yields can vary significantly based on the specific substrates and reaction conditions.[4]

Biological Activities: A Head-to-Head Comparison

The benzothiazole (B30560), benzimidazole, benzoxazole, and thiazole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The amino group at the 2-position further enhances their potential for forming key interactions with biological macromolecules.

This compound and Benzothiazole Derivatives

Benzothiazole derivatives exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[5] They have been investigated as enzyme inhibitors, targeting kinases such as EGFR, VEGFR, and PI3K.[5] The 2-amino substitution is a common feature in many biologically active benzothiazoles. For instance, certain 2-amino benzothiazole derivatives have shown bactericidal activity against Mycobacterium tuberculosis.[2]

2-Aminobenzimidazole Derivatives

The 2-aminobenzimidazole core is present in numerous biologically active molecules with antiviral, antihistamine, and anticancer properties.[6] Derivatives of 2-aminobenzimidazole have demonstrated potent antimalarial activity, with some compounds exhibiting IC₅₀ values in the nanomolar range against Plasmodium falciparum.[7] They have also been explored as inhibitors of dipeptidyl peptidase-4 (DPP-IV), which is a target for the treatment of type 2 diabetes.[8]

2-Aminobenzoxazole Derivatives

2-Aminobenzoxazoles are recognized for their potential as therapeutic agents, acting as inhibitors of various enzymes like proteases and kinases.[1] They have also shown promise as antifungal agents against phytopathogenic fungi.[9] The structural similarity to the other benzofused heterocycles suggests a similar broad range of potential biological activities.

2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a component of several marketed drugs and is known for a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[5] For example, certain 2-aminothiazole derivatives have shown potent antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the micromolar and even sub-micromolar range.[10]

The following table provides a comparative summary of the biological activities and, where available, representative IC₅₀ values for derivatives of these heterocyclic cores.

Heterocyclic CorePrimary Biological ActivitiesRepresentative IC₅₀ Values (for derivatives)
Benzothiazole Anticancer, Antimicrobial, Anti-inflammatory, Antidiabetic, Neuroprotective[5]Varies widely depending on the derivative and target.
Benzimidazole Antimalarial, Anticancer, Antiviral, Antihistamine, DPP-IV inhibition[6][7][8]6.4 ± 0.5 nM (against P. falciparum 3D7 for a potent derivative)[7]
Benzoxazole Antifungal, Anticancer, Anti-inflammatory, Enzyme inhibition[1][9]Varies depending on the derivative and target.
Thiazole Anticancer, Antibacterial, Antifungal, Anti-inflammatory, Antiviral[5]0.8 µM (against HS 578T breast cancer cell line for a thiourea derivative)[11]

Visualizing the Comparison: Structures and Pathways

To further aid in the understanding of these heterocyclic systems, the following diagrams, generated using the DOT language, illustrate their structural relationships, a general synthetic workflow, and a representative biological pathway where such compounds may exert their effects.

G cluster_0 Core Heterocyclic Structures This compound This compound C₈H₈N₂S 2-Aminobenzimidazole 2-Aminobenzimidazole C₇H₇N₃ 2-Aminobenzoxazole 2-Aminobenzoxazole C₇H₆N₂O 2-Aminothiazole 2-Aminothiazole C₃H₄N₂S G cluster_1 General Synthetic Workflow for 2-Aminobenzofused Heterocycles Start Substituted Aniline/Phenol Step1 Reaction with Thiocyanate/Cyanating Agent Start->Step1 Step2 Oxidative Cyclization Step1->Step2 End 2-Aminobenzofused Heterocycle Step2->End G cluster_2 Illustrative Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling Receptor->Downstream Activates Inhibitor Heterocyclic Inhibitor Inhibitor->Receptor Binds to ATP-binding site ATP ATP ATP->Receptor Binds Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

References

Comparative Analysis of Cross-Reactivity for 2-Amino-4-methylbenzothiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methylbenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have been investigated for their potential as anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents.[1][2][3] However, a critical aspect of drug development is understanding a compound's selectivity and potential for off-target effects, collectively known as cross-reactivity. This guide provides a comparative overview of the cross-reactivity profiles of representative this compound-based compounds, supported by experimental data and detailed methodologies.

Understanding Cross-Reactivity

Cross-reactivity refers to the ability of a compound to bind to targets other than its intended primary target.[4][5] This can lead to unexpected side effects or provide opportunities for drug repositioning. Assessing cross-reactivity is a crucial step in preclinical safety evaluation and helps in building a comprehensive pharmacological profile of a drug candidate.[4][6]

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity data for selected this compound-based compounds. The data has been compiled from various studies and is presented to facilitate a comparative analysis of their selectivity.

Compound NamePrimary Target(s)Known Off-Target(s)Assay TypeIC50/Ki (Primary Target)IC50/Ki (Off-Target)Reference
DF 203 (2-(4-Amino-3-methylphenyl)benzothiazole)Aryl hydrocarbon receptor (AhR) ligand, leads to CYP1A1 bioactivationNot extensively profiled in public literature for broad cross-reactivity. Acquired resistance can involve aberrant AhR signaling.Cell-based assays, DNA adduct formationGI50 < 1 nM (in sensitive cancer cell lines)Cross-resistance observed with structurally similar benzothiazoles.[7][8]
Riluzole Voltage-gated sodium channel blockerHistidine Kinase (HK) inhibitorIn vitro enzyme inhibition assayNot applicable (primary target is ion channel)mM activity[9]
Compound 25 (c-Met inhibitor) c-Met kinaseVEGFR-2, EGFRKinase inhibition assays17.6 ± 1.17 nM3.36 µM (VEGFR-2), > 20 µM (EGFR)[3]
2-aminobenzothiazole-TZD hybrid (Compound 20) Anticancer (mechanism not fully elucidated)Not specifiedCell proliferation assay7.44 - 9.99 µM (against various cancer cell lines)Not available[3]
OMS14 PIK3CD/PIK3R1 (p110 δ/p85 α)PI3Kγ, CDK2, Akt, mTOR, p42/44 MAPK, EGF receptorKinase inhibition assays65% inhibition at 100 µM22-48% inhibition of other kinases at 100 µM[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cross-reactivity studies. Below are protocols for key experiments commonly used to assess the selectivity of small molecules.

Kinase Inhibition Assay (Example for c-Met)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human c-Met kinase

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound derivative)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the recombinant c-Met kinase, the substrate peptide, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Competitive ELISA for Cross-Reactivity Assessment

This immunoassay format is used to determine the cross-reactivity of a compound with an antibody raised against a specific antigen.[11]

Materials:

  • Microtiter plates coated with a conjugate of the target analyte.

  • Primary antibody specific to the target analyte.

  • Standard analyte and test compounds (cross-reactants).

  • Enzyme-conjugated secondary antibody.

  • Substrate for the enzyme.

  • Stop solution.

  • Plate reader.

Procedure:

  • Add the standard analyte or test compounds at various concentrations to the wells of the coated microtiter plate.

  • Add a fixed concentration of the primary antibody to all wells.

  • Incubate to allow competitive binding between the analyte/test compound and the coated conjugate for the primary antibody.

  • Wash the plate to remove unbound reagents.

  • Add the enzyme-conjugated secondary antibody and incubate.

  • Wash the plate again.

  • Add the substrate and incubate for color development.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Determine the concentration of the standard analyte and each test compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of standard analyte / IC50 of test compound) x 100.[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the context of cross-reactivity studies.

G cluster_0 Experimental Workflow for Kinase Cross-Reactivity Screening A Compound Library (this compound derivatives) B Primary Target Kinase Assay (e.g., c-Met) A->B D Broad Kinase Panel Screening (e.g., 400+ kinases) A->D C Determine IC50 for Primary Target B->C I Calculate Selectivity Index (IC50 Off-Target / IC50 Primary Target) C->I E Determine % Inhibition at a Fixed Concentration D->E F Select Hits with Significant Off-Target Inhibition E->F G Dose-Response Assays for Off-Targets F->G H Determine IC50 for Off-Targets G->H H->I

Caption: Workflow for assessing kinase selectivity of test compounds.

G cluster_1 Simplified AhR Signaling Pathway Ligand DF 203 (this compound derivative) AhR_complex Cytosolic AhR Complex (AhR, Hsp90, etc.) Ligand->AhR_complex Bioactivation Metabolic Bioactivation Ligand->Bioactivation Translocation Translocation to Nucleus AhR_complex->Translocation Dimerization Dimerization Translocation->Dimerization ARNT ARNT ARNT->Dimerization XRE Xenobiotic Response Element (XRE) in DNA Dimerization->XRE Transcription Gene Transcription XRE->Transcription CYP1A1 CYP1A1 mRNA Transcription->CYP1A1 CYP1A1->Bioactivation DNA_Adducts DNA Adducts Bioactivation->DNA_Adducts

References

Benchmarking 2-Amino-4-methylbenzothiazole Derivatives Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced efficacy and selectivity is perpetual. Among the myriad of heterocyclic scaffolds, 2-amino-4-methylbenzothiazole has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides a comprehensive benchmark of novel this compound derivatives against established drugs in two key therapeutic areas: oncology and neurodegenerative diseases. The comparative analysis is supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Oncology: A New Frontier in Kinase Inhibition

Derivatives of this compound have shown significant promise as potent inhibitors of various protein kinases implicated in cancer progression. This section benchmarks these derivatives against commercially available kinase inhibitors.

Comparative Efficacy of this compound Derivatives and Known Anticancer Drugs

The following table summarizes the in vitro inhibitory activities of selected this compound derivatives compared to standard-of-care kinase inhibitors. The data highlights the potential of these novel compounds, with some exhibiting potency comparable or superior to existing drugs.

Target KinaseThis compound DerivativeIC50 (nM)Known DrugIC50 (nM)Target Cancer Cell Line(s)
VEGFR-2 Compound 23[1]97Sorafenib90HT-29, PC-3, A549, U87MG
CDK2 Compound 38[1]21.7Palbociclib~11 (CDK4)A549, MCF-7, Hep3B
PI3Kα Compound 54[1]1.03Alpelisib5MCF-7
EGFR Compound 11[1]54.0Erlotinib2-20Various
Experimental Protocols: In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against their respective kinases is typically determined using an in vitro kinase assay. A generalized protocol is as follows:

  • Reagents and Materials : Recombinant human kinase enzyme, substrate peptide, ATP (Adenosine triphosphate), assay buffer, and test compounds (this compound derivatives and known drugs).

  • Assay Procedure :

    • The test compounds are serially diluted to various concentrations.

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Reagents (Enzyme, Substrate, ATP) preincubation Pre-incubation (Kinase, Substrate, Compound) reagents->preincubation compounds Test Compounds (Serial Dilution) compounds->preincubation initiation Initiate Reaction (Add ATP) preincubation->initiation incubation Incubation (Controlled Temperature) initiation->incubation termination Stop Reaction incubation->termination quantification Quantify Phosphorylation termination->quantification calculation Calculate % Inhibition quantification->calculation ic50 Determine IC50 calculation->ic50

General workflow for an in vitro kinase inhibition assay.
Signaling Pathways in Oncology

The targeted kinases are crucial nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis. The diagrams below illustrate the central role of these kinases.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Simplified VEGFR-2 signaling pathway.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

The PI3K/Akt/mTOR signaling cascade.

Neurodegenerative Diseases: Targeting Tauopathy and Monoamine Oxidase

Certain this compound derivatives have demonstrated potential in the context of neurodegenerative disorders, particularly Alzheimer's disease, by inhibiting tau protein aggregation and monoamine oxidase (MAO) enzymes.

Comparative Efficacy Against Neurodegenerative Disease Targets

The table below compares the activity of a this compound derivative with known agents targeting MAO-B.

TargetThis compound DerivativeIC50 (µM)Known DrugIC50 (µM)
MAO-B 2-methylbenzo[d]thiazole derivative (4d)[2]0.0046Selegiline~0.01
Experimental Protocols: MAO Inhibition Assay

The inhibitory effect on MAO enzymes is commonly assessed using a fluorometric assay.

  • Reagents and Materials : Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), a fluorogenic probe (e.g., Amplex Red), horseradish peroxidase (HRP), and test compounds.

  • Assay Procedure :

    • The MAO enzyme is pre-incubated with serially diluted test compounds.

    • The substrate is added to initiate the enzymatic reaction, which produces hydrogen peroxide (H2O2).

    • HRP catalyzes the reaction between the fluorogenic probe and H2O2 to produce a fluorescent product (e.g., resorufin).

    • The fluorescence intensity is measured over time using a microplate reader.

  • Data Analysis : The rate of reaction is determined from the fluorescence signal. The percentage of inhibition is calculated, and IC50 values are derived from dose-response curves.

Tau Aggregation Pathway

In Alzheimer's disease, the hyperphosphorylation of tau protein leads to its aggregation into neurofibrillary tangles, a key pathological hallmark. Inhibiting this process is a major therapeutic strategy.

Tau_Aggregation_Pathway Tau Soluble Tau Protein Hyperphosphorylation Hyperphosphorylation Tau->Hyperphosphorylation Monomers Misfolded Tau Monomers Hyperphosphorylation->Monomers Oligomers Tau Oligomers Monomers->Oligomers Aggregate PHF Paired Helical Filaments Oligomers->PHF NFT Neurofibrillary Tangles PHF->NFT Neuronal_Dysfunction Neuronal Dysfunction & Cell Death NFT->Neuronal_Dysfunction

Pathway of tau protein aggregation in Alzheimer's disease.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The derivatives highlighted in this guide demonstrate potent and selective activities against key targets in oncology and neurodegenerative diseases, often comparable to or exceeding those of established drugs. The provided data and experimental frameworks offer a solid foundation for researchers and drug development professionals to further explore and optimize this promising class of compounds. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to translate these preclinical findings into clinical applications.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-methylbenzothiazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Amino-4-methylbenzothiazole, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential due to the compound's inherent hazards.

I. Hazard Profile and Safety Precautions

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is also harmful if swallowed.[1][3]

Before beginning any disposal procedures, it is crucial to be familiar with the hazards associated with this compound and to take the necessary safety precautions.

Table 1: Hazard Classifications for this compound

Hazard ClassificationGHS CodeDescription
Acute Oral ToxicityH302Harmful if swallowed[1]
Eye IrritationH319Causes serious eye irritation[1]
Skin IrritationH315Causes skin irritation[1]
Acute Inhalation ToxicityH332Harmful if inhaled[1]
Aquatic ToxicityH402Harmful to aquatic life[1]

Personal Protective Equipment (PPE):

Always wear the following appropriate PPE when handling this compound waste:

  • Chemical safety goggles or glasses[1]

  • Protective gloves[1]

  • A lab coat or other protective clothing[1]

Work should be conducted in a well-ventilated area, and an eyewash station and safety shower must be readily accessible.[1]

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company.[1] Under no circumstances should this chemical be disposed of down the drain. [1]

1. Waste Segregation and Collection:

  • Isolate this compound waste from other chemical waste streams to prevent accidental reactions.[1] It is incompatible with strong oxidizing agents.[2]

  • Collect solid this compound waste, including contaminated items such as weighing paper, gloves, and other disposable materials, in a designated and compatible container.[1]

  • For solid waste, it is good practice to double-bag the materials in heavy-duty plastic bags before placing them into the final disposal container.[1]

  • Relatively unreactive organic reagents should be collected in a designated container for non-halogenated waste.[1]

2. Container Labeling:

  • Clearly and accurately label the waste container with "this compound" and the appropriate hazard symbols.[1]

  • Ensure all components of the waste are identified on the label.[1]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[1]

  • Keep the waste container securely closed at all times, except when adding waste.[1]

  • Partially filled, correctly labeled containers can remain in the SAA for up to one year.[1]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1]

  • Provide the disposal service with a precise description of the waste, including its chemical name and any known hazards.[1]

  • Waste must be disposed of in accordance with all federal, state, and local regulations.[1][3]

III. Emergency Procedures for Spills

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.[1]

  • Minor Spills:

    • Ensure the area is well-ventilated.[1]

    • Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

    • Avoid generating dust.[1]

    • Thoroughly clean the affected area.[1]

  • Major Spills:

    • Evacuate the area immediately.[1]

    • Contact your institution's emergency response team or EHS department.[1]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.

A Step 1: Waste Generation & Segregation B Step 2: Container Labeling A->B Isolate & Collect Waste C Step 3: Storage in SAA B->C Properly Labeled Container D Step 4: Arrange for Disposal C->D Securely Stored Waste E Final Disposal by Licensed Contractor D->E Contact EHS/Contractor

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Amino-4-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Amino-4-methylbenzothiazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Chemical Identity:

  • Product Name: this compound[1]

  • CAS No.: 1477-42-5[1]

  • Synonyms: 4-Methyl-2-Aminobenzothiazole[1]

Hazard Identification and Classification

This compound is classified as hazardous.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] When heated to decomposition, it can emit very toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[2][3]

GHS Hazard Statements:

  • H302: Harmful if swallowed[3][4]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1][5]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to ensure personal safety when handling this chemical.

PPE CategorySpecificationsJustification
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash protection.Protects against serious eye irritation from dust or splashes.[1]
Skin Protection Wear protective gloves and chemical-resistant clothing.[1][2] Remove and wash contaminated clothing and gloves before re-use.[1]Prevents skin contact which can cause irritation.[1]
Respiratory Protection Use a NIOSH-approved dust mask (type N95 or better) for operations that may generate dust.[6] In case of insufficient ventilation, wear suitable respiratory equipment.Protects against respiratory irritation from inhaling dust.[1]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the chemical's stability and prevent accidental exposure.

ProcedureGuidelines
Handling Avoid contact with skin and eyes.[1] Do not breathe dust.[1] Wash hands thoroughly after handling.[1][7] Do not eat, drink, or smoke when using this product.[1][4]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[2][8] Keep the container tightly closed and protected from moisture as the compound is moisture-sensitive.[2][3][9]

Emergency and First-Aid Measures

Immediate and appropriate first-aid response is critical in case of exposure.

Exposure RouteFirst-Aid Protocol
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Get medical attention if irritation develops or persists.[3]
Inhalation Remove to fresh air.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[4] Get medical attention.[1]
Ingestion Rinse mouth with water.[7] Call a POISON CENTER or doctor/physician if you feel unwell.[1] Never give anything by mouth to an unconscious person.[7]

Spill and Disposal Plan

Follow these procedures for accidental spills and for the disposal of waste material.

ActionProcedure
Spill Containment Dampen the solid spill material with 60-70% ethanol (B145695) to avoid generating dust.[9] Sweep up and shovel into suitable containers for disposal.[1] Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[9]
Spill Area Cleaning Solvent wash all contaminated surfaces with 60-70% ethanol followed by washing with a soap and water solution.[3][9]
Disposal Dispose of contents and container to an approved waste disposal plant.[1][4] Seal contaminated absorbent paper and clothing in a vapor-tight plastic bag for eventual disposal.[3][9]

Workflow for Safe Handling and Disposal

The following diagram outlines the procedural flow for safely managing this compound in the laboratory.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup handling_weigh Weigh Chemical prep_setup->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Glassware and Surfaces handling_exp->cleanup_decon cleanup_waste Dispose of Chemical Waste (in labeled container) cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Procedural workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methylbenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-4-methylbenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.